Spadin
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSPWLIEKXALQP-WSSJNERPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H142N26O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2012.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spadin's Mechanism of Action: A Technical Guide to a Novel Antidepressant Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising and fast-acting antidepressant agent.[1][2][3] Unlike conventional antidepressants that often require weeks to elicit a therapeutic response, this compound demonstrates significant effects within days.[1] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the key experimental findings that underpin our current understanding.
Core Mechanism: Direct Inhibition of the TREK-1 Potassium Channel
The primary mechanism of action of this compound is the direct inhibition of the two-pore domain potassium channel TREK-1 (K2P2.1), encoded by the KCNK2 gene.[1][2][3] TREK-1 channels are highly expressed in brain regions implicated in depression, such as the prefrontal cortex, hippocampus, and dorsal raphe nucleus.[1] These channels contribute to the resting membrane potential of neurons, and their activation leads to hyperpolarization, thereby reducing neuronal excitability. By blocking TREK-1, this compound effectively increases neuronal excitability.[1] The antidepressant-like effects of this compound are absent in TREK-1 knockout mice, confirming that its action is mediated primarily through this channel.[1][4]
Quantitative Data on this compound-TREK-1 Interaction
The interaction between this compound and the TREK-1 channel has been quantified through various experimental approaches, demonstrating a high-affinity and specific binding.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [1][2][5] |
| IC50 for TREK-1 Inhibition | 70.7 nM (at 0 mV) | TREK-1 transfected COS-7 cells | [1][6] |
| IC50 for TREK-1 Inhibition (analogs) | 0.10 - 0.12 nM | hTREK-1/HEK cells | [7][8] |
| Inhibition of Arachidonic Acid-stimulated TREK-1 current | 63% ± 12% (at 100 nM) | TREK-1 transfected COS-7 cells | [1][4] |
Signaling Pathways and Downstream Effects
The inhibition of TREK-1 by this compound initiates a cascade of downstream signaling events that are believed to contribute to its rapid antidepressant effects. These include the activation of key intracellular pathways, enhancement of neurogenesis, and promotion of synaptogenesis.
Activation of MAPK and PI3K Signaling Pathways
In vitro studies have shown that this compound activates both the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K) signaling pathways in a time- and concentration-dependent manner in cortical neurons.[9][10] The PI3K pathway has been specifically implicated in the neuroprotective effects of this compound against apoptosis.[9][10]
Phosphorylation of CREB and Increased Neurogenesis
A crucial downstream effect of this compound is the enhanced phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[1][2] A 4-day treatment with this compound significantly increases the number of phosphorylated CREB (pCREB) positive cells in the subgranular zone of the hippocampus.[1][11] This activation of CREB is linked to a rapid increase in hippocampal neurogenesis, a hallmark of antidepressant action that typically takes several weeks to observe with selective serotonin reuptake inhibitors (SSRIs).[1][2][11] this compound treatment for 4 days has been shown to double the number of BrdU-positive cells in the dentate gyrus.[1]
Promotion of Synaptogenesis
This compound has also been demonstrated to promote synaptogenesis, the formation of new synapses.[9][12] Treatment with this compound increases the mRNA and protein expression of synaptic markers such as Post-Synaptic Density protein 95 (PSD-95) and synapsin in cortical neurons.[9][10] Furthermore, this compound treatment leads to an increased proportion of mature dendritic spines in these neurons.[9]
Modulation of Serotonergic System
This compound administration leads to an increase in the firing rate of serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN).[1][2] This effect is thought to be mediated through the modulation of TREK-1 channels on these neurons. Interestingly, the mechanism also involves an interplay with other receptor systems. The effects of this compound on 5-HT neuron firing are abolished by lesions of the medial prefrontal cortex (mPFC) and appear to be dependent on mGluR2/3 metabotropic glutamate receptors, suggesting a complex network effect.[4][13] There is also evidence of an interaction with the 5-HT4 receptor signaling pathway.[4][13]
Experimental Protocols
Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin
This technique is used to demonstrate the physical interaction between TREK-1 and its parent protein, NTSR3/Sortilin.
-
Cell Lysis: Co-express TREK-1 and NTSR3/Sortilin in a suitable cell line (e.g., COS-7 cells) or use native tissue such as mouse cortical neurons. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific for one of the proteins of interest (e.g., anti-TREK-1 antibody).
-
Immunoprecipitation: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using an antibody against the other protein of interest (e.g., anti-NTSR3/Sortilin antibody).
Whole-Cell Patch-Clamp Electrophysiology
This method is employed to measure the inhibitory effect of this compound on TREK-1 channel activity.
-
Cell Preparation: Use a cell line heterologously expressing TREK-1 channels (e.g., COS-7 or HEK cells).
-
Recording Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Solutions:
-
Intracellular solution (pipette solution): Typically contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Extracellular solution (bath solution): Typically contains (in mM): 155 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
-
Channel Activation: Activate TREK-1 channels by applying an activator such as arachidonic acid (e.g., 10 µM) to the bath solution.[1][12]
-
This compound Application: Apply this compound at various concentrations to the bath solution and record the resulting changes in TREK-1 current.
-
Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage ramps (e.g., from -100 mV to +50 mV) or voltage steps to elicit TREK-1 currents.[12]
Forced Swimming Test (FST) in Mice
The FST is a widely used behavioral test to assess antidepressant-like activity.
-
Apparatus: Use a transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[14]
-
Procedure:
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) 30 minutes before the test.[1]
-
Place the mouse in the water-filled cylinder for a 6-minute session.[14]
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[14]
-
-
Analysis: A significant decrease in the duration of immobility in this compound-treated mice compared to vehicle-treated controls is indicative of an antidepressant-like effect.[1]
BrdU Labeling for Neurogenesis
This method is used to label and quantify newly proliferated cells in the brain.
-
BrdU Administration: Administer 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to mice via intraperitoneal injection. BrdU will be incorporated into the DNA of dividing cells.
-
Tissue Processing: After a set survival period (e.g., 4 days for this compound treatment studies), perfuse the animals and prepare brain sections.[1]
-
Immunohistochemistry:
-
Denature the DNA in the tissue sections to expose the incorporated BrdU.
-
Incubate the sections with a primary antibody against BrdU.
-
Use a fluorescently labeled secondary antibody to visualize the BrdU-positive cells.
-
Co-stain with neuronal markers (e.g., DCX) to confirm the neuronal phenotype of the newly formed cells.[1]
-
-
Quantification: Count the number of BrdU-positive cells in the region of interest, typically the dentate gyrus of the hippocampus.
Western Blotting for Phospho-CREB (pCREB)
This technique is used to measure the levels of activated CREB.
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) from this compound-treated and control animals in a lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for pCREB.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the intensity of the pCREB bands and normalize to the levels of total CREB or a loading control protein (e.g., actin).
Visualizations
Signaling Pathway of this compound
Caption: this compound's core signaling cascade.
Experimental Workflow for Assessing this compound's Antidepressant Effects
References
- 1. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gladstone.org [gladstone.org]
- 3. researchgate.net [researchgate.net]
- 4. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 11. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Spadin in Adult Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spadin, a naturally derived peptide, has emerged as a promising modulator of adult neurogenesis with rapid-acting antidepressant properties. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its interaction with the TREK-1 potassium channel and the subsequent signaling cascades that promote the generation of new neurons in the adult hippocampus. We present a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for researchers, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of this compound and its analogs.
Introduction
Adult neurogenesis, the process of generating new neurons in the adult brain, is predominantly observed in two neurogenic niches: the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[1] This process is crucial for learning, memory, and mood regulation.[2] A decline in or dysregulation of adult neurogenesis has been implicated in the pathophysiology of depression. Many conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), are thought to exert their therapeutic effects in part by stimulating hippocampal neurogenesis, although this typically requires several weeks of treatment.[3]
This compound, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a novel and fast-acting antidepressant agent.[4][5] Its antidepressant effects are linked to its ability to rapidly enhance adult hippocampal neurogenesis.[6] This guide delves into the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in this process.
Mechanism of Action: The this compound-TREK-1 Axis
The primary molecular target of this compound is the two-pore domain potassium channel TREK-1 (KCNK2).[4][5] The TREK-1 channel is involved in regulating neuronal excitability; its activation leads to potassium efflux and hyperpolarization, thus dampening neuronal activity.[7] Deletion of the gene encoding TREK-1 in mice results in a depression-resistant phenotype, highlighting its significance as a therapeutic target.[4][8]
This compound acts as a potent and specific blocker of the TREK-1 channel.[9][10] This blockade is facilitated by the neurotensin receptor 3 (NTSR3), also known as Sortilin. NTSR3/Sortilin physically interacts with the TREK-1 channel and is involved in its transport and localization to the plasma membrane.[4][11] this compound, being a natural peptide derived from the propeptide of NTSR3/Sortilin, binds to TREK-1 with high affinity, inhibiting its function.[4][5] The inhibition of TREK-1 by this compound reduces potassium efflux, leading to neuronal depolarization and increased excitability. This is thought to be the initial event that triggers the downstream signaling pathways responsible for its neurogenic and antidepressant effects.
Signaling Pathways Activated by this compound
The inhibition of TREK-1 by this compound initiates a cascade of intracellular signaling events that culminate in increased neurogenesis. The key signaling pathways identified to date are the CREB and BDNF pathways.
CREB Phosphorylation
A critical downstream effect of this compound's action is the phosphorylation and activation of the cAMP response element-binding protein (CREB).[4][6] CREB is a transcription factor that plays a pivotal role in neuronal plasticity, survival, and differentiation.[12] Chronic treatment with conventional antidepressants also leads to CREB activation, but this effect is typically delayed.[6] In contrast, this compound induces a rapid increase in the phosphorylation of CREB (pCREB) in the SGZ of the hippocampus within just four days of treatment.[4][13] This rapid activation of CREB is a key molecular signature of this compound's fast-acting antidepressant and neurogenic properties.[6]
BDNF Signaling
Brain-derived neurotrophic factor (BDNF) is a crucial signaling molecule that supports the survival, growth, and differentiation of neurons.[14] The BDNF signaling pathway is intricately linked with adult neurogenesis.[15] this compound treatment has been shown to increase the expression of BDNF in the hippocampus.[9] The activation of CREB is a known upstream regulator of BDNF transcription, suggesting a sequential pathway where this compound-induced TREK-1 inhibition leads to CREB phosphorylation, which in turn drives the expression of BDNF. This increase in BDNF further promotes the survival and maturation of newly generated neurons.
The signaling cascade initiated by this compound can be visualized as follows:
Quantitative Data on this compound-Induced Neurogenesis
The pro-neurogenic effects of this compound have been quantified in several studies, primarily through the use of 5-bromo-2'-deoxyuridine (BrdU) labeling to identify proliferating cells in the hippocampus of mice.
| Treatment Group | Duration | Dosage | Effect on BrdU+ Cells in SGZ | Reference |
| This compound | 4 days | 10⁻⁵ M (i.p.) | ~2-fold increase vs. saline | [4][6] |
| This compound | 15 days | 10⁻⁵ M (i.p.) | Maintained increase vs. saline | [4][6] |
| Fluoxetine | 4 days | 10⁻⁵ M | No significant effect vs. saline | [4][6] |
| Fluoxetine | 15 days | 10⁻⁵ M | Significant increase vs. saline | [4][6] |
| This compound Analogs (PE 22-28) | 4 days | 3.0-4.0 µg/kg/day (i.p.) | Significant increase vs. saline | [16] |
Furthermore, studies have shown that a high percentage of these newly formed cells differentiate into neurons. Dual labeling experiments revealed that 85.2% of BrdU-positive cells also express Doublecortin (DCX), a marker for neuronal precursors.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in adult neurogenesis.
In Vivo BrdU Labeling and Immunohistochemistry
This protocol is designed to label and identify proliferating cells in the adult mouse brain.
Experimental Workflow:
Materials:
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU) (20 mg/mL in sterile saline)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose
-
2N Hydrochloric acid (HCl)
-
0.5M Borate buffer
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: rat anti-BrdU, goat anti-DCX
-
Fluorescently-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Animal Treatment: Administer this compound (e.g., 10⁻⁵ M, intraperitoneally) or vehicle control to mice daily for the desired treatment period (e.g., 4 or 15 days).[4][6]
-
BrdU Administration: On the final days of treatment, administer BrdU (100 mg/kg, i.p.) one or more times, typically with a 2-hour interval between injections.[4]
-
Tissue Collection: 24 hours after the final BrdU injection, deeply anesthetize the mice and perform transcardial perfusion with saline followed by cold 4% PFA.[4]
-
Tissue Processing: Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a sucrose solution. Section the brains coronally at 40 µm using a cryostat.[4]
-
Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
For BrdU staining, denature the DNA by incubating sections in 2N HCl at 37°C for 30 minutes.[4]
-
Neutralize with borate buffer.[4]
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBST) for 2 hours at room temperature.[4]
-
Incubate sections with primary antibodies (e.g., rat anti-BrdU and goat anti-DCX) overnight at 4°C.
-
Wash sections and incubate with appropriate fluorescently-conjugated secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides with mounting medium containing DAPI.
-
-
Image Analysis: Capture images of the dentate gyrus using a confocal microscope. Quantify the number of BrdU-positive and DCX-positive cells using stereological methods.[4]
Western Blot for pCREB
This protocol is for quantifying the levels of phosphorylated CREB in hippocampal tissue.
Materials:
-
Hippocampal tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pCREB, rabbit anti-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize hippocampal tissue in lysis buffer and determine protein concentration using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against pCREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize the pCREB signal.[17]
-
Densitometry: Quantify band intensity using image analysis software.
Electrophysiology (Patch-Clamp)
This protocol is for measuring the effect of this compound on TREK-1 channel activity in a heterologous expression system (e.g., COS-7 cells).
Materials:
-
COS-7 cells transfected with TREK-1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
Arachidonic acid (AA) to activate TREK-1
-
This compound
Procedure:
-
Cell Culture and Transfection: Culture COS-7 cells and transfect them with a plasmid encoding the TREK-1 channel.
-
Patch-Clamp Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Clamp the cells at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., -100 to +50 mV) to elicit TREK-1 currents.[18]
-
Activate TREK-1 channels by applying arachidonic acid (e.g., 10 µM) to the bath solution.[18]
-
Apply this compound at various concentrations to the bath to determine its inhibitory effect on the AA-activated TREK-1 current.[18]
-
-
Data Analysis: Analyze the current-voltage relationship and calculate the IC₅₀ for this compound's inhibition of TREK-1.
Conclusion and Future Directions
This compound represents a significant advancement in the field of antidepressant research, offering a novel mechanism of action with the potential for a more rapid therapeutic onset than currently available treatments. Its ability to potently and specifically block the TREK-1 channel, leading to the activation of the CREB and BDNF signaling pathways and a subsequent increase in adult hippocampal neurogenesis, provides a strong foundation for its therapeutic potential.
The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this compound and its analogs. Future studies could focus on:
-
Optimizing the delivery of this compound to the brain.
-
Developing more stable and potent this compound analogs.
-
Investigating the long-term effects of this compound treatment on neuronal integration and cognitive function.
-
Exploring the potential of this compound in other neurological disorders where neurogenesis is impaired.
By providing a comprehensive resource for researchers, this guide aims to stimulate further investigation into the promising therapeutic applications of this compound in treating depression and other neurological conditions.
References
- 1. Molecular Mechanism of Adult Neurogenesis and its Association with Human Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 3. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 4. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hippocampal expression of synaptic structural proteins and phosphorylated cAMP response element-binding protein in a rat model of vascular dementia induced by chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. CREB in adult neurogenesis--master and partner in the development of adult-born neurons? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BDNF control of adult SVZ neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synaptic network activity induces neuronal differentiation of adult hippocampal precursor cells through BDNF signaling [frontiersin.org]
- 16. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Spadin Signaling Pathway: A Technical Guide to a Novel Antidepressant Target
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Depression is a prevalent and debilitating psychiatric disorder, and a significant portion of patients do not respond adequately to currently available treatments. This has spurred the search for novel therapeutic targets. The two-pore domain potassium channel TREK-1 has emerged as a promising candidate, as its antagonists are thought to have antidepressant effects. Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a potent and selective blocker of the TREK-1 channel, demonstrating rapid antidepressant effects in preclinical models. This technical guide provides a comprehensive overview of the this compound signaling pathway in neurons, intended for researchers, scientists, and drug development professionals.
Core Signaling Pathway
This compound exerts its effects primarily through the direct inhibition of the TREK-1 potassium channel. This channel is involved in setting the resting membrane potential of neurons. By blocking TREK-1, this compound leads to neuronal depolarization, which in turn modulates the activity of various downstream signaling cascades.
The generation and action of this compound can be summarized as follows:
-
Prosortilin to Sortilin: The neurotensin receptor 3 (NTSR3), also known as Sortilin, is synthesized as a proprotein called prosortilin.
-
Cleavage and this compound Formation: In the late Golgi apparatus, the enzyme furin cleaves the 44-amino acid N-terminal propeptide from prosortilin to produce the mature Sortilin receptor.[1] This propeptide contains the sequence that constitutes this compound.
-
This compound's Interaction with TREK-1: this compound directly binds to and inhibits the TREK-1 potassium channel.[1][2] This interaction is state-dependent, with this compound showing a higher affinity for the channel when it is pre-activated by arachidonic acid (AA).[3]
-
Neuronal Depolarization: Inhibition of the outward potassium current through TREK-1 channels leads to a depolarization of the neuronal membrane.
-
Downstream Effects: This depolarization triggers a cascade of intracellular events, including the activation of signaling pathways involved in neurogenesis, synaptic plasticity, and cell survival.[4][5]
Quantitative Data
The following tables summarize the key quantitative data associated with the this compound signaling pathway.
| Parameter | Value | Cell Type / Condition | Reference |
| This compound Binding Affinity (Kd) | 10 nM | TREK-1 transfected COS-7 cells | [1][2][6] |
| 8 nM | NTSR3/Sortilin on C13NJ microglial cells | [1][6] | |
| Propeptide Binding Affinity (Kd) | ~5 nM | Mature Sortilin receptor | [1][7] |
| This compound IC50 for TREK-1 | 70.7 nM | At 0 mV in TREK-1 transfected COS-7 cells (AA stimulated) | [1][7] |
| 71 nM | [8][9] | ||
| 10 nM | [10] | ||
| Inhibition of TREK-1 Current | 63% ± 12% | 100 nM this compound on AA-stimulated TREK-1 in COS-7 cells | [1][7][10] |
| 41% ± 5% | 500 nM propeptide on AA-stimulated TREK-1 in COS-7 cells | [1][7] | |
| 90.8% ± 6.0% | 1 µM this compound on AA-stimulated native currents in CA3 neurons | [1] | |
| Effect on 5-HT Neuron Firing Rate | ~113% increase | In vivo in the Dorsal Raphe Nucleus | [11] |
| Neurogenesis | ~2-fold increase | BrdU-positive cells in the dentate gyrus after 4-day treatment | [12] |
| Caspase-3 Inhibition | 70% | Inhibition of staurosporine-induced caspase-3 activation | [4] |
Downstream Signaling and Cellular Effects
Inhibition of TREK-1 by this compound initiates several downstream signaling cascades that are crucial for its antidepressant effects.
-
Activation of MAPK and PI3K Pathways: In vitro studies have shown that this compound activates both the MAPK and PI3K signaling pathways in a time- and concentration-dependent manner in cultured neurons.[4][5] The PI3K pathway is implicated in the protective effect of this compound against apoptosis.[4]
-
CREB Phosphorylation and BDNF Expression: A 4-day intravenous treatment with this compound enhances the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus.[1][2] CREB is a key transcription factor involved in neuronal plasticity and survival. This leads to an increase in the expression of brain-derived neurotrophic factor (BDNF), a critical molecule for neurogenesis and synaptic function.[4]
-
Promotion of Synaptogenesis and Neurogenesis: this compound treatment has been shown to increase the expression of synaptic markers such as PSD-95 and synapsin, and to promote the maturation of dendritic spines in cortical neurons.[4] Furthermore, in vivo studies demonstrate that this compound administration increases the number of new neurons in the dentate gyrus of the hippocampus.[1][2][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study the this compound signaling pathway.
Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin
This technique is used to demonstrate the physical interaction between TREK-1 and NTSR3/Sortilin in their native cellular environment.[1][13]
-
Cell Lysis: Cortical neurons or COS-7 cells co-expressing TREK-1 and NTSR3/Sortilin are lysed in a buffer containing non-ionic detergents to solubilize membrane proteins while preserving protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-TREK-1). Protein A/G-agarose beads are then added to bind to the antibody-protein complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-NTSR3/Sortilin) to detect co-immunoprecipitation.
Electrophysiological Recording of TREK-1 Currents
Whole-cell patch-clamp electrophysiology is used to measure the activity of TREK-1 channels and the inhibitory effect of this compound.[1][14]
-
Cell Preparation: COS-7 cells transfected with TREK-1, or cultured hippocampal neurons, are used.
-
Patch-Clamp Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a whole-cell recording configuration.
-
Voltage Protocol: The cell is voltage-clamped, and a ramp protocol (e.g., from -100 mV to +50 mV) is applied to elicit TREK-1 currents.
-
Channel Activation: The TREK-1 channel is activated by applying arachidonic acid (AA) to the bath solution.
-
This compound Application: this compound is applied to the bath, and the reduction in the AA-induced current is measured to quantify the inhibitory effect.
In Vivo Assessment of Antidepressant Effects
Animal models of depression are used to evaluate the therapeutic potential of this compound.[1][15][16]
-
Animal Model: Mouse models such as the Forced Swim Test (FST) and Novelty-Suppressed Feeding (NSF) test are commonly used.
-
Drug Administration: this compound is administered to the animals, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, over a specific time course (e.g., a 4-day subchronic treatment).
-
Behavioral Testing:
-
Forced Swim Test: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time indicating an antidepressant-like effect.
-
Novelty-Suppressed Feeding Test: Animals are food-deprived and then placed in a novel environment with a food pellet in the center. The latency to begin eating is measured, with a shorter latency suggesting an anxiolytic and/or antidepressant effect.
-
-
Data Analysis: The behavioral parameters are compared between this compound-treated and vehicle-treated control groups.
The this compound signaling pathway represents a novel and promising avenue for the development of fast-acting antidepressants. Its mechanism of action, centered on the direct inhibition of the TREK-1 potassium channel, leads to a cascade of downstream events that promote neurogenesis, synaptogenesis, and neuronal survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this pathway and for the development of this compound-based therapeutics. Continued investigation into the nuances of this compound's interaction with TREK-1 and its downstream effects will be crucial for translating these preclinical findings into effective treatments for depression.
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 8. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 9. This compound | TREK-1 inhibitor | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spadin's Effect on Hippocampal Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spadin, a naturally derived peptide, has emerged as a promising modulator of hippocampal plasticity with significant therapeutic potential, particularly in the context of depression. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on the hippocampus, focusing on its role as a potent and selective blocker of the TWIK-related potassium channel-1 (TREK-1). By inhibiting TREK-1, this compound initiates a cascade of downstream signaling events that promote synaptogenesis, enhance adult hippocampal neurogenesis, and ultimately lead to structural and functional changes associated with improved neural plasticity. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for reproducing and extending these findings, and visualizes the core signaling pathways and experimental workflows.
Introduction
The hippocampus is a critical brain region for learning, memory, and mood regulation. Its remarkable capacity for plasticity, including long-term potentiation (LTP) and adult neurogenesis, is a key substrate for cognitive function and emotional well-being. Dysregulation of hippocampal plasticity is increasingly implicated in the pathophysiology of major depressive disorder (MDD). This compound, a 17-amino acid peptide derived from the maturation of the sortilin receptor, has been identified as a novel antidepressant with a rapid onset of action.[1][2] Its primary mechanism of action involves the direct inhibition of the TREK-1 potassium channel, a key regulator of neuronal excitability.[1][3] This guide delves into the core molecular and cellular effects of this compound on hippocampal plasticity, providing a comprehensive resource for researchers in neuroscience and drug development.
Mechanism of Action: TREK-1 Inhibition
This compound binds with high affinity to the TREK-1 channel, a member of the two-pore domain potassium (K2P) channel family.[3] These channels contribute to the background "leak" potassium current, which helps to maintain the resting membrane potential of neurons. By blocking TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization. This increased excitability is a foundational element of this compound's downstream effects.
Signaling Pathways Activated by this compound
The inhibition of TREK-1 by this compound triggers several key intracellular signaling cascades that are crucial for its effects on hippocampal plasticity.
-
MAPK/PI3K Pathways: this compound treatment leads to the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. The PI3K pathway, in particular, has been implicated in the neuroprotective effects of this compound.
-
CREB/BDNF Pathway: A crucial downstream target of this compound-induced signaling is the transcription factor cAMP response element-binding protein (CREB). This compound enhances the phosphorylation of CREB, a key step in its activation.[4][5][6] Activated CREB then promotes the transcription of target genes, most notably Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin that plays a pivotal role in promoting neuronal survival, differentiation, and synaptic plasticity.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| TREK-1 Binding Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [3] |
| TREK-1 Inhibition (IC50) | 70.7 nM | TREK-1 transfected COS-7 cells | |
| PSD-95 mRNA Increase | ~2-fold at 48h | Primary cortical neurons (10⁻⁷ M this compound) | [6] |
| Synapsin mRNA Increase | ~2.5-fold at 48h | Primary cortical neurons (10⁻⁷ M this compound) | [6] |
| BDNF mRNA Increase | ~2-fold at 24h | Primary cortical neurons (10⁻⁷ M this compound) | [6] |
| pCREB Positive Cells | Significant increase | Hippocampal SGZ (10⁻⁵ M this compound, 4 days) | [4][5] |
Table 2: In Vivo Efficacy of this compound (Rodent Models)
| Parameter | Effect | Animal Model | Treatment Regimen | Reference |
| Forced Swim Test (FST) | 43.2% reduction in immobility | Mice | 10⁻⁶ M this compound (i.v.), 4 days | |
| Tail Suspension Test (TST) | 28.1% reduction in immobility | Mice | 10⁻⁶ M this compound (i.v.), 4 days | |
| Novelty Suppressed Feeding | Significant reduction in latency to feed | Mice | 10⁻⁶ M this compound (i.v.), 4 days | |
| Adult Hippocampal Neurogenesis | Significant increase in BrdU+ cells | Mice | 10⁻⁶ M this compound (i.v.), 4 days | [4][5] |
| 5-HT Neuron Firing Rate (DRN) | Significant increase | Mice | 10⁻⁵ M this compound (i.p.), acute | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Synaptogenesis Assay
Objective: To quantify the effect of this compound on the expression of synaptic markers in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound peptide
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, reverse transcriptase, SYBR Green master mix)
-
Reagents for Western blotting (e.g., lysis buffer, primary antibodies for PSD-95, Synapsin, and a loading control like β-actin, HRP-conjugated secondary antibodies, ECL substrate)
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density on poly-D-lysine coated plates and culture for at least 7 days in vitro (DIV) to allow for maturation.
-
This compound Treatment: Treat neurons with the desired concentration of this compound (e.g., 10⁻⁷ M) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control group.
-
RNA Extraction and qPCR:
-
Lyse cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for PSD-95, Synapsin, BDNF, and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression.
-
-
Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities, normalizing to the loading control.
-
In Vivo Adult Hippocampal Neurogenesis Assay
Objective: To assess the effect of this compound on the proliferation of new neurons in the adult hippocampus.
Materials:
-
Adult mice
-
This compound peptide
-
5-bromo-2'-deoxyuridine (BrdU)
-
Reagents for animal perfusion (e.g., PBS, 4% paraformaldehyde)
-
Cryostat or vibratome for brain sectioning
-
Primary antibodies (e.g., anti-BrdU, anti-NeuN or anti-DCX) and fluorescently-labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Animal Treatment: Administer this compound (e.g., 10⁻⁶ M, i.v.) or vehicle to adult mice for a specified period (e.g., 4 consecutive days).
-
BrdU Labeling: On the same days as this compound treatment, inject mice with BrdU (e.g., 50 mg/kg, i.p.) to label dividing cells.
-
Survival Period: Allow animals to survive for a desired period to assess cell proliferation (e.g., 24 hours) or survival and differentiation (e.g., 4 weeks).
-
Tissue Processing:
-
Anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA.
-
Extract the brains and post-fix overnight.
-
Section the brains coronally (e.g., 40 µm thickness) through the hippocampus.
-
-
Immunohistochemistry:
-
Perform antigen retrieval and DNA denaturation (e.g., with 2N HCl).
-
Incubate sections with primary antibodies against BrdU and a neuronal marker (e.g., NeuN for mature neurons or DCX for immature neurons).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Quantification:
-
Acquire z-stack images of the dentate gyrus using a confocal microscope.
-
Quantify the number of BrdU-positive cells, and the number of cells double-labeled for BrdU and the neuronal marker, using stereological methods.
-
Electrophysiological Recording of Long-Term Potentiation (LTP)
Objective: To measure the effect of this compound on synaptic plasticity in hippocampal slices.
Materials:
-
Adult mice or rats
-
Slicing solution (e.g., ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid - aCSF)
-
Recording aCSF (oxygenated)
-
Vibratome
-
Electrophysiology rig with recording chamber, amplifier, and data acquisition system
-
This compound peptide
Procedure:
-
Slice Preparation:
-
Rapidly dissect the hippocampus in ice-cold, oxygenated slicing solution.
-
Prepare transverse hippocampal slices (e.g., 300-400 µm) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 100 nM) and continue to record baseline activity for another 20-30 minutes to observe any acute effects.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Post-Induction Recording:
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Compare the degree of potentiation in this compound-treated slices to control slices.
-
Clinical Perspective and Future Directions
To date, there is no publicly available information regarding clinical trials of this compound for the treatment of depression or any other neurological disorder. The preclinical data are compelling, highlighting this compound's rapid antidepressant-like effects and its pro-plasticity mechanisms. However, the transition from promising preclinical findings to clinical application requires rigorous evaluation of safety, pharmacokinetics, and efficacy in human subjects. Future research should focus on optimizing the delivery of this compound to the central nervous system, given its peptide nature, and on conducting formal preclinical toxicology studies to support a potential Investigational New Drug (IND) application. The development of this compound or its analogs could represent a significant advancement in the treatment of depression, offering a novel mechanism of action with the potential for a more rapid therapeutic response than current antidepressant medications.[1][7]
Conclusion
This compound represents a novel and exciting therapeutic candidate that directly links the inhibition of a specific ion channel, TREK-1, to the enhancement of hippocampal plasticity. Its ability to promote synaptogenesis and adult hippocampal neurogenesis through the activation of key signaling pathways like CREB/BDNF provides a strong molecular basis for its observed rapid antidepressant-like effects in preclinical models. The data and protocols presented in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound and for the development of new drugs targeting hippocampal plasticity for the treatment of mood disorders.
References
- 1. mentalhealthdaily.com [mentalhealthdaily.com]
- 2. Palladin Is a Neuron-Specific Translational Target of mTOR Signaling That Regulates Axon Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a new antidepressant: absence of TREK-1-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond TREK-1: An In-depth Technical Guide to the Molecular Targets of Spadin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spadin, a 17-amino acid peptide derived from the propeptide of sortilin (also known as neurotensin receptor-3 or NTSR3), has emerged as a promising fast-acting antidepressant candidate. Its primary and most well-characterized molecular target is the two-pore domain potassium channel TREK-1 (K2P2.1). Inhibition of TREK-1 by this compound leads to neuronal depolarization and increased neuronal excitability, effects correlated with its antidepressant-like activity. However, a comprehensive understanding of this compound's pharmacology requires exploration of its molecular interactions beyond TREK-1. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
I. Confirmed Molecular Targets of this compound Beyond TREK-1 Homodimers
While this compound's interaction with TREK-1 is central to its known mechanism of action, research has identified other direct and functional interactions that contribute to its pharmacological profile.
NTSR3/Sortilin
This compound is derived from the pro-peptide of NTSR3/Sortilin, and it retains a high affinity for its parent receptor.
-
Interaction: this compound binds directly to NTSR3/Sortilin. This interaction is independent of its binding to the TREK-1 channel.[1][2][3] NTSR3/Sortilin itself physically interacts with TREK-1, playing a role in the trafficking and cell surface expression of the channel.[1][2][4]
-
Signaling Implications: The binding of this compound to NTSR3/Sortilin can antagonize neurotensin (NT)-induced effects in cells expressing NTSR3/Sortilin but not other neurotensin receptors.[2][5] For instance, this compound has been shown to antagonize NT-induced migration of microglial cells.[2][5] This suggests that some of this compound's biological effects may be mediated through modulation of NTSR3/Sortilin signaling pathways, independently of TREK-1 inhibition.
TWIK-1/TREK-1 Heterodimeric Channels
In addition to TREK-1 homodimers, this compound also targets heterodimeric channels formed by TREK-1 and another member of the two-pore domain potassium channel family, TWIK-1 (K2P1.1).
-
Interaction: this compound inhibits the function of TWIK-1/TREK-1 heterodimeric channels. These channels contribute significantly to the passive conductance in astrocytes.[6][7]
-
Signaling Implications: By inhibiting TWIK-1/TREK-1 channels in astrocytes, this compound can reduce their potassium buffering capacity and depolarize the astrocytic membrane potential.[6] This modulation of glial cell physiology represents another avenue through which this compound can influence overall brain excitability and function.
II. Quantitative Data: Binding Affinities and Inhibitory Concentrations
The following table summarizes the key quantitative parameters of this compound's interactions with its known molecular targets.
| Target | Parameter | Value | Cell/System Type | Reference(s) |
| TREK-1 | Affinity (Kd) | ~10 nM | TREK-1 transfected COS-7 cells | [1][3][4] |
| IC50 | ~70.7 nM | TREK-1 transfected COS-7 cells | [6] | |
| NTSR3/Sortilin | Affinity (Ki) | ~8 nM | C13NJ microglial cells | [1][3] |
| TWIK-1/TREK-1 Heterodimer | IC50 | ~54.65 nM | Cultured astrocytes | [6] |
| TREK-2 | Interaction | No significant inhibition | Heterologous expression systems | [8] |
III. Indirect and Functional Interactions
Evidence suggests that this compound can functionally interact with other receptor systems, likely as a downstream consequence of TREK-1 inhibition in specific neural circuits.
5-HT4 and mGluR2/3 Receptors
This compound's ability to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) appears to be dependent on the medial prefrontal cortex (mPFC).[9] Studies have shown that the effects of this compound on serotonergic neuronal firing are modulated by 5-HT4 and mGluR2/3 receptors within the mPFC.[9][10] Specifically, the stimulatory effect of a 5-HT4 agonist on serotonin neuron firing was paradoxically reduced in the presence of this compound, while an mGluR2/3 antagonist occluded this compound's effect.[9][10] This suggests a complex interplay where this compound's inhibition of TREK-1 in the mPFC influences the signaling of these G-protein coupled receptors, rather than a direct binding of this compound to 5-HT4 or mGluR2/3 receptors.[9][10]
IV. Experimental Protocols
Co-Immunoprecipitation of TREK-1 and NTSR3/Sortilin
This protocol is adapted from studies demonstrating the physical interaction between TREK-1 and NTSR3/Sortilin in co-transfected COS-7 cells or cortical neurons.[1][4]
a. Cell Lysis and Protein Extraction:
-
Culture COS-7 cells co-transfected with TREK-1 and NTSR3/Sortilin expression vectors, or primary cortical neurons.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the solubilized proteins.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
To immunoprecipitate TREK-1, add an anti-TREK-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
To immunoprecipitate NTSR3/Sortilin, use an anti-Sortilin antibody in a parallel sample.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
c. Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Sortilin antibody (for the TREK-1 IP) or an anti-TREK-1 antibody (for the Sortilin IP) to detect the co-immunoprecipitated protein.
Whole-Cell Patch-Clamp Electrophysiology for this compound's Effect on TREK-1
This protocol is based on electrophysiological recordings of TREK-1 currents in transfected COS-7 cells.[11]
a. Cell Preparation:
-
Plate TREK-1 transfected COS-7 cells on glass coverslips.
-
Use cells for recording 24-48 hours post-transfection.
b. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with KOH).
c. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +50 mV over 1 second) to elicit TREK-1 currents.
-
Activate TREK-1 channels by applying arachidonic acid (e.g., 10 µM) to the external solution.
-
After establishing a stable baseline current, perfuse the cell with a solution containing this compound (e.g., 100 nM) in the continued presence of arachidonic acid.
-
Record the inhibition of the TREK-1 current by this compound.
V. Visualizations
Signaling Pathways and Interactions
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of this compound and Its Role in the Membrane Expression of TREK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Involvement of Sortilin/NTSR3 in Depression as the Progenitor of this compound and Its Role in the Membrane Expression of TREK-1 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Modulates Astrocytic Passive Conductance via Inhibition of TWIK-1/TREK-1 Heterodimeric Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preclinical Evidence for Spadin's Antidepressant Effects: A Technical Guide
An In-depth Examination of the Preclinical Data Supporting Spadin as a Novel Antidepressant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the antidepressant effects of this compound, a novel peptide antagonist of the TREK-1 potassium channel. The following sections detail the core mechanism of action, summarize quantitative data from key behavioral and molecular studies in tabular format for easy comparison, provide detailed experimental protocols for the cited assays, and present visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: TREK-1 Channel Inhibition
This compound exerts its antidepressant effects primarily through the inhibition of the two-pore domain potassium channel TREK-1.[1][2][3] In the central nervous system, TREK-1 channels are involved in regulating neuronal excitability. By blocking these channels, this compound leads to membrane depolarization and an increase in neuronal firing rates, particularly of serotonergic neurons in the dorsal raphe nucleus (DRN).[2][3][4][5] This increased serotonergic neurotransmission is a key mechanism shared by many clinically effective antidepressants.[1] Furthermore, TREK-1 channel deletion in mice results in a depression-resistant phenotype, mimicking the effects of antidepressant treatments and further validating TREK-1 as a therapeutic target for depression.[1][2] this compound binds to the TREK-1 channel with a high affinity of approximately 10 nM.[2][3]
dot
References
- 1. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 3. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Purification of Spadin Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spadin is a 17-amino acid peptide derived from the maturation of the sortilin receptor, which has emerged as a promising candidate for rapid-acting antidepressant therapy. Its mechanism of action involves the specific blockade of the TWIK-related K+ channel-1 (TREK-1), a two-pore domain potassium channel implicated in the pathophysiology of depression.[1][2] This document provides detailed protocols for the chemical synthesis of this compound via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, it includes a summary of its biological activity and a diagram of its signaling pathway.
This compound: Characteristics and Biological Activity
This compound was designed from the propeptide of the neurotensin receptor 3 (NTSR3/Sortilin).[3][4] It acts as a potent and specific inhibitor of the TREK-1 potassium channel.[1][5] By blocking TREK-1, this compound increases neuronal excitability and promotes downstream effects associated with antidepressant action, such as enhanced serotonin (5-HT) neuron firing, activation of CREB, and increased neurogenesis.[1][5] A key advantage of this compound is its rapid onset of action, observed within days of treatment, compared to several weeks for traditional antidepressants like fluoxetine.
Table 1: this compound Peptide Characteristics and Activity
| Characteristic | Value | Reference |
| Amino Acid Sequence | Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg | [3] |
| Molecular Formula | C84H133N25O20 | Calculated |
| Molecular Weight | 1857.1 g/mol | Calculated |
| TREK-1 Inhibition (IC50) | 10 nM - 71 nM | [1][5][6] |
This compound Signaling Pathway
This compound exerts its effect by directly interacting with and blocking the TREK-1 channel. The NTSR3/Sortilin receptor is known to physically associate with the TREK-1 channel, regulating its expression on the cell surface.[1][7] Under normal conditions, activators like arachidonic acid (AA) can open the TREK-1 channel, leading to potassium ion (K+) efflux and hyperpolarization of the neuron, which dampens its excitability. This compound antagonizes this activation, maintaining the neuron in a more excitable state.[7]
Caption: this compound blocks the TREK-1 channel, preventing activation and K+ efflux.
Experimental Protocols
This compound Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound using the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[8] The synthesis begins from the C-terminus (Arginine) and proceeds to the N-terminus (Alanine).
Workflow of this compound Synthesis
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.
Materials and Reagents:
-
Resin: Wang resin pre-loaded with Fmoc-L-Arg(Pbf)-OH or similar suitable resin for C-terminal carboxylic acid.
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arg, Trt for Ser, Boc for Trp).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar (e.g., HBTU, DIC/HOBt).
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Precipitation Solvent: Cold diethyl ether.
-
Equipment: Peptide synthesis vessel, shaker, vacuum filtration apparatus.
Protocol Steps:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to resin loading) and HCTU (3-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the reaction is complete. If incomplete, extend the coupling time or repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the this compound sequence from the C-terminus to the N-terminus.
-
Final Cleavage and Deprotection:
-
After the final amino acid (Alanine) is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin and agitate at room temperature for 2-3 hours.[10] This step cleaves the peptide from the resin and removes all side-chain protecting groups.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum and lyophilize to obtain a fluffy white powder.
-
This compound Purification by RP-HPLC
The crude peptide obtained from synthesis contains the full-length product along with impurities such as truncated or deletion sequences. Reverse-phase HPLC is the standard method for purifying peptides to a high degree (>95%).[11][12]
Workflow of this compound Purification
Caption: Workflow for the Purification of this compound via RP-HPLC.
Materials and Equipment:
-
HPLC System: Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Crude Peptide: Lyophilized crude this compound.
-
Equipment: Analytical HPLC for purity analysis, Mass Spectrometer for identity confirmation, Lyophilizer.
Protocol Steps:
-
Sample Preparation: Dissolve the crude this compound powder in Mobile Phase A. If solubility is an issue, use a minimal amount of DMSO or acetic acid to dissolve the peptide before diluting with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes, but this should be optimized based on an initial analytical run. Monitor the elution profile at 214-220 nm.
-
Fraction Collection: Collect fractions (e.g., 2-5 mL per fraction) corresponding to the major peaks detected by the UV detector.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. Confirm the identity of the peptide in the pure fractions using mass spectrometry to ensure it matches the calculated molecular weight of this compound.
-
Pooling and Lyophilization: Pool the fractions that contain the target peptide at the desired purity level (typically >95%). Freeze the pooled solution and lyophilize to obtain the final purified this compound as a white, fluffy powder.
Table 2: Example RP-HPLC Purification Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase (Preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (Preparative) |
| Detection | UV at 220 nm |
| Gradient | 5% to 65% Mobile Phase B over 60 minutes (Example) |
| Purity Target | >95% |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the successful synthesis and purification of the this compound peptide. By employing standard Fmoc-based SPPS and RP-HPLC techniques, researchers can produce highly pure this compound suitable for in vitro and in vivo studies. The availability of synthetic this compound is critical for advancing research into TREK-1 channel pharmacology and developing novel, rapid-acting antidepressant therapies.
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound | TREK-1 inhibitor | Hello Bio [hellobio.com]
- 3. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 4. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of Spadin in Mice
Introduction
Spadin is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1] It has been identified as a potent and specific antagonist of the TWIK-related potassium channel type 1 (TREK-1).[1][2] In preclinical studies, the blockade of TREK-1 channels has been linked to a depression-resistant phenotype, positioning this compound as a promising candidate for a new generation of fast-acting antidepressants.[1][2] Unlike conventional antidepressants that can take several weeks to elicit a therapeutic effect, this compound has demonstrated significant antidepressant-like effects in mice after only four days of treatment.[1][2] These application notes provide a comprehensive overview of the in vivo use of this compound in mice, including its mechanism of action, administration protocols, and observed effects in various behavioral paradigms.
Mechanism of Action
This compound exerts its antidepressant effects by directly interacting with and inhibiting the TREK-1 potassium channel.[1][3] TREK-1 channels are highly expressed in brain regions implicated in mood regulation, such as the hippocampus and cortex.[2][4] By blocking these channels, this compound reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[5][6] This enhanced excitability is thought to trigger a cascade of downstream events, including increased firing of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus, activation of signaling pathways like MAPK and PI3K, phosphorylation of the CREB protein, and ultimately, the promotion of neurogenesis and synaptogenesis.[2][6][7]
Caption: this compound's mechanism of action signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in mice across various behavioral and physiological tests.
Table 1: Effective Doses of this compound by Administration Route
| Administration Route | Effective Dose (Molar) | Behavioral Test(s) | Observed Effect | Reference(s) |
| Intravenous (i.v.) | 10⁻⁶ M | FST, TST, LH, CMST, NSF | Significant reduction in immobility/helplessness | [1] |
| Intraperitoneal (i.p.) | 10⁻⁵ M | FST, EPM, Light/Dark, Staircase | Significant reduction in immobility and anxiety | [1][8] |
| Intracerebroventricular | 10⁻⁷ M | FST | Significant reduction in immobility | [1] |
FST: Forced Swim Test; TST: Tail Suspension Test; LH: Learned Helplessness; CMST: Conditioned Motility Suppression Test; NSF: Novelty Suppressed Feeding; EPM: Elevated Plus-Maze.
Table 2: Summary of Behavioral Test Outcomes with this compound Treatment
| Behavioral Test | Treatment Details | Key Finding | Percent Change vs. Saline Control | Reference(s) |
| Forced Swim Test (FST) | Acute i.v. (10⁻⁶ M) | Reduced immobility time | 62.9% reduction | [1] |
| 4-day i.v. (10⁻⁶ M) | Reduced immobility time | 43.2% reduction | [5] | |
| 15-day i.v. (10⁻⁶ M) | Reduced immobility time | Significant reduction (similar to fluoxetine) | [5] | |
| Tail Suspension Test (TST) | Acute i.v. (10⁻⁶ M) | Reduced immobility time | Significant reduction (p<0.001) | [1] |
| 4-day i.v. (10⁻⁶ M) | Reduced immobility time | 28.1% reduction | [5] | |
| Learned Helplessness (LH) | Acute i.v. (10⁻⁶ M) | Reduced escape latencies after inescapable shocks | 25.4% reduction in latency | [1][4] |
| Novelty Suppressed Feeding | 4-day i.v. (10⁻⁶ M) | Decreased latency to feed in a novel environment | Significant reduction (p<0.001) | [1][5] |
| Elevated Plus-Maze | Acute i.p. (10⁻⁵ M) | Increased time spent in open arms | Significant increase (p<0.001) | [8] |
Table 3: Physiological and Cellular Effects of this compound
| Parameter Measured | Treatment Details | Key Finding | Quantitative Change | Reference(s) |
| Serum Corticosterone | Acute i.v. (10⁻⁶ M) after restraint | Reduced stress-induced corticosterone levels | 79.5% reduction in stress-induced increase | [8] |
| 5-HT Neuron Firing Rate | Acute i.v. (10⁻⁶ M) | Increased firing rate of Dorsal Raphe Nucleus neurons | Activity level similar to TREK-1 knockout mice | [1][2] |
| CREB Phosphorylation | 4-day i.v. treatment | Enhanced hippocampal phosphorylation of CREB | Not quantified, but observed effect | [2] |
| Hippocampal Neurogenesis | 4-day i.v. treatment | Increased number of newly generated neurons | Not quantified, but observed effect | [2] |
| BDNF mRNA and Protein | In vivo injections | Rapid increase in Brain-Derived Neurotrophic Factor levels in hippocampus | Not quantified, but observed effect | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound and subsequent behavioral evaluation in mice. All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[9][10]
Protocol 1: Preparation and Administration of this compound
1. Materials:
-
This compound peptide (lyophilized)
-
Sterile 0.9% NaCl solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (e.g., 1 mL)
-
Needles (size appropriate for administration route, see below)[11]
-
Animal scale
2. Reconstitution:
-
Aseptically reconstitute lyophilized this compound in sterile saline to achieve the desired stock concentration. For a 10⁻⁶ M solution to be administered in a 100 µL bolus, the stock concentration will need to be calculated based on the peptide's molecular weight.
-
Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
Before administration, warm the solution to room temperature.[10]
3. Administration Routes:
-
a) Intravenous (i.v.) Injection (Tail Vein):
-
Recommended Dose/Volume: 10⁻⁶ M in a 100 µL bolus.[12]
-
Procedure:
-
Warm the mouse under a heat lamp or in a warming chamber to induce vasodilation of the tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, carefully insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the 100 µL volume slowly. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
-
b) Intraperitoneal (i.p.) Injection:
-
Recommended Dose/Volume: 10⁻⁵ M in a volume not exceeding 10 mL/kg.[1][11] For a 25g mouse, the maximum volume is 0.25 mL.
-
Procedure:
-
Securely restrain the mouse, tilting its head downwards to move abdominal organs away from the injection site.
-
Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[11]
-
Slightly aspirate to ensure no blood or urine is drawn.[11]
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Caption: Experimental workflow for this compound administration.
Protocol 2: Behavioral Assays for Antidepressant-like Effects
Behavioral tests are typically performed 30 minutes after an acute this compound injection or following the final injection in a sub-chronic (4-day) or chronic (15-day) treatment regimen.[1][8]
1. Forced Swim Test (FST):
-
Purpose: To assess behavioral despair.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record a 6-minute session.
-
Score the duration of immobility (floating passively with only minor movements to maintain balance) during the last 4 minutes of the test.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[1]
-
2. Tail Suspension Test (TST):
-
Purpose: An alternative to the FST for assessing behavioral despair.
-
Procedure:
-
Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.
-
The mouse should be elevated so it cannot reach any surfaces.
-
Record a 6-minute session.
-
Score the total duration of immobility.
-
A decrease in immobility time suggests an antidepressant-like effect.[1]
-
3. Novelty Suppressed Feeding (NSF) Test:
-
Purpose: To assess anxiety and the effects of chronic antidepressant treatment.[1]
-
Procedure:
-
Food-deprive the mice for 24 hours prior to the test. Ensure water is available.
-
Place a single food pellet in the center of a brightly lit, novel open field arena.
-
Place the mouse in a corner of the arena and start a timer.
-
Measure the latency (time taken) for the mouse to begin eating the food pellet.
-
A shorter latency to feed is indicative of reduced anxiety and an antidepressant-like effect. This test is particularly sensitive to sub-chronic (4-day) this compound treatment.[1][5]
-
4. Learned Helplessness (LH) Test:
-
Purpose: A model of depression based on the animal's response to uncontrollable stress.
-
Procedure:
-
Day 1 (Induction): Expose mice to a series of inescapable foot shocks in a shuttle box.
-
Day 2 (Testing): Place the mice back in the shuttle box and administer a series of escapable foot shocks. Record the latency to escape to the non-electrified side of the box.
-
Mice exhibiting "learned helplessness" will show increased escape latencies.
-
This compound administered before the testing phase has been shown to significantly reduce these escape latencies, demonstrating a reversal of the helpless phenotype.[1][4]
-
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of TREK-1 Inhibition by Spadin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the electrophysiological investigation of the TREK-1 potassium channel and its inhibition by the peptide Spadin. The protocols outlined are designed for researchers in neuroscience, pharmacology, and drug development who are interested in screening and characterizing novel TREK-1 inhibitors.
Introduction
The two-pore domain potassium (K2P) channel TREK-1 (TWIK-related K+ channel-1) is a critical regulator of neuronal excitability and is implicated in various physiological and pathological processes, including depression, neuroprotection, and anesthesia.[1] this compound, a peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has been identified as a selective and potent inhibitor of TREK-1.[2] This document details the electrophysiological methods used to characterize the inhibitory effects of this compound on TREK-1 channels.
Data Summary: Inhibition of TREK-1 by this compound and Analogs
The following tables summarize the quantitative data from various studies on the inhibition of TREK-1 channels by this compound and its more potent analogs. These values were primarily determined using whole-cell patch-clamp electrophysiology on cells heterologously expressing TREK-1.
Table 1: Potency of this compound and Analogs on TREK-1 Channels
| Compound | IC50 (nM) | Cell Type | Measurement Condition | Reference |
| This compound | ~70.7 | COS-7 cells | At 0 mV after pre-activation with 10 µM arachidonic acid | [3][4] |
| This compound | ~40.0 | hTREK-1/HEK cells | At 0 mV after pre-activation with 10 µM arachidonic acid | [5][6] |
| PE 22-28 (this compound Analog) | 0.1 | hTREK-1/HEK cells | At 0 mV after pre-activation with 10 µM arachidonic acid | [5][6] |
| G/A-PE 22-28 (this compound Analog) | 0.12 | hTREK-1/HEK cells | At 0 mV after pre-activation with 10 µM arachidonic acid | [5][6] |
| Biotinylated-G/A-PE 22-28 (this compound Analog) | 1.2 | hTREK-1/HEK cells | At 0 mV after pre-activation with 10 µM arachidonic acid | [5][6] |
Table 2: Efficacy of this compound and Analogs on TREK-1 Current Inhibition
| Compound (Concentration) | Percent Inhibition of TREK-1 Current | Cell Type / Preparation | Experimental Condition | Reference |
| This compound (1 µM) | 90.8% ± 6.0% | CA3 hippocampal neurons | Inhibition of arachidonic acid-induced current | [4] |
| This compound (100 nM) | ~60% | COS-7 cells | Inhibition of arachidonic acid-activated current | [3] |
| This compound (1 µM) | No significant inhibition | Xenopus oocytes | On mTREK-1 channels pre-activated with 10 µM arachidonic acid | [7][8] |
| Analog 15 (100 nM) | 67.24% ± 3.41% | hTREK-1/HEK cells | Inhibition of arachidonic acid-activated current | [9] |
| Analog 16 (100 nM) | 91.25% ± 8.14% | hTREK-1/HEK cells | Inhibition of arachidonic acid-activated current | [9] |
Note: The efficacy of this compound can vary depending on the experimental system and conditions, with some studies suggesting a more complex, state-dependent mechanism of action where pre-exposure to this compound perturbs subsequent activation by arachidonic acid.[10][11]
Signaling Pathway and Mechanism of Action
TREK-1 channels act as background "leak" channels, helping to maintain the resting membrane potential of cells.[1] Their activity is modulated by various physical and chemical stimuli. This compound inhibits TREK-1, leading to membrane depolarization and increased neuronal excitability. The interaction is complex, as this compound is derived from the propeptide of NTSR3/Sortilin, which can physically associate with the TREK-1 channel.[2][7]
Caption: Signaling pathway of TREK-1 inhibition by this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Mammalian Cell Lines
This protocol is designed for recording TREK-1 currents from a heterologous expression system, such as HEK-293 or COS-7 cells, stably or transiently transfected with the gene for TREK-1 (KCNK2).
1. Cell Culture and Transfection:
-
Seed cells (e.g., hTREK-1/HEK cell line) at a density of 20,000 cells per 35 mm dish.[5]
-
Perform electrophysiological recordings 24-48 hours after plating.[5]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2-ATP (pH adjusted to 7.2 with KOH).
-
Arachidonic Acid (AA) Stock: Prepare a 10 mM stock solution in ethanol. Dilute to a final concentration of 10 µM in the external solution just before use to activate TREK-1 channels.[5][6]
-
This compound Stock: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentrations in the external solution.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.
-
To elicit currents, apply a voltage ramp protocol from -100 mV to +60 mV over 1 second, repeated every 5 seconds.[5][6]
-
Record baseline currents.
-
Perfuse the cell with the external solution containing 10 µM AA to activate TREK-1 and record the activated current until a stable maximum amplitude is reached.[5][6]
-
Co-apply the desired concentration of this compound with 10 µM AA and record the inhibited current.
-
Perform a washout with the AA-containing solution to check for reversibility.
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV or +60 mV) before and after this compound application.
-
Express the inhibited current as a percentage of the AA-activated current.
-
To determine the IC50, construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation.[5][12]
Caption: Experimental workflow for whole-cell patch-clamp recording.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying the effects of this compound on TREK-1 channels expressed in Xenopus laevis oocytes, which allows for robust expression and recording of ion channel currents.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired TREK-1 channel subunit(s).
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
2. Solutions:
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).
-
High Potassium Solution (for measuring K+ currents, in mM): e.g., 40 KCl, 58 NaCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5).
-
Prepare AA and this compound solutions as described in Protocol 1, using the appropriate recording solution as the vehicle.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte at a holding potential of -75 mV or -80 mV.[13]
-
Use a voltage-step or ramp protocol to elicit currents.
-
Perfuse the oocyte with the recording solution and then switch to a high potassium solution to measure the TREK-1 current.
-
To study inhibition, first activate the channel with an appropriate stimulus (e.g., 10 µM AA).
-
Once a stable activated current is achieved, co-perfuse with this compound and AA.
-
A key finding is that pre-exposure to this compound may be necessary to observe its inhibitory effect on subsequent AA activation.[10][11] Therefore, an alternative protocol is to pre-incubate the oocyte with this compound before applying AA.
4. Data Analysis:
-
Measure the peak or steady-state current amplitude at a given test potential.
-
Calculate the percentage of inhibition as described in Protocol 1.
Logical Relationship of Experimental Design
The experimental design logically progresses from establishing a baseline of channel activity to observing the effects of an inhibitor. This is crucial for isolating the specific effect of the compound being tested.
Caption: Logical flow of the experimental design for testing inhibitors.
References
- 1. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 2. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 7. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Performing the Forced Swim Test with Spadin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Spadin, a novel and fast-acting antidepressant candidate, in the Forced Swim Test (FST). The information is intended to guide researchers in accurately assessing the antidepressant-like effects of this compound and its analogs.
Introduction
Depression is a prevalent and debilitating psychiatric disorder, and the development of effective treatments is a significant challenge in neuroscience research.[1] A promising new target for antidepressant drugs is the two-pore domain potassium channel TREK-1.[1][2] Antagonists of this channel have been shown to produce antidepressant-like effects. This compound, a naturally occurring peptide, acts as a selective blocker of the TREK-1 channel and has demonstrated rapid antidepressant effects in preclinical studies.[1][2][3] Unlike traditional antidepressants that can take several weeks to elicit a therapeutic response, this compound has been shown to be effective within days.[2][3][4] The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant compounds by assessing the immobility time of rodents when placed in an inescapable cylinder of water.[3][5][6]
Mechanism of Action of this compound
This compound exerts its antidepressant effects primarily by inhibiting the TREK-1 potassium channel.[1][4][7] This channel is involved in regulating neuronal excitability, and its inhibition leads to a series of downstream effects associated with antidepressant action.
Key aspects of this compound's mechanism of action include:
-
TREK-1 Inhibition: this compound binds to the TREK-1 channel, blocking its function.[1][8] This action mimics the phenotype observed in TREK-1 knockout mice, which exhibit resistance to depression.[2]
-
Increased Serotonergic Neurotransmission: By blocking TREK-1 channels, this compound leads to an increased firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).[1][9] Enhanced serotonin neurotransmission is a common mechanism of many existing antidepressant medications.
-
Activation of CREB and Neurogenesis: Sub-chronic treatment with this compound has been shown to activate the cAMP response element-binding protein (CREB) and promote neurogenesis in the hippocampus.[1][2] These processes are considered key markers of antidepressant efficacy.[1]
-
Interaction with Other Receptors: this compound's effects on serotonergic neuron firing are also modulated by its interaction with prefrontal 5-HT4 and mGluR2 receptors.[9]
Signaling Pathway of this compound
Caption: this compound's signaling pathway leading to antidepressant effects.
Experimental Protocols
The following protocols for the Forced Swim Test are based on standard procedures and those cited in studies involving this compound.[3][5][10]
General Considerations
-
Animal Models: The FST is commonly performed using mice and rats.[11] Ensure that animals are healthy and have no musculoskeletal abnormalities that could impair swimming.
-
Apparatus: Use transparent cylindrical containers. For mice, a typical size is 30 cm in height and 15 cm in diameter.[10] For rats, a larger cylinder of 50 cm in height and 20 cm in diameter is appropriate.[5][12] The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 15 cm for mice).[13]
-
Water Temperature: Maintain the water temperature between 23-25°C.[5]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.[5]
-
Observation: Animals must be continuously observed during the test.[11] Video recording is recommended for accurate scoring.
Protocol for Mice
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or intracerebroventricular) 30 minutes prior to the test.[3][10]
-
Test Session: Individually place each mouse into the cylinder filled with water for a single 6-minute session.[5][10]
-
Scoring: The total duration of the test is 6 minutes. Disregard the first 2 minutes (pre-test period) and measure the duration of immobility during the last 4 minutes of the test.[5][10] A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.[10]
-
Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a warm, dry environment before returning them to their home cage.[11]
Protocol for Rats
-
Drug Administration: Administer this compound or vehicle control as required.
-
Pre-Test Session (Day 1): Place each rat in the water-filled cylinder for a 15-minute session.[5] This session is for habituation and is not scored for immobility.
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the cylinders for a 5-minute test session.[5]
-
Scoring: Record the total time the rat spends immobile during the 5-minute test session.
-
Post-Test Care: As with mice, ensure rats are dried and warmed after the test.
Experimental Workflow for the Forced Swim Test
Caption: A typical workflow for the Forced Swim Test.
Data Presentation
The primary endpoint measured in the FST is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect. Data should be presented clearly, often as mean ± standard error of the mean (SEM).
Example Data: Antidepressant Activity of this compound Analogs in the FST
The following table summarizes data from a study investigating the effects of intravenously administered this compound analogs on immobility time in mice in the FST.[10]
| Treatment Group | Dose | Mean Immobility Time (s) | Standard Error (s) | n | p-value (vs. Saline) |
| Saline (Control) | - | 160.6 | 7.97 | 10 | - |
| Analog 13 | Not Specified | 120.4 | 9.7 | 10 | 0.0049 |
| Analog 14 | Not Specified | 127.7 | 8.32 | 10 | 0.0105 |
| Analog 15 | Not Specified | 157.0 | 8.09 | 10 | 0.755 (ns) |
| Analog 16 | Not Specified | 146.7 | 12.99 | 10 | 0.374 (ns) |
ns: not significant
This data demonstrates that analogs 13 and 14 significantly reduced immobility time, suggesting antidepressant-like activity, while analogs 15 and 16 did not show a significant effect when administered intravenously.[10]
Conclusion
This compound represents a promising new direction in antidepressant drug development due to its novel mechanism of action and rapid onset of effects.[1][2] The Forced Swim Test is a valuable and reliable tool for the preclinical assessment of the antidepressant-like properties of this compound and its derivatives.[3] Adherence to standardized protocols is crucial for obtaining reproducible and interpretable results. The information provided in these application notes is intended to facilitate the successful implementation of the FST in studies investigating this novel class of compounds.
References
- 1. This compound, a Sortilin-derived peptide: a new concept in the antidepressant drug design | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a new antidepressant: absence of TREK-1-related side effects. – IPMC [ipmc.cnrs.fr]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mentalhealthdaily.com [mentalhealthdaily.com]
- 8. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 9. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. google.com [google.com]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Neurogenesis After Spadin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring neurogenesis following treatment with Spadin, a selective blocker of the TWIK-related potassium channel-1 (TREK-1). The protocols and data presented are intended to assist researchers in designing and executing experiments to evaluate the neurogenic potential of this compound and related compounds.
This compound has emerged as a promising peptide with rapid antidepressant effects, which are linked to its ability to promote hippocampal neurogenesis.[1][2][3] This document outlines the key signaling pathways involved, detailed experimental protocols for quantifying neurogenesis, and a summary of expected quantitative outcomes based on published studies.
Data Presentation: Quantitative Effects of this compound on Neurogenesis
The following tables summarize the quantitative data from studies investigating the effects of this compound treatment on markers of neurogenesis in the hippocampus.
Table 1: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Treatment Group | Dosage | Duration | Fold Increase in BrdU+ Cells (vs. Saline) | Reference |
| This compound | 10⁻⁵ M (i.p.) | 4 days | ~2-fold | [2][4] |
| This compound | 10⁻⁵ M (i.p.) | 15 days | Maintained increase | [2][4] |
| Fluoxetine | 10 mg/kg | 4 days | No significant increase | [3] |
Table 2: Phenotype of Newly Born Cells After this compound Treatment
| Marker | % of BrdU+ Cells Expressing Marker | Treatment Duration | Significance | Reference |
| Doublecortin (DCX) | 85% | 4 days | Indicates neuronal lineage of proliferating cells | [2][3][4] |
| GFAP | Not co-localized | 4 days | Suggests proliferating cells are not of glial lineage | [2][4] |
Table 3: Effect of this compound on CREB Phosphorylation
| Treatment Group | Dosage | Duration | Outcome | Reference |
| This compound | 10⁻⁵ M (i.v.) | 4 days | Significant increase in pCREB positive cells in the subgranular zone | [2][3] |
Signaling Pathways
This compound's mechanism of action involves the blockade of the TREK-1 potassium channel, which is regulated by the neurotensin receptor 3 (NTSR3)/Sortilin.[1][5] This initiates a cascade of intracellular signaling events that ultimately promote neurogenesis.
Figure 1. this compound signaling pathway leading to neurogenesis.
Experimental Workflows
A typical experimental workflow to assess the impact of this compound on neurogenesis involves several key stages, from animal treatment to tissue processing and analysis.
Figure 2. Experimental workflow for measuring neurogenesis.
Experimental Protocols
Protocol 1: 5-Bromo-2'-deoxyuridine (BrdU) Labeling and Immunohistochemistry
This protocol is for the detection of proliferating cells in the dentate gyrus of the hippocampus.[6][7]
Materials:
-
5-Bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich)
-
Sterile 0.9% Saline
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
30% Sucrose in PBS
-
PBS (pH 7.4)
-
2N HCl
-
0.1 M Borate Buffer (pH 8.5)
-
Blocking Solution: 5% Normal Goat Serum (or serum from the host of the secondary antibody) with 0.3% Triton X-100 in PBS
-
Primary Antibody: Rat anti-BrdU (e.g., Abcam, Bio-Rad)
-
Secondary Antibody: Goat anti-Rat IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Procedure:
-
BrdU Administration: Dissolve BrdU in sterile 0.9% saline to a concentration of 10 mg/mL. Administer to mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight. For pulse-chase experiments, multiple injections can be performed.
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm coronal sections using a cryostat. Collect sections in PBS.
-
-
Immunohistochemistry:
-
DNA Denaturation: Incubate free-floating sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.[8]
-
Neutralization: Wash sections thoroughly with 0.1 M borate buffer (pH 8.5) for 10 minutes, followed by several washes in PBS.
-
Blocking: Block non-specific antibody binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-BrdU antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Counterstaining: Wash sections in PBS and then incubate with DAPI for 10 minutes to stain cell nuclei.
-
Mounting: Mount sections onto glass slides and coverslip with an aqueous mounting medium.
-
-
Imaging and Quantification:
-
Visualize sections using a confocal microscope.
-
Quantify the number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus.
-
Protocol 2: Doublecortin (DCX) Staining for Immature Neurons
This protocol is used to identify and quantify newly generated neurons.[9][10]
Materials:
-
Tissue sections prepared as in Protocol 1 (steps 2a-2d).
-
Blocking Solution: 5% Normal Donkey Serum (or serum from the host of the secondary antibody) with 0.3% Triton X-100 in PBS.
-
Primary Antibody: Goat anti-DCX (e.g., Santa Cruz Biotechnology).
-
Secondary Antibody: Donkey anti-Goat IgG conjugated to a fluorophore (e.g., Alexa Fluor 594).
-
DAPI.
Procedure:
-
Immunohistochemistry:
-
Blocking: Incubate free-floating sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-DCX antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Counterstaining: Wash sections in PBS and then incubate with DAPI for 10 minutes.
-
Mounting: Mount sections onto glass slides and coverslip.
-
-
Imaging and Quantification:
-
Visualize sections using a confocal microscope.
-
Quantify the number of DCX-positive cells in the SGZ.
-
For co-localization studies (BrdU and DCX): A combination of the two protocols can be used. Primary antibodies from different host species should be chosen to allow for simultaneous detection with distinct secondary antibodies.
Logical Relationships in Neurogenesis Assessment
The markers used to assess neurogenesis target different stages of the process, from cell proliferation to neuronal maturation. The relationship between these markers is crucial for a comprehensive analysis.
Figure 3. Relationship between common neurogenesis markers.
References
- 1. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Immature Doublecortin-Positive Hippocampal Neurons Are Important for Learning But Not for Remembering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Adult Neurogenesis: Evidence for a Prominent “Non-Neurogenic” DCX-Protein Pool in Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for pCREB after Spadin Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis for phosphorylated CREB (pCREB) in response to the administration of Spadin, a potent and selective antagonist of the TREK-1 potassium channel.
Introduction
This compound is a naturally derived peptide that has shown promise as a rapid-acting antidepressant.[1] Its mechanism of action involves the blockade of the two-pore domain potassium channel TREK-1.[2] Inhibition of TREK-1 leads to neuronal depolarization and the activation of downstream signaling cascades that are implicated in neurogenesis and synaptic plasticity, key processes often impaired in depression.[3] One of the critical downstream targets of this compound's action is the cAMP response element-binding protein (CREB).[4] Phosphorylation of CREB at serine 133 (pCREB) is a key event that enables it to act as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). Therefore, assessing the levels of pCREB via Western blotting is a crucial method for evaluating the efficacy and mechanism of action of this compound and its analogs.
Data Presentation: Quantitative Analysis of pCREB Induction by this compound
The following table summarizes the quantitative data on the induction of pCREB following this compound administration from published studies. This provides a reference for the expected magnitude of the effect.
| Treatment Group | Dosage | Treatment Duration | Tissue/Cell Type | Fold Change in pCREB vs. Control (Mean ± SD) | Reference |
| This compound | 10 µM | 4 days | Mouse Hippocampus | ~2.0-fold increase | [5][6] |
| Saline (Control) | N/A | 4 days | Mouse Hippocampus | 1.0 (baseline) | [5][6] |
Signaling Pathway and Experimental Workflow
This compound-Induced pCREB Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the phosphorylation of CREB.
Caption: this compound blocks TREK-1, leading to pCREB activation.
Western Blot Experimental Workflow
This diagram outlines the key steps for performing a Western blot to detect pCREB after this compound treatment.
Caption: Workflow for pCREB Western blot analysis.
Experimental Protocols
A. In Vivo Administration of this compound (Mouse Model)
-
Animal Model : Use adult male C57BL/6J mice.
-
This compound Preparation : Dissolve this compound in sterile saline (0.9% NaCl).
-
Administration : Administer this compound intraperitoneally (i.p.) at a concentration of 10⁻⁵ M.[5][6]
-
Treatment Duration : Treat animals daily for 4 consecutive days.[5][6]
-
Control Group : Administer an equivalent volume of sterile saline to the control group.
-
Tissue Collection : 24 hours after the final injection, euthanize the mice and rapidly dissect the hippocampus on ice. Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
B. Western Blot Protocol for pCREB and Total CREB
1. Protein Extraction
-
Lysis Buffer Preparation : Prepare a RIPA (Radioimmunoprecipitation assay) buffer containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Crucially, add fresh just before use :
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail (to preserve phosphorylation)
-
-
-
Tissue Homogenization :
-
Add 200-500 µL of ice-cold RIPA buffer to the frozen hippocampal tissue.
-
Homogenize the tissue using a Dounce homogenizer or a sonicator on ice.
-
-
Lysate Clarification :
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the protein extract) and transfer it to a new pre-chilled tube.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation :
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis :
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The expected molecular weight for pCREB and CREB is approximately 43 kDa.[7]
-
4. Immunodetection
-
Blocking :
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is often preferred over non-fat dry milk for phospho-antibodies to reduce background.
-
-
Primary Antibody Incubation :
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies and Dilutions :
-
Rabbit anti-phospho-CREB (Ser133): 1:1000 dilution.
-
Rabbit anti-CREB (for total CREB): 1:1000 dilution.
-
-
Note: It is recommended to probe for pCREB first. After detection, the membrane can be stripped and re-probed for total CREB and a loading control.
-
-
Washing :
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an HRP-conjugated goat anti-rabbit secondary antibody (1:5000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Final Washes :
-
Wash the membrane three times for 10 minutes each with TBST.
-
5. Detection and Analysis
-
Chemiluminescent Detection :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.
-
-
Densitometry and Quantification :
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the pCREB band intensity to the total CREB band intensity for each sample.
-
Further normalize this ratio to a loading control (e.g., β-actin or GAPDH) to correct for any loading inaccuracies.
-
Calculate the fold change in normalized pCREB levels in the this compound-treated group relative to the saline-treated control group.
-
Logical Relationship Diagram
This diagram illustrates the logical flow for data normalization and interpretation in this Western blot experiment.
Caption: Data normalization and fold change calculation logic.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. usbio.net [usbio.net]
- 3. Western blot analysis of EP receptors, prorenin-renin, phospho-CREB, and total CREB. [bio-protocol.org]
- 4. Phospho-CREB (Ser142) Polyclonal Antibody (PA5-104811) [thermofisher.com]
- 5. Phospho-CREB (Ser133) Blocking Peptide | Cell Signaling Technology [cellsignal.com]
- 6. bosterbio.com [bosterbio.com]
- 7. addgene.org [addgene.org]
Application Notes and Protocols for Dissolving Spadin Peptide in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and handling of Spadin peptide for use in various in vitro research applications. This compound is a potent and selective blocker of the two-pore domain potassium channel TREK-1, making it a valuable tool for studying neuronal excitability, depression, and other neurological disorders.
Peptide Information and Properties
This compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (sortilin). For in vitro studies, it is crucial to ensure its proper dissolution to achieve accurate and reproducible results.
| Property | Value | Reference |
| Amino Acid Sequence | Tyr-Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg | [1] |
| Molecular Weight | 2012.34 g/mol | [1] |
| Purity | >95% (typically analyzed by HPLC) | [1] |
| Appearance | Lyophilized white powder | [1] |
| Storage (Lyophilized) | Store at -20°C or -80°C, protected from light. | [1] |
| Solubility | Soluble in water (up to 2 mg/mL). | |
| Mechanism of Action | Selective blocker of the TREK-1 potassium channel. | [2] |
Quantitative Data: In Vitro Efficacy
This compound's potency as a TREK-1 channel inhibitor has been determined in various experimental setups. The half-maximal inhibitory concentration (IC50) is a key parameter for designing in vitro experiments.
| Cell Type | Experimental Condition | IC50 Value (nM) | Reference |
| COS-7 cells | Electrophysiology (Patch-clamp) | 70.7 | [2] |
| hTREK-1/HEK cells | Electrophysiology (Patch-clamp) | 40 - 60 | [3] |
Experimental Protocols
Reconstitution of Lyophilized this compound Peptide
This protocol describes the preparation of a stock solution from lyophilized this compound peptide. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the desired assay buffer.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water (e.g., cell culture grade) or sterile 1x Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Protocol:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Based on a published protocol where a 10⁻³ M stock solution was prepared in distilled water, it is recommended to start with a similar concentration[2]. To prepare a 1 mM (10⁻³ M) stock solution:
-
Calculate the required volume of solvent. For example, to reconstitute 1 mg of this compound (Molecular Weight = 2012.34 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 2012.34 g/mol ) / 0.001 mol/L = 0.000497 L = 497 µL
-
-
Carefully add the calculated volume of sterile water or sterile 1x PBS (pH 7.4) to the vial.
-
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation. If the peptide is difficult to dissolve, sonication in a water bath for a few minutes can be helpful.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide.
-
Store the aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), -80°C is recommended.
-
Cell-Based Assay Protocol Example: Inhibition of TREK-1 in a Heterologous Expression System
This example protocol outlines a general procedure for testing the inhibitory effect of this compound on TREK-1 channels expressed in a cell line like HEK293 or COS-7.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing the TREK-1 channel
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 1 mM in sterile water or PBS)
-
Assay buffer (e.g., extracellular solution for electrophysiology)
-
Arachidonic acid (AA) solution (to activate TREK-1)
-
Electrophysiology setup (e.g., patch-clamp) or a fluorescence-based membrane potential assay kit
Protocol:
-
Cell Preparation: Plate the TREK-1 expressing cells at an appropriate density for the chosen assay format (e.g., on coverslips for patch-clamp or in a multi-well plate for a fluorescence assay). Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
Assay Procedure (Electrophysiology Example):
-
Establish a whole-cell patch-clamp recording from a TREK-1 expressing cell.
-
Activate the TREK-1 channels by applying a solution containing an activator, such as arachidonic acid (e.g., 10 µM)[2].
-
Once a stable baseline current is established, perfuse the cells with the different concentrations of this compound.
-
Record the changes in the TREK-1 current to determine the inhibitory effect of this compound.
-
-
Data Analysis:
-
Measure the percentage of inhibition of the TREK-1 current at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: TREK-1 Inhibition
This compound exerts its effects by directly binding to and blocking the TREK-1 potassium channel. This channel is activated by various stimuli, including membrane stretch and arachidonic acid. By blocking TREK-1, this compound reduces the outward potassium current, leading to membrane depolarization and increased neuronal excitability.
Downstream Signaling of this compound-Mediated TREK-1 Inhibition
The inhibition of TREK-1 by this compound has been shown to trigger downstream signaling cascades associated with neurogenesis and antidepressant effects. Key downstream effectors include the activation of the transcription factor CREB (cAMP response element-binding protein) and modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Experimental Workflow for In Vitro this compound Studies
The following diagram illustrates a typical workflow for conducting in vitro experiments with this compound peptide.
References
Elucidating the Activity of Spadin: A Guide to Cell-Based Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising therapeutic agent with rapid-acting antidepressant effects.[1][2] Its primary mechanism of action involves the direct inhibition of the two-pore domain potassium channel TREK-1 (K2P2.1).[1][2][3] Blockade of TREK-1 by this compound leads to neuronal membrane depolarization and the activation of downstream signaling cascades, ultimately promoting neurogenesis and synaptogenesis.[3][4] This document provides detailed protocols for a suite of cell-based assays designed to characterize and quantify the activity of this compound, offering valuable tools for basic research and drug discovery programs.
Direct Modulation of TREK-1 Channel Activity
The most direct method to assess this compound's activity is to measure its effect on TREK-1 channel function using electrophysiology.
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in living cells, providing a precise quantification of this compound's inhibitory effect on TREK-1.
Experimental Workflow:
References
Application Notes and Protocols for Spadin in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Spadin, a specific blocker of the TREK-1 potassium channel, in primary neuronal culture experiments. This document includes an overview of this compound's mechanism of action, detailed protocols for key applications, and expected outcomes with quantitative data presented for easy reference.
Introduction to this compound
This compound is a synthetic peptide derived from the propeptide of sortilin, an endogenous antagonist of the two-pore domain potassium channel TREK-1.[1] By inhibiting TREK-1, this compound reduces potassium efflux, leading to neuronal membrane depolarization. This action modulates neuronal excitability and activates downstream signaling pathways crucial for neuronal survival, growth, and plasticity.[2][3] this compound has emerged as a promising tool for studying neuronal function and as a potential therapeutic agent with rapid antidepressant effects.[1]
Mechanism of Action
This compound exerts its effects primarily through the blockade of TREK-1 channels.[1] This inhibition triggers a cascade of intracellular events, including the activation of the MAPK/ERK and PI3K/Akt signaling pathways.[2] These pathways are pivotal in mediating neuroprotective effects, promoting synaptogenesis, and enhancing neuronal plasticity.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data for the use of this compound in primary neuronal cultures based on published literature.
Table 1: this compound Binding and Inhibitory Concentrations
| Parameter | Value | Cell Type | Reference |
| Binding Affinity (Kd) | 10 nM | Mouse Cortical Neurons | [1] |
| IC50 (TREK-1 Inhibition) | ~70.7 nM | COS-7 Cells (expressing TREK-1) | [1][4] |
| Effective Concentration (Synaptogenesis) | 10⁻⁷ M (100 nM) | Mouse Cortical Neurons | [2] |
| Effective Concentration (Neuroprotection) | 1 µM | Mouse Cortical Neurons | [2] |
| Effective Concentration (Electrophysiology) | 1 µM | Mouse Cortical Neurons | [2] |
Table 2: this compound's Effects on Downstream Signaling and Gene Expression
| Assay | Treatment Time | This compound Concentration | Observed Effect | Cell Type | Reference |
| ERK1/2 Phosphorylation | 15 minutes | 10⁻⁷ M | Peak phosphorylation | Mouse Cortical Neurons | [2] |
| Akt Phosphorylation | 15 minutes | 10⁻⁷ M | Peak phosphorylation | Mouse Cortical Neurons | [2] |
| PSD-95 mRNA Expression | 8 hours | 10⁻⁷ M | Peak expression | Mouse Cortical Neurons | [2] |
| Synapsin mRNA Expression | 8 hours | 10⁻⁷ M | Peak expression | Mouse Cortical Neurons | [2] |
Table 3: Functional Outcomes of this compound Treatment in Primary Neuronal Cultures
| Functional Assay | Treatment Time | This compound Concentration | Outcome | Cell Type | Reference |
| Neuroprotection (against Staurosporine) | 2-4 hours | 1 µM | Inhibition of Caspase-3 activity | Mouse Cortical Neurons | [2] |
| Synaptogenesis | 4 days | 10⁻⁷ M | Increased proportion of mature spines | Mouse Cortical Neurons | [2] |
| Neuronal Depolarization | 1 hour | 1 µM | Increased membrane potential | Mouse Cortical Neurons | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling cascade in primary neurons.
Caption: Workflow for synaptogenesis analysis.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general guideline for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents. Specific details may need to be optimized based on the specific neuronal type and experimental requirements.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine or Poly-L-lysine overnight in an incubator. Wash plates with sterile water before use.
-
Dissect the desired brain region (cortex or hippocampus) from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and transfer to the digestion solution. Incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the cells onto the coated culture vessels at the desired density (e.g., 30,000-60,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform partial media changes every 3-4 days. Cultures are typically ready for experimental use after 10-14 days in vitro (DIV).
Protocol 2: Analysis of this compound-Induced Neuronal Signaling (Western Blot)
This protocol describes the detection of ERK1/2 and Akt phosphorylation in response to this compound treatment.
Materials:
-
Primary neuronal cultures (10-14 DIV)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neuronal cultures with this compound (e.g., 100 nM) for 15 minutes. Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Assessment of this compound's Neuroprotective Effects (Caspase-3 Activity Assay)
This protocol measures the effect of this compound on apoptosis induced by a neurotoxic agent like staurosporine.
Materials:
-
Primary neuronal cultures (10-14 DIV)
-
This compound
-
Staurosporine
-
Caspase-3 activity assay kit (e.g., using Ac-DEVD-AMC as a substrate)
-
Fluorometer
Procedure:
-
Pre-treat primary neuronal cultures with this compound (1 µM) for a specified time (e.g., 30 minutes).
-
Induce apoptosis by adding staurosporine (e.g., 1 µM) and incubate for 2-4 hours.[2] Include control groups (vehicle only, this compound only, staurosporine only).
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the lysates and incubate as recommended.
-
Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
Express the caspase-3 activity relative to the control group.
Protocol 4: Evaluation of this compound's Effect on Synaptogenesis (Immunocytochemistry)
This protocol outlines the visualization and quantification of synaptic markers and dendritic spine morphology.
Materials:
-
Primary neuronal cultures on coverslips (e.g., 14-21 DIV)
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with BSA and normal goat serum)
-
Primary antibodies (e.g., anti-PSD-95, anti-synapsin, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope (confocal recommended)
-
Image analysis software
Procedure:
-
Treat neuronal cultures with this compound (100 nM) or vehicle for the desired duration (e.g., 4 days).
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the number and intensity of synaptic puncta (PSD-95 and synapsin) and to assess dendritic spine density and morphology.
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological oxygen concentration during sympathetic primary neuron culture improves neuronal health and reduces HSV-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal vs. Intravenous Administration of Spadin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spadin is a naturally derived peptide that has garnered significant interest as a potential fast-acting antidepressant. Its mechanism of action involves the specific blockade of the two-pore domain potassium channel TREK-1.[1][2] Inhibition of TREK-1 leads to neuronal depolarization and an increase in the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus, effects correlated with antidepressant activity.[3][4] Preclinical studies in rodent models have demonstrated the efficacy of this compound in behavioral tests predictive of antidepressant effects.[3] The choice of administration route, primarily intraperitoneal (IP) or intravenous (IV), is a critical consideration in experimental design, influencing the peptide's bioavailability, pharmacokinetics, and ultimate therapeutic effect.
These application notes provide a comparative overview of IP and IV administration of this compound, summarizing available data and offering detailed experimental protocols to guide researchers in their study design.
Data Presentation: Efficacy of this compound by Administration Route
| Administration Route | Effective Molar Concentration (in FST) | Reported Reduction in Immobility Time | Reference |
| Intraperitoneal (IP) | 10⁻⁵ M | 55.30% | [5] |
| Intravenous (IV) | 10⁻⁶ M | 62.9% | [5] |
| Intracerebroventricular (ICV) | 10⁻⁷ M | 66.8% | [5] |
Note: The in vivo stability of this compound is a key consideration. Following a single intraperitoneal injection, the antidepressant activity of this compound in the Forced Swimming Test was observed to dissipate after 7 hours.[6] Conversely, a 4-day course of intravenous this compound administration has been shown to produce robust antidepressant effects and stimulate neurogenesis.[1][7]
Signaling Pathway of this compound
This compound exerts its antidepressant effects by inhibiting the TREK-1 potassium channel. This action initiates a signaling cascade that ultimately leads to neuroadaptive changes associated with mood regulation.
Caption: this compound's signaling pathway leading to antidepressant effects.
Experimental Workflow: IP vs. IV Administration
The selection of an administration route for this compound will depend on the specific aims of the experiment. The following diagram illustrates a general workflow for in vivo studies.
Caption: General workflow for in vivo studies of this compound.
Experimental Protocols
The following are detailed protocols for the intraperitoneal and intravenous administration of this compound in mice. These protocols are intended as a guide and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml sterile syringes
-
25-27 gauge sterile needles (½ to ⅝ inch length)
-
70% ethanol wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the peptide in a sterile vehicle to a desired stock concentration. For example, if the desired dose is 10⁻⁵ M in a 100 µl injection volume, prepare the stock solution accordingly.
-
Gently vortex to ensure complete dissolution.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
-
-
Injection Procedure:
-
Position the mouse in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.
-
Cleanse the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Intravenous (IV) Injection of this compound in Mice (Tail Vein)
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free saline or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
1 ml sterile syringes or insulin syringes
-
27-30 gauge sterile needles
-
A mouse restrainer
-
A heat lamp or warming pad (optional, to induce vasodilation)
-
70% ethanol wipes
-
Animal scale
-
Appropriate PPE
Procedure:
-
Peptide Reconstitution:
-
Follow the same procedure as described in the IP injection protocol to prepare the this compound solution. Ensure the solution is free of any particulates.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the correct injection volume.
-
Place the mouse in a suitable restrainer to immobilize it and provide access to the tail.
-
To facilitate visualization of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes. This will cause vasodilation.
-
-
Injection Procedure:
-
Identify one of the two lateral tail veins.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and improve vein visibility.
-
Position the needle, with the bevel facing up, nearly parallel to the tail vein.
-
Carefully insert the needle into the vein. A slight decrease in resistance will be felt upon successful entry.
-
Slowly inject the this compound solution. The solution should flow smoothly without causing a subcutaneous bleb. If a bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection more proximally on the same or opposite vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Conclusion
The choice between intraperitoneal and intravenous administration of this compound is a critical determinant of experimental outcomes. IV injection offers rapid and complete bioavailability, which may be advantageous for acute studies and for achieving higher peak plasma concentrations with a lower dose. However, it is a more technically demanding procedure. IP injection is a simpler and less stressful method for the animal, but the bioavailability of the peptide may be reduced due to potential first-pass metabolism in the liver. For chronic studies, the route of administration should be carefully considered in light of the peptide's in vivo stability. The provided protocols offer a standardized approach to both administration methods, ensuring reproducibility in preclinical research aimed at further elucidating the therapeutic potential of this compound.
References
- 1. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 3. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In-Vivo Stability of Spadin Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in-vivo stability of the Spadin peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using this compound in vivo?
The primary limitation of this compound for in-vivo applications is its short half-life. Studies have shown that the antidepressant-like activity of this compound disappears approximately 7 hours after administration, necessitating strategies to improve its stability and bioavailability.[1][2][3][4]
Q2: What are the most effective strategies to improve the in-vivo stability of this compound?
The most successful reported strategy is the development of shortened this compound analogs. By analyzing the degradation products of this compound in blood, researchers designed a 7-amino-acid peptide, PE 22-28, and its derivatives, which have demonstrated significantly improved stability and efficacy.[1][2][3][4] Other potential strategies for improving peptide stability in general include PEGylation, amino acid substitution (e.g., using D-amino acids), and formulation modifications.[5][6][7]
Q3: How do shortened this compound analogs like PE 22-28 compare to the original this compound peptide?
Shortened analogs such as PE 22-28 and its derivatives (e.g., G/A-PE 22-28 and biotinylated-G/A-PE 22-28) exhibit superior properties compared to this compound. These analogs have a significantly longer duration of action, lasting up to 23 hours, compared to this compound's 7 hours.[1][2][3][4] They also show a much higher affinity and specificity for the TREK-1 channel, with IC50 values in the nanomolar and even picomolar range, compared to this compound's IC50 of 40-60 nM.[1][2][3][4]
Q4: What is the mechanism of action of this compound and its analogs?
This compound and its analogs exert their antidepressant effects by specifically blocking the TREK-1 (TWIK-related potassium channel 1) channel.[1][2][3][8] TREK-1 is a two-pore domain potassium channel involved in regulating neuronal excitability. By inhibiting TREK-1, this compound and its analogs modulate neuronal activity, leading to antidepressant-like effects, increased neurogenesis, and synaptogenesis.[1][2][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in-vivo efficacy of this compound. | Rapid degradation of the peptide in the bloodstream. | Consider using a more stable analog such as PE 22-28 or its derivatives.[1][2][3][4] Alternatively, explore formulation strategies like encapsulation or co-administration with protease inhibitors.[11] |
| Inconsistent results in behavioral tests (e.g., Forced Swim Test). | Variability in peptide stability and bioavailability. Improper animal handling or experimental procedure. | Ensure consistent and appropriate administration of the peptide. Use a well-characterized, stable analog for more reproducible results.[2][4] Strictly follow standardized protocols for behavioral experiments. |
| Difficulty replicating published IC50 values for this compound or its analogs. | Issues with the patch-clamp technique or cell line. Purity of the synthesized peptide. | Verify the experimental setup for patch-clamp recordings, including the cell line expressing the hTREK-1 channel.[1][3] Confirm the purity and concentration of the peptide using methods like HPLC and mass spectrometry.[12] |
| Peptide analog shows poor solubility. | Intrinsic physicochemical properties of the modified peptide. | Modify the peptide sequence to include more hydrophilic residues. Consider PEGylation to improve solubility. Experiment with different formulation buffers and excipients. |
Quantitative Data Summary
Table 1: Comparison of In-Vivo Efficacy and Stability of this compound and its Analogs
| Peptide | Dose | Half-Time of Effect (in vivo) | Reference(s) |
| This compound | 100 µg/kg | ~6-7 hours | [2][4] |
| PE 22-28 | 3.0-4.0 µg/kg | Up to 23 hours | [1][2][3] |
| G/A-PE 22-28 | 3.2 µg/kg | ~14 hours | [13] |
| G/A-PE 22-28 | 32.0 µg/kg | ~21 hours | [2] |
| Biotinylated-G/A-PE 22-28 | 4.0 µg/kg | ~17 hours | [13] |
| Biotinylated-G/A-PE 22-28 | 40.0 µg/kg | ~23 hours | [2] |
Table 2: In-Vitro TREK-1 Inhibition by this compound and its Analogs
| Peptide | IC50 (nM) | Reference(s) |
| This compound | 40 - 60 | [1][2][3][4] |
| PE 22-28 | 0.12 | [1][2][3][4] |
| G/A-PE 22-28 | 0.12 | [2] |
| Biotinylated-G/A-PE 22-28 | 1.2 | [3] |
Experimental Protocols
Protocol 1: In-Vitro Half-Life of this compound in Serum
This protocol is adapted from studies investigating the stability of this compound and its analogs.[4]
Materials:
-
This compound peptide (or analog)
-
Mouse serum
-
Metalloprotease inhibitor (e.g., 1,10-phenanthroline)
-
2.5 M HCl
-
C18 Sep-Pak cartridges
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Incubate 10 nmoles of the peptide with 200 µl of mouse serum at room temperature. To assess the role of metalloproteases, a parallel incubation can be performed in the presence of 1 mM 1,10-phenanthroline.
-
Collect samples at various time points (e.g., 2, 5, 15, 30, and 60 minutes).
-
Stop the reaction by adding 5 µl of 2.5 M HCl.
-
Load the acidified samples onto C18 Sep-Pak cartridges for solid-phase extraction.
-
Elute the peptide and lyophilize the samples.
-
Reconstitute the samples in a suitable solvent and analyze by HPLC to quantify the amount of remaining peptide at each time point.
-
Calculate the half-life by plotting the percentage of remaining peptide against time.
Protocol 2: Forced Swim Test (FST) for Antidepressant Activity
This is a common behavioral test used to assess the antidepressant efficacy of compounds.[2][4]
Materials:
-
This compound or analog solution
-
Saline solution (control)
-
Cylindrical tanks (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
Procedure:
-
Administer the test compound (e.g., this compound at 100 µg/kg or PE 22-28 at 3-4 µg/kg) or saline to mice via intraperitoneal (i.p.) injection.
-
After a specific time (e.g., 30 minutes for acute studies), individually place each mouse into the cylindrical tank.
-
Record the behavior of the mice for a 6-minute period.
-
Analyze the last 4 minutes of the recording, measuring the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep its head above water.
-
A significant reduction in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.
Visualizations
Caption: this compound/TREK-1 Signaling Pathway.
Caption: Experimental Workflow for In-Vitro Peptide Stability Assay.
Caption: Troubleshooting Logic for Low In-Vivo Efficacy.
References
- 1. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. qyaobio.com [qyaobio.com]
- 7. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 9. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
challenges with Spadin peptide solubility
Welcome to the technical support center for the Spadin peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound peptide?
A1: For initial reconstitution, sterile distilled water is a good starting point. One study reports dissolving a stock solution of this compound in distilled water to a concentration of 10⁻³ M.[1] The trifluoroacetate (TFA) salt form of this compound generally exhibits enhanced solubility in aqueous solutions.[2] Alternatively, Phosphate-Buffered Saline (PBS) at pH 7.2 can be used, with a reported solubility of up to 2 mg/mL.[3] For more hydrophobic preparations, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are also viable options, with reported solubilities of 3 mg/mL and 5 mg/mL, respectively.[3]
Q2: My this compound peptide is not dissolving completely in water. What should I do?
A2: If you encounter solubility issues with water, several troubleshooting steps can be taken. First, ensure you are using sterile, and ideally oxygen-free, water.[4] Gentle warming of the solution can aid dissolution, but avoid excessive heat.[4] Sonication is a highly effective method to improve solubility and reduce aggregation; brief pulses of sonication (e.g., 3 sessions of 10 seconds with cooling on ice in between) are recommended.[4] If the peptide remains insoluble, consider using a small amount of an organic solvent like DMSO to first dissolve the peptide, followed by gradual dilution with your aqueous buffer.[5]
Q3: Can I store this compound peptide in solution? If so, what are the recommended storage conditions?
A3: While lyophilized this compound is stable at -20°C or colder for extended periods, peptides in solution have a more limited shelf life.[6][7] It is highly recommended to prepare aliquots of your this compound solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[7] For short-term storage (a few weeks), frozen aliquots at -20°C are suitable. For longer-term storage, -80°C is preferable.[6]
Q4: I observed precipitation when diluting my this compound stock solution into my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into a buffer or medium of different pH or ionic strength is a common issue with peptides.[8] This may be due to the peptide's isoelectric point. To address this, you can try a few strategies. First, try adjusting the pH of your stock solution or the final medium. Since the overall charge of a peptide affects its solubility, making the solution more acidic or basic can improve solubility.[9] Another approach is to dissolve the peptide initially in a small amount of DMSO and then slowly add it to the stirring cell culture medium.[5] It is crucial to ensure the final DMSO concentration is not toxic to your cells, typically below 0.5%.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Cloudy or unclear solution after reconstitution | Incomplete dissolution or peptide aggregation. | 1. Use gentle vortexing or sonication to aid dissolution.[4]2. Try gentle warming of the solution.[4]3. If using an aqueous solvent, consider re-dissolving in a small amount of DMSO first, then diluting.[5] |
| Precipitate forms over time in solution | Peptide aggregation or instability in the chosen buffer. | 1. Ensure the pH of the buffer is not close to the peptide's isoelectric point.[9]2. Store aliquots at -80°C to minimize degradation and aggregation.[6]3. Consider adding a small amount of organic solvent or a cryoprotectant like glycerol to the storage buffer. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete solubilization or degradation. | 1. Always centrifuge the vial before use to pellet any undissolved peptide.[4]2. Visually inspect the solution for clarity before each use.[10]3. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
This protocol provides a general guideline for reconstituting lyophilized this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
(Optional) DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe type)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubilization Test (Recommended): If you are unsure about the solubility, use a small, pre-weighed aliquot to test different solvents.
-
Solvent Addition: Add the desired volume of sterile water or PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution:
-
Gently vortex the vial.
-
If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or use a probe sonicator for short bursts, keeping the sample on ice to prevent heating.
-
-
Alternative for Hydrophobic Peptides: If the peptide is difficult to dissolve in aqueous solutions, first dissolve it in a minimal amount of DMSO (e.g., to make a 10 mg/mL stock). Then, slowly add this stock solution to your aqueous buffer while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system.
-
Storage: Aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C for short-term or -80°C for long-term storage.
This compound Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Cascade
This compound exerts its effects by blocking the TREK-1 two-pore domain potassium channel. This inhibition leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which converge on the phosphorylation and activation of the transcription factor CREB.[1][11] This cascade is believed to underlie the antidepressant and neurogenic effects of this compound.
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Two-Pore Domain Potassium Channel TREK-1 Inhibits the Activation of A1-Like Reactive Astrocyte Through the NF-κB Signaling Pathway in a Rat Model of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 4. Zinc-mediated activation of CREB pathway in proliferation of pulmonary artery smooth muscle cells in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. jpt.com [jpt.com]
- 11. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
Spadin Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for Spadin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary established mechanism of action is the selective, state-dependent blockade of the two-pore domain potassium channel TREK-1 (K2P2.1). This compound specifically antagonizes the arachidonic acid (AA)-activated state of the TREK-1 channel, rather than blocking it in its basal state.[1][2] This unique mechanism is thought to contribute to its favorable side-effect profile compared to non-state-dependent channel blockers.
Q2: I am observing effects in my experiment that don't seem to be explained by TREK-1 inhibition. What are the known off-target interactions of this compound?
A2: While this compound is highly selective for TREK-1 over other related potassium channels, it does have another known high-affinity binding partner: the neurotensin receptor 3 (NTSR3), also known as Sortilin.[1][2] NTSR3/Sortilin can physically associate with the TREK-1 channel, potentially modulating its expression and function. Therefore, some observed effects could be mediated by this compound's interaction with NTSR3/Sortilin. It is crucial to determine the expression of both TREK-1 and NTSR3/Sortilin in your experimental system.
Q3: Could this compound be interacting with other G-protein coupled receptors (GPCRs) or ion channels?
A3: Currently, there is no publicly available comprehensive off-target screening data for this compound against a broad panel of GPCRs and ion channels (e.g., a Eurofins SafetyScreen panel). However, studies have shown this compound to be selective for TREK-1 over the closely related K2P channels TREK-2, TRAAK, TASK, and TRESK. Effects on the serotonergic system, potentially involving 5-HT4 and mGluR2/3 receptors, have been reported to be indirect and dependent on TREK-1 channels within specific neural circuits in the medial prefrontal cortex, rather than direct binding to these GPCRs.[3][4]
Q4: this compound is activating the MAPK/ERK and/or PI3K/AKT pathways in my cells. Is this an off-target effect?
A4: Activation of MAPK/ERK and PI3K/AKT signaling pathways has been reported as a downstream consequence of this compound's action. This is generally considered to be linked to its on-target effect on TREK-1. By blocking TREK-1, this compound can cause neuronal depolarization, leading to an influx of calcium and subsequent activation of various intracellular signaling cascades, including MAPK/ERK and PI3K/AKT, which are associated with neurogenesis and synaptogenesis.[5] However, a direct, TREK-1-independent activation of these pathways by this compound at a different target cannot be definitively ruled out without broader off-target screening data.
Q5: I'm seeing changes in intracellular calcium levels in response to this compound. Is this expected?
A5: Yes, an increase in intracellular calcium is an expected downstream effect of this compound's inhibition of TREK-1 channels in excitable cells like neurons and pancreatic beta cells.[5][6] Blocking the outward potassium current through TREK-1 leads to membrane depolarization, which in turn can open voltage-gated calcium channels, resulting in calcium influx.
Troubleshooting Guide
| Observed Issue | Potential Cause / Troubleshooting Step |
| Unexpected pharmacological response in a cell line. | 1. Verify Target Expression: Confirm that your cell line expresses the TREK-1 channel. Use RT-qPCR or Western blot. 2. Check for NTSR3/Sortilin Expression: As a known binding partner, the presence of NTSR3/Sortilin could mediate or modulate this compound's effects. 3. Consider the State of TREK-1: this compound's blocking action is dependent on the activation state of TREK-1, particularly by arachidonic acid. If TREK-1 is not in an activated state in your system, the effects of this compound may be minimal. |
| Effect of this compound is inconsistent across experiments. | 1. Peptide Stability: Ensure proper storage and handling of the this compound peptide to avoid degradation. Prepare fresh solutions for each experiment. 2. Assay Conditions: The presence of endogenous activators of TREK-1 (like arachidonic acid) in your cell culture media or tissue preparation can influence this compound's efficacy. Standardize your experimental conditions. |
| Observing effects on serotonin or glutamate signaling. | 1. Indirect Circuit-Level Effect: If working in complex tissue (e.g., brain slices) or in vivo, be aware that this compound's effects on neurotransmitter systems may be indirect, arising from the modulation of neuronal excitability in specific brain regions like the medial prefrontal cortex.[3][4] These are likely downstream consequences of TREK-1 blockade, not direct off-target binding. |
| Activation of signaling pathways (MAPK, PI3K) seems disproportionate to TREK-1 expression. | 1. Pathway Crosstalk: These are common signaling pathways with a high degree of crosstalk. The observed activation could be an amplified downstream signal. 2. Rule out NTSR3/Sortilin Signaling: Investigate if NTSR3/Sortilin activation alone can trigger these pathways in your experimental model. 3. Consider a TREK-1 Knockout/Knockdown Control: The most definitive way to confirm if an effect is TREK-1 dependent is to repeat the experiment in a system where TREK-1 has been genetically removed or silenced. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional concentrations for this compound.
Table 1: Binding Affinities
| Target | Ligand | Kd / Ki | Assay Type | Cell System | Reference |
| TREK-1 | 125I-Spadin | ~10 nM | Radioligand Binding | TREK-1 transfected COS-7 cells | [7] |
| NTSR3/Sortilin | 125I-Neurotensin | 8 nM (Ki for this compound) | Radioligand Binding | C13NJ microglial cells | [7] |
Table 2: Functional Potency and Selectivity
| Target/Assay | IC50 / EC50 | Conditions | Experimental System | Reference |
| TREK-1 Inhibition | ~71 nM | Arachidonic acid-stimulated current | TREK-1 transfected COS-7 cells | [7] |
| TREK-2, TRAAK, TASK, TRESK | No significant inhibition | N/A | Various expression systems | N/A |
| Intracellular Calcium Increase | EC50 not determined | 100 nM this compound tested | MIN6-B1 pancreatic β-cells | [5] |
| 5-HT Neuron Firing Rate | N/A | 10 µM this compound (i.p.) | In vivo (mouse Dorsal Raphe) | [8] |
Note: Comprehensive screening data against a wider range of targets is not publicly available. The selectivity against other K2P channels is qualitatively described in the literature but lacks specific IC50 values.
Key Signaling Pathways and Experimental Workflows
On-Target and Downstream Signaling of this compound
This compound's primary interaction with the TREK-1 channel leads to a cascade of downstream events, particularly in neurons. The blockade of this potassium channel causes membrane depolarization, which is a key trigger for subsequent signaling.
Caption: On-target signaling cascade of this compound.
Experimental Workflow: Investigating an Unexpected Effect
If you observe a potential off-target effect, a systematic approach is necessary to determine its origin. The following workflow outlines the key steps to dissect whether the effect is mediated by TREK-1.
Caption: Workflow for troubleshooting potential off-target effects.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol is adapted from methods used to determine the binding affinity of this compound to TREK-1 expressed in a heterologous system.[7]
Objective: To determine the binding affinity (Kd or Ki) of this compound for its target.
Materials:
-
Cell membranes from HEK293 or COS-7 cells transfected with human TREK-1.
-
125I-Spadin (radioligand).
-
Unlabeled this compound (competitor).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine 50 µL of binding buffer, 50 µL of cell membrane preparation (5-20 µg protein), 50 µL of 125I-Spadin (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of unlabeled this compound at various concentrations (for competition assay) or buffer (for total binding). For non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 µM).
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of unlabeled this compound and fit the data using a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the functional effect of this compound on TREK-1 channel currents.[7]
Objective: To measure the inhibition of TREK-1 currents by this compound.
Materials:
-
Cells expressing TREK-1 (e.g., transfected COS-7 cells or cultured neurons).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (resistance 3-5 MΩ).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Pipette Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 3 ATP-Mg, 0.4 GTP-Na (pH 7.2).
-
Arachidonic Acid (AA) stock solution.
-
This compound stock solution.
Procedure:
-
Preparation: Plate cells on coverslips suitable for microscopy. Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration: Approach a cell with a pipette filled with internal solution. Form a gigaohm seal (>1 GΩ) and then rupture the membrane patch to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit currents.
-
Channel Activation: To measure this compound's effect, first perfuse the cell with the external solution containing an activator of TREK-1, such as arachidonic acid (e.g., 10 µM). Record the activated currents.
-
This compound Application: While continuing to perfuse with AA, co-apply this compound (e.g., at concentrations from 1 nM to 1 µM) and record the currents at each concentration.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) under control, AA-activated, and this compound-treated conditions. Calculate the percentage of inhibition caused by this compound and plot a dose-response curve to determine the IC50.
Protocol 3: Western Blot for PI3K/AKT and MAPK/ERK Pathway Activation
Objective: To determine if this compound treatment leads to the phosphorylation (activation) of AKT and ERK.
Materials:
-
Cell culture or tissue samples.
-
This compound.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, transfer buffer, and blotting system.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-AKT, diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total AKT or total ERK, and a loading control like β-actin.
-
Densitometry: Quantify the band intensity and express the level of phosphorylated protein relative to the total protein.
References
- 1. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 3. The peptidic antidepressant this compound interacts with prefrontal 5-HT(4) and mGluR(2) receptors in the control of serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of Calcium Influx and Insulin Secretion in Pancreatic Beta Cell by the Specific TREK-1 Blocker this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Spadin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Spadin in in vitro experiments. Here you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a naturally derived peptide that functions as a potent and specific blocker of the two-pore domain potassium channel TREK-1.[1][2] Its primary mechanism involves inhibiting TREK-1 activity, which plays a crucial role in regulating neuronal excitability.[1][3] this compound has been shown to bind to the TREK-1 channel with high affinity and may act through an allosteric mechanism, particularly by antagonizing the channel's activation by arachidonic acid (AA).[1][3][4]
Q2: What are the key downstream signaling pathways affected by this compound? A2: By blocking TREK-1 channels, this compound can trigger several downstream signaling cascades. In vitro studies have demonstrated that this compound activates both the MAPK and PI3K signaling pathways in a time- and concentration-dependent manner.[5] This leads to downstream effects such as increased phosphorylation of CREB, enhanced expression of Brain-Derived Neurotrophic Factor (BDNF), and promotion of synaptogenesis markers like PSD-95 and synapsin.[1][5]
Q3: What is a good starting concentration for this compound in in vitro assays? A3: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. The reported IC₅₀ for TREK-1 inhibition is approximately 10 nM.[2] However, concentrations ranging from 100 nM to 1 µM have been used in various assays, such as electrophysiology and signaling studies.[2][6][7] It is highly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell model and endpoint.
Q4: How should I prepare and store this compound solutions? A4: this compound is a peptide and requires careful handling to maintain its stability and activity. It is best to dissolve this compound in a suitable sterile solvent, such as water or a buffer recommended by the supplier. To avoid repeated freeze-thaw cycles that can degrade the peptide, prepare concentrated stock solutions and create single-use aliquots for storage at -20°C or -80°C. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q5: Which cell lines or primary cultures are suitable for studying this compound's effects? A5: The choice of a cellular model depends on the expression of the TREK-1 channel. This compound's effects have been successfully studied in various models, including:
-
Primary cultures of cortical or hippocampal neurons.[1]
-
Xenopus laevis oocytes expressing murine TREK-1 channels.[3][6] Before starting, it is crucial to confirm TREK-1 expression in your chosen cell line at the mRNA or protein level.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature to guide your experimental design.
| Parameter | Value | Cell Type / Assay Condition | Reference |
| Binding Affinity (Kd) | 10 nM | Specific binding to TREK-1 | [1] |
| IC₅₀ | ~10 nM | TREK-1 channel blocking | [2] |
| IC₅₀ | ~60-70 nM | Inhibition of TREK-1 after pre-activation with Arachidonic Acid (AA) | [6] |
| Effective Concentration | 100 nM | Blocked 63% of AA-stimulated TREK-1 current | COS-7 Cells |
| Effective Concentration | 1 µM | Used in electrophysiological studies | Articular Chondrocytes |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the TREK-1 channel, leading to downstream pathway activation.
Caption: A stepwise workflow for determining the optimal this compound concentration in vitro.
Troubleshooting Guide
Problem: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is highly dependent on the cell system.
-
Solution: Perform a wide-range dose-response experiment, from low nanomolar (1 nM) to low micromolar (10 µM), to identify the active concentration range for your specific cell line and assay.
-
-
Possible Cause 2: Low TREK-1 Expression. Your cell model may not express sufficient levels of the TREK-1 channel for this compound to elicit a measurable effect.
-
Solution: Validate TREK-1 expression in your cells using qPCR or Western blot. Consider using a positive control cell line known to express TREK-1 or a system with heterologous TREK-1 expression.
-
-
Possible Cause 3: State-Dependent Inhibition. Some studies suggest this compound's inhibitory action is state-dependent, meaning it may be more effective at preventing channel activation than blocking an already active channel.[3][4] One study found that 1 µM this compound did not significantly inhibit TREK-1 currents that were already activated by arachidonic acid.[6]
-
Solution: If your assay involves a TREK-1 activator (like AA), try pre-incubating the cells with this compound before adding the activator. This may more effectively antagonize the subsequent activation of the channel.
-
-
Possible Cause 4: this compound Degradation. As a peptide, this compound can be susceptible to degradation from improper storage or handling.
-
Solution: Ensure you are using fresh or properly stored single-use aliquots. Avoid multiple freeze-thaw cycles. Run a positive control experiment with a fresh batch of this compound if you suspect degradation.
-
Problem: I am observing high levels of cytotoxicity.
-
Possible Cause 1: Concentration is too high. While this compound is generally specific, very high concentrations can lead to off-target effects and cytotoxicity.
-
Solution: Perform a cell viability assay (e.g., MTT, resazurin, or LDH release) in parallel with your functional assay. This will help you define a non-toxic working concentration range.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound may be toxic to your cells at the final concentration used.
-
Solution: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent used in the this compound treatment group to ensure that any observed cytotoxicity is not due to the solvent itself.
-
Problem: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in Cell Health or Density. Differences in cell confluence or passage number can significantly alter cellular responses.
-
Solution: Standardize your cell culture and seeding protocols. Ensure cells are seeded at the same density for each experiment and use cells within a consistent, low passage number range.
-
-
Possible Cause 2: Inconsistent Incubation Times. The activation of signaling pathways by this compound is time-dependent.[5]
-
Solution: Strictly control the duration of this compound treatment. For signaling studies, it may be necessary to perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr) to capture the peak response.
-
Caption: A decision-making flowchart for troubleshooting common issues with this compound.
Detailed Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration with a Resazurin-Based Viability Assay
This protocol helps establish the dose-dependent effect of this compound on cell viability to identify both the effective concentration range and any potential cytotoxicity.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium. A suggested range is 20 µM down to 2 nM. Also, prepare a 2x vehicle control.
-
Treatment: Carefully remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2x this compound dilutions or 2x vehicle control to the appropriate wells, resulting in a 1x final concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Resazurin Assay:
-
Prepare a resazurin solution in PBS as recommended by the manufacturer.
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.
Protocol 2: Assessing Downstream Signaling (pCREB/CREB Ratio by Western Blot)
This protocol assesses the activation of a key downstream target of this compound signaling.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with the predetermined optimal, non-toxic concentration of this compound for a time determined by a time-course experiment (e.g., 30 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-CREB (pCREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with a primary antibody for total CREB, and subsequently a loading control like GAPDH or β-actin.
-
Analysis: Perform densitometry analysis to quantify band intensity. Calculate the pCREB/total CREB ratio for each sample and compare the this compound-treated group to the control.
References
- 1. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels | Semantic Scholar [semanticscholar.org]
- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 5. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spadin peptide aggregation and prevention
Welcome to the technical support center for the spadin peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during experimentation, with a focus on preventing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 17-amino acid peptide with the sequence YAPLPRWSGPIGVSWGLR.[1] It is a natural antagonist of the TWIK-related K+ channel-1 (TREK-1), a two-pore domain potassium channel.[1][2] By blocking TREK-1 channels, this compound induces antidepressant-like effects, making it a promising candidate for the treatment of depression.[1][3]
Q2: What are the main challenges when working with this compound in the lab?
Due to its amino acid composition, this compound can be prone to aggregation, which can affect its solubility, stability, and biological activity. Proper handling, storage, and solubilization techniques are crucial to ensure reliable and reproducible experimental results.
Q3: How should lyophilized this compound peptide be stored?
Lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from light. For peptides containing residues susceptible to oxidation (like Tryptophan - W, present in this compound), storage under an inert atmosphere (e.g., argon) is recommended for long-term stability. It is also advisable to aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
A cloudy or particulate-containing solution is a sign of peptide aggregation or incomplete dissolution. Do not use this solution for your experiments as the effective concentration of active, monomeric this compound will be unknown. Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide
Issue 1: this compound Peptide Fails to Dissolve or Forms Aggregates
Potential Cause & Solution
-
Inappropriate Solvent: this compound has a significant number of hydrophobic residues. Dissolving it directly in aqueous buffers can lead to aggregation.
-
Incorrect pH: Peptides are least soluble at their isoelectric point (pI). The predicted pI of this compound is in the neutral to slightly basic range.
-
Recommended Action: Use a buffer with a pH that is at least one to two units away from the peptide's pI. For this compound, a slightly acidic buffer (pH 4-6) may improve solubility.
-
-
High Peptide Concentration: Attempting to dissolve the peptide at a very high concentration increases the likelihood of intermolecular interactions and aggregation.
-
Recommended Action: Prepare a more concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your aqueous experimental buffer.
-
-
Insufficient Agitation: The peptide may not have been adequately mixed to facilitate dissolution.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause & Solution
-
Peptide Aggregation: Soluble aggregates may not be visible but can still interfere with the peptide's interaction with its target, leading to variable results.
-
Recommended Action: Always prepare fresh this compound solutions for your experiments. If you must store solutions, aliquot and freeze them at -20°C or -80°C and use them promptly after thawing. Avoid repeated freeze-thaw cycles.
-
-
Peptide Degradation: this compound, like all peptides, can be susceptible to degradation by proteases or unstable storage conditions.
-
Recommended Action: Use sterile, high-purity water and buffers for preparing solutions. Store stock solutions at low temperatures.
-
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your assay.
-
Recommended Action: Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Experimental Protocols & Data
This compound Solubility and Handling Protocol
This protocol is a general guideline for dissolving and handling this compound to minimize aggregation.
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add a small volume of 100% DMSO to the vial to dissolve the peptide completely. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.
-
Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS, HEPES) to the DMSO stock solution to reach the final desired peptide concentration.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your specific assay (typically ≤ 0.5%).
-
Filtration (Optional): For critical applications, the final solution can be filtered through a 0.22 µm syringe filter to remove any potential micro-aggregates.
Workflow for Preparing this compound Solution
A workflow for the proper solubilization of this compound peptide to minimize aggregation.
Factors Influencing this compound Stability and Aggregation
The stability and aggregation of this compound are influenced by several physicochemical factors. Understanding these can help in designing experiments and formulating the peptide appropriately.
| Factor | Influence on this compound Aggregation | Recommendation |
| pH | Aggregation is more likely near the isoelectric point (pI). | Maintain the solution pH at least 1-2 units away from the pI. A slightly acidic pH may be beneficial. |
| Temperature | Higher temperatures can increase the rate of aggregation. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Peptide Concentration | Higher concentrations increase the probability of intermolecular interactions leading to aggregation. | Work with the lowest feasible concentration for your assay. Prepare concentrated stocks in organic solvents. |
| Ionic Strength | The effect of salt concentration can be complex and peptide-dependent. | Start with a standard physiological salt concentration (e.g., 150 mM NaCl) and optimize if aggregation is observed. |
| Excipients | Additives can be used to stabilize the peptide and prevent aggregation. | Consider the use of excipients such as surfactants (e.g., Polysorbate 80) or amino acids (e.g., Arginine, Glycine) in your formulation for long-term stability studies. |
This compound Signaling Pathway in Neurons
This compound exerts its antidepressant effects by blocking the TREK-1 potassium channel, which leads to neuronal depolarization and a cascade of downstream events promoting neurogenesis and synaptogenesis.
This compound's Mechanism of Action
Simplified signaling pathway of this compound's action on TREK-1 channels in neurons.
Key Experimental Methodologies
Whole-Cell Patch-Clamp Assay for TREK-1 Channel Activity
This technique is used to measure the inhibitory effect of this compound on TREK-1 channel currents.
-
Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding the TREK-1 channel.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
TREK-1 currents are elicited by applying voltage ramps or steps.
-
The channel is activated using arachidonic acid (e.g., 10 µM).[1]
-
This compound is perfused into the bath at various concentrations to determine its inhibitory effect on the arachidonic acid-induced current.[1]
-
Neurogenesis Assay
This assay assesses the effect of this compound on the proliferation of new neurons.
-
Animal Treatment: Mice are treated with this compound (e.g., via intravenous or intraperitoneal injection) for a specified period (e.g., 4 consecutive days).[1][8]
-
BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU).
-
Tissue Processing: After a set time, the animals are euthanized, and their brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify newly formed cells and co-stained with neuronal markers (e.g., NeuN or DCX) to confirm their neuronal phenotype.[1]
-
Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus is quantified using microscopy.[8]
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC can be used to assess the purity and stability of this compound.
-
System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide.
-
Detection: The peptide is detected by its UV absorbance at a wavelength of 214 or 280 nm.
-
Analysis: The retention time and peak area are used to determine the purity and concentration of the peptide. This method can also be used to analyze the degradation of this compound in biological matrices like serum.[9]
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Two-P Potassium Channels | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Results in Spadin Behavioral Studies
Welcome to the technical support center for Spadin behavioral studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret variable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antidepressant-like effects of this compound in the Forced Swim Test (FST). What are the potential reasons?
A1: Several factors can contribute to a lack of effect in the FST. Consider the following:
-
Route of Administration: this compound's ability to cross the blood-brain barrier (BBB) can be limited. Intravenous (i.v.) or intraperitoneal (i.p.) administration may not deliver a sufficient concentration to the brain. Intracerebroventricular (i.c.v.) injection often yields more robust and consistent results by bypassing the BBB.[1] Some this compound analogs have been developed with improved BBB permeability.[2]
-
Dosage: The dose-response relationship for this compound can be narrow. Ensure you are using a dose that has been previously shown to be effective. A full dose-response study may be necessary for your specific animal strain and experimental conditions.
-
Timing of Injection: The antidepressant-like effects of acutely administered this compound can be time-dependent. For instance, its efficacy in the FST has been shown to diminish several hours after injection.[2][3][4] The timing of the behavioral test relative to this compound administration is critical.
-
Animal Strain: Different mouse or rat strains can exhibit significant variations in their baseline behavior in the FST and their response to antidepressants.[5] The original studies on this compound often used specific strains like C57BL/6J mice.[1]
-
Treatment Duration: While this compound is known for its rapid onset of action, some experimental paradigms may require sub-chronic (e.g., 4 days) or chronic treatment to observe significant behavioral changes.[1][6]
Q2: We are seeing high variability in our results between individual animals. How can we reduce this?
A2: Inter-individual variability is a common challenge in behavioral research. To minimize it:
-
Standardize Experimental Procedures: Ensure consistent handling, housing conditions, and time of day for testing. Even the sex of the experimenter can influence behavioral outcomes in rodents.
-
Acclimatize Animals: Properly acclimatize animals to the experimental room and handling procedures before the start of the study.
-
Control for Locomotor Activity: this compound has been shown to not affect overall locomotor activity.[1] However, if you are observing hyperactivity or sedation, it could confound the interpretation of FST results (increased swimming could be mistaken for an antidepressant effect, or sedation for increased immobility). It is good practice to assess locomotor activity in an open field test.
-
Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups to avoid unconscious bias.
Q3: Is this compound expected to be effective in models of anxiety?
A3: Current evidence suggests that this compound's effects are specific to depression-like behaviors. Studies using the elevated plus-maze and light/dark exploration tests, which are standard assays for anxiety-like behavior, have shown that this compound does not produce anxiolytic effects.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No significant difference in immobility time in the FST between this compound and vehicle groups. | Inadequate brain exposure due to poor BBB permeability with peripheral administration. | Consider switching to intracerebroventricular (i.c.v.) administration. Alternatively, use a this compound analog with improved in vivo stability and BBB penetration.[8][9] |
| Suboptimal dosage. | Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental setup. | |
| Incorrect timing of behavioral testing post-injection. | Review the literature for optimal time points. This compound's effects after a single injection can be transient.[2][4] | |
| Animal strain is not sensitive to this compound. | Consider using a different, more responsive rodent strain. | |
| Inconsistent results across different experiment days. | Environmental factors are not well-controlled. | Ensure consistent lighting, noise levels, and temperature in the experimental room. Standardize the time of day for testing. |
| Variability in handling by different experimenters. | Have a single, well-trained experimenter handle the animals and conduct the tests. | |
| Increased motor activity is observed, confounding FST results. | Potential off-target effects or incorrect dosage. | Although this compound is not reported to affect locomotor activity, it is crucial to perform an open field test to confirm this in your specific experimental conditions.[1] If hyperactivity is observed, re-evaluate the dosage and purity of the compound. |
Data Presentation
Table 1: Summary of this compound's Efficacy in the Forced Swim Test (FST) with Different Administration Routes and Durations.
| Treatment | Administration Route | Dose | Duration | Effect on Immobility Time | Reference |
| This compound | i.c.v. | 10⁻⁷ M | Acute | Significant Decrease | [1] |
| This compound | i.v. | 10⁻⁶ M | Acute | Significant Decrease | [1] |
| This compound | i.p. | 10⁻⁵ M | Acute | Significant Decrease | [1] |
| This compound | i.v. | 10⁻⁶ M | 4 days (sub-chronic) | Significant Decrease | [6] |
| This compound | i.v. | 10⁻⁶ M | 15 days (chronic) | Significant Decrease | [1] |
| Fluoxetine | i.p. | 3 mg/kg | 4 days (sub-chronic) | No Effect | [6] |
Table 2: Comparative Efficacy of this compound and its Analogs in the FST.
| Compound | Administration Route | Dose | Duration | Effect on Immobility Time | In Vivo Half-Life of Effect | Reference |
| This compound | i.p. | 100 µg/kg | Acute | Significant Decrease | ~6 hours | [2][8] |
| PE 22-28 (analog) | i.p. | 3.0 µg/kg | Acute | Significant Decrease | >20 hours | [8] |
| Analog 3 (retro-inverso) | i.v. | 10 µg/kg | Acute | Significant Decrease | Extended | [2] |
| Analog 8 (retro-inverso) | i.v. | 10 µg/kg | Acute | Significant Decrease | Extended | [2] |
Experimental Protocols
Forced Swim Test (FST) Protocol (Mouse)
-
Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse into the cylinder.
-
The total duration of the test is 6 minutes.
-
Record the session for later scoring.
-
Score the last 4 minutes of the test for immobility, which is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
Novelty-Suppressed Feeding (NSF) Test Protocol (Mouse)
-
Apparatus: A novel, clean cage (e.g., 50 x 50 x 20 cm) with a single food pellet placed on a white paper in the center.
-
Procedure:
-
Food deprive the mice for 24 hours before the test.
-
Administer this compound or vehicle (typically after sub-chronic or chronic treatment).
-
Place the mouse in a corner of the novel cage.
-
Measure the latency to begin eating the food pellet (maximum test duration is typically 10-15 minutes).
-
-
Data Analysis: Compare the mean latency to eat between treatment groups.
Mandatory Visualizations
Caption: this compound's mechanism of action via TREK-1 channel inhibition.
Caption: A typical experimental workflow for this compound behavioral studies.
Caption: A logical troubleshooting guide for interpreting negative results.
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Age and strain differences in some behavioral effects of intracranial substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 9. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of Spadin
Welcome to the technical support center for researchers working with the TREK-1 inhibitor, Spadin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge associated with this compound's therapeutic development: its short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound, and why is it a concern?
This compound, a promising antidepressant peptide that selectively blocks the TREK-1 potassium channel, has a relatively short biological half-life of approximately 6 to 7 hours in vivo.[1][2][3] This limited duration of action necessitates frequent administration to maintain therapeutic concentrations, which can be a significant drawback for clinical applications.
Q2: What are the primary strategies to extend the in vivo half-life of this compound?
Researchers have successfully employed several strategies to overcome the short half-life of this compound. These can be broadly categorized as:
-
Analog Development:
-
Shortened Analogs: Creation of smaller, more stable peptide fragments. A notable example is the 7-amino-acid peptide, PE 22-28.[1][3][4]
-
Retro-Inverso Analogs: Synthesis of peptides with a reversed amino acid sequence and inverted chirality (D-amino acids instead of L-amino acids), making them resistant to proteolysis.[2]
-
-
Chemical Modification:
-
Drug Delivery Systems:
-
Nanoparticle Encapsulation: Formulation of this compound within nanoparticles to protect it from degradation and control its release.
-
Q3: How do shortened this compound analogs like PE 22-28 compare to the original this compound?
The shortened analog PE 22-28 has demonstrated significant improvements over the parent this compound peptide. It exhibits enhanced in vivo stability, with its duration of action extended to up to 23 hours.[1][3][4] Furthermore, PE 22-28 shows a much greater affinity and specificity for the TREK-1 channel.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its improved analog, PE 22-28.
| Peptide | IC50 for TREK-1 Inhibition | In Vivo Duration of Action | Binding Affinity (Kd) for TREK-1 |
| This compound | 40-70.7 nM[1][3][7][8][9][10] | ~7 hours[1][3][4] | ~10 nM[7][10][11] |
| PE 22-28 | 0.12 nM[1][3] | Up to 23 hours[1][3][4] | Not explicitly reported, but affinity is significantly higher than this compound. |
Troubleshooting Guides
Peptide Stability and Handling
Issue: Inconsistent or poor results in in vitro or in vivo experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Peptides are susceptible to degradation by proteases. Store lyophilized peptides at -20°C or -80°C.[12] For solutions, make single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[13] |
| Improper Solubilization | Hydrophobic peptides may not dissolve well in aqueous solutions, leading to inaccurate concentrations. Use recommended solvents based on the peptide's net charge. For difficult-to-dissolve peptides, consider using a small amount of organic solvent like DMSO or DMF before adding an aqueous buffer.[13] |
| Oxidation | Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation.[5][13] Use degassed buffers and store solutions under an inert gas like nitrogen or argon. |
| Hygroscopicity | Lyophilized peptides can absorb moisture from the air, affecting their actual weight and concentration.[14][15] Allow the peptide vial to warm to room temperature in a desiccator before opening and weighing. |
| Contamination | Contamination with endotoxins or trifluoroacetic acid (TFA) from the synthesis process can interfere with cellular assays.[13] Use high-purity peptides and consider endotoxin removal steps if necessary. |
Chemical Modification Strategies
Issue: Low yield or heterogeneity of PEGylated or lipidated this compound.
Possible Causes & Solutions:
| Modification | Possible Cause | Troubleshooting Steps |
| PEGylation | Non-specific conjugation: PEGylation can occur at multiple sites on the peptide, leading to a heterogeneous product. | Employ site-specific PEGylation strategies by introducing a unique reactive group (e.g., a cysteine residue) at a desired location. Optimize reaction conditions such as pH, temperature, and reactant molar ratios.[16] |
| Loss of biological activity: The attached PEG chain may sterically hinder the peptide's binding to the TREK-1 channel.[17] | Use different PEG sizes and linking chemistries. Perform functional assays to confirm that the modified peptide retains its inhibitory activity. | |
| Lipidation | Poor solubility: The addition of a lipid can make the peptide more hydrophobic and difficult to handle in aqueous solutions.[6] | Optimize the formulation with surfactants or co-solvents. The choice of fatty acid and its attachment point can influence solubility.[18] |
| Aggregation: Lipidated peptides can self-assemble into aggregates, reducing their bioavailability. | Characterize the aggregation state using techniques like dynamic light scattering (DLS). Adjust the formulation to minimize aggregation. |
Experimental Protocols
Protocol for In Vitro Peptide Stability Assay in Serum
This protocol is adapted from established methods for determining the half-life of peptides in a serum environment.[19][20][21][22]
Materials:
-
This compound or this compound analog
-
Human or mouse serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Deionized water
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the peptide in deionized water at a concentration of 1 mM.
-
In a microcentrifuge tube, mix the peptide solution with an equal volume of serum (1:1 v/v).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot (e.g., 100 µL) of the mixture.
-
Immediately stop the enzymatic degradation by adding a protein precipitating agent, such as 20 µL of 10% TCA.
-
Incubate the sample on ice or at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated serum proteins.
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t1/2).
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the TREK-1 channel and activates pro-survival and neurogenic pathways.
Experimental Workflow for Developing Half-Life Extended this compound Analogs
Caption: Workflow for the development and evaluation of this compound analogs with extended half-life.
Logical Relationship: Problem and Solutions for this compound's Half-Life
Caption: Strategies to address the short in vivo half-life of this compound.
References
- 1. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 8. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 10. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 13. genscript.com [genscript.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 17. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Technical Support Center: Development of Potent Spadin Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the development of more potent Spadin analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1][2] It acts as a specific inhibitor of the TWIK-related potassium channel-1 (TREK-1).[1][2][3] The TREK-1 channel is considered a valuable target for depression, and its inhibition by this compound leads to antidepressant-like effects.[1] this compound binds to TREK-1 with a notable affinity and blocks its activity, which has been demonstrated in various cell lines and neurons.[1][4] The mechanism is believed to be an allosteric antagonism of the channel's activation by arachidonic acid (AA).[5][6]
Q2: Why is there a need to develop more potent this compound analogs?
A2: While this compound is a promising antidepressant peptide with a rapid onset of action, its primary limitation is a relatively short biological half-life and modest in vivo stability.[3][7][8] Its antidepressant effects in mice diminish significantly after 7 hours.[2][3] Therefore, developing analogs with improved affinity for the TREK-1 channel, enhanced stability, and longer-lasting in vivo activity is crucial for its therapeutic potential.[7][9]
Q3: What are the main strategies for designing more potent this compound analogs?
A3: Key strategies include:
-
Sequence Shortening: Identifying the minimal active peptide sequence. For instance, the 7-amino-acid peptide, PE 22-28 (also referred to as mini-spadin), was found to have a significantly higher affinity for TREK-1 than the full-length this compound.[2][3][9]
-
Retro-inverso Peptides: This approach involves synthesizing the peptide with D-amino acids in the reverse sequence.[7] This modification can protect the peptide from degradation by proteases, thereby increasing its in vivo stability, while maintaining or even improving its biological activity.[7][10]
-
Terminal Modifications: Modifying the N or C-terminal ends of the peptide can also influence its stability and activity.[2][3]
Q4: What are the key in vitro and in vivo assays to characterize new this compound analogs?
A4: A standard pipeline for characterization includes:
-
In Vitro:
-
Patch-Clamp Electrophysiology: To measure the direct inhibitory effect of the analog on TREK-1 channel activity, typically in HEK293 cells stably expressing the human TREK-1 channel (hTREK-1/HEK).[2][3][9]
-
Binding Affinity Assays: To determine the binding affinity (IC50) of the analog to the TREK-1 channel.[2][3]
-
-
In Vivo:
-
Behavioral Models of Depression: The Forced Swim Test (FST) and Novelty Suppressed Feeding (NSF) test are commonly used in mice to assess antidepressant-like effects.[3][11][12]
-
Pharmacokinetic and Stability Studies: To measure the duration of action and biological half-life of the analog after administration.[7]
-
Neurogenesis Assays: To evaluate the analog's ability to induce hippocampal neurogenesis, a key marker of antidepressant action, often measured by BrdU labeling.[1][3][7]
-
Synaptogenesis Assays: To measure the expression of synaptic proteins like PSD-95 in cultured neurons.[2][3][9]
-
Troubleshooting Guides
Problem: My new this compound analog shows low inhibitory potency on TREK-1 channels in the patch-clamp assay.
-
Possible Cause 1: Poor Binding Affinity.
-
Possible Cause 2: Incorrect Experimental Conditions.
-
Possible Cause 3: Peptide Instability in Solution.
-
Solution: Peptides can degrade in experimental buffers. Prepare fresh solutions of the analog for each experiment. Verify the purity and integrity of the synthesized peptide using HPLC and mass spectrometry.[7]
-
Problem: The analog is potent in vitro but shows weak or no antidepressant effect in vivo.
-
Possible Cause 1: Poor In Vivo Stability.
-
Possible Cause 2: Inability to Cross the Blood-Brain Barrier (BBB).
-
Possible Cause 3: Incorrect Dosing or Treatment Regimen.
Problem: I am observing high variability in my behavioral test results (e.g., Forced Swim Test).
-
Possible Cause 1: Inconsistent Drug Administration.
-
Possible Cause 2: Animal Stress.
-
Solution: High levels of stress can impact behavioral outcomes. Handle animals gently and allow for an acclimatization period before starting experiments. Perform tests at the same time of day to minimize circadian variations.
-
-
Possible Cause 3: Subjective Scoring.
-
Solution: The scoring of immobility time in the FST can be subjective. Whenever possible, use automated video-tracking software to ensure unbiased and consistent measurements. If scoring manually, ensure the observer is blinded to the treatment groups.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Key Analogs on TREK-1 Channels
| Compound | Description | IC50 (nM) | Source(s) |
| This compound | 17-amino acid peptide (PE 12-28) | ~10 - 70.7 | [1][4][14] |
| PE 22-28 (mini-spadin) | 7-amino acid shortened analog | 0.12 | [2][3] |
| Analog 3 | Retro-inverso analog (Ac-RI-PE 12-28) | 11.5 | [15] |
| Analog 8 | Retro-inverso analog (Ac-RI-PE 1-28) | 9.95 | [15] |
Table 2: In Vivo Efficacy of this compound and Analogs in the Forced Swim Test (FST)
| Compound | Dose & Administration | Treatment Duration | Reduction in Immobility Time | Source(s) |
| This compound | 10 µg/kg, i.v. | Acute | Significant reduction vs. saline | [7] |
| Analog 3 | 10 µg/kg, i.v. | Acute | Significant reduction vs. saline | [7] |
| Analog 8 | 10 µg/kg, i.v. | Acute | Significant reduction vs. saline | [7] |
| PE 22-28 | 3.0-4.0 µg/kg, i.p. | 4 days (sub-chronic) | Significant reduction vs. saline | [3][11] |
Table 3: Pharmacokinetic Profile of this compound vs. Shortened Analogs
| Compound | Key Property | Value | Source(s) |
| This compound | Biological Half-Life | ~6 hours | [7] |
| PE 22-28 & Derivatives | Action Duration | Up to 23 hours | [2][3] |
Visualizations
Caption: this compound's inhibitory action on the TREK-1 K+ channel.
References
- 1. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels | Semantic Scholar [semanticscholar.org]
- 7. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Spadin Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuropeptide Spadin, specifically addressing challenges related to its transport across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide antagonist of the TWIK-related potassium channel (TREK-1). By blocking TREK-1, this compound promotes neuronal excitability and has been shown to induce antidepressant-like effects.[1][2] Its mechanism of action also involves the modulation of serotonergic systems and the promotion of synaptogenesis.[1]
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, in vivo studies have demonstrated that this compound crosses the BBB after systemic administration (intravenous or intraperitoneal) in animal models, leading to behavioral and cellular effects in the brain.[1] Furthermore, a study using radiolabeled this compound detected the peptide in the brain following intravenous injection.
Q3: What is the efficiency of this compound's BBB transport?
Quantitative data on this compound's BBB penetration is limited. However, one study estimated that approximately 0.1% (1/1000th) of an intravenously injected dose of radiolabeled this compound was recovered in the brain of mice, resulting in an estimated brain concentration of around 10 nM. Research into modified versions of this compound, such as retro-inverso analogs, has shown the potential for significantly improved brain penetration.
Troubleshooting Guide: Issues with this compound Crossing the Blood-Brain Barrier
This guide addresses common issues researchers may encounter during experiments aimed at delivering this compound to the central nervous system (CNS).
| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or undetectable this compound concentration in the brain | 1. Peptide Degradation: this compound, like other peptides, is susceptible to degradation by proteases in the bloodstream. | • Formulation: Consider co-administering this compound with protease inhibitors (use with caution and assess potential toxicity). • Structural Modification: Investigate the use of more stable analogs, such as retro-inverso peptides, which are less prone to enzymatic degradation. • Delivery Vehicle: Encapsulate this compound in nanoparticles or liposomes to protect it from degradation and potentially enhance BBB transport. |
| 2. Inefficient BBB Transport: The inherent physicochemical properties of this compound may limit its ability to passively diffuse or be actively transported across the BBB. | • Route of Administration: Experiment with different administration routes. While intravenous and intraperitoneal routes have been used, intranasal delivery could be explored as a more direct route to the brain, bypassing the systemic circulation to some extent. • BBB Permeabilizing Agents: In preclinical models, transient disruption of the BBB using agents like mannitol or focused ultrasound could be considered, though these are invasive techniques. • Carrier-Mediated Transport: Investigate conjugation of this compound to a carrier molecule known to be transported across the BBB (e.g., a transferrin receptor antibody). | |
| 3. Inaccurate Quantification Method: The analytical technique used to measure this compound in brain homogenates may lack the necessary sensitivity or be prone to interference. | • Method Validation: Ensure the analytical method (e.g., LC-MS/MS, ELISA) is thoroughly validated for sensitivity, specificity, linearity, and recovery in brain tissue matrix. • Sample Preparation: Optimize the brain tissue homogenization and extraction protocol to maximize this compound recovery. • Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard for mass spectrometry-based quantification to account for matrix effects and extraction losses. | |
| High variability in brain concentration between subjects | 1. Inconsistent Administration: Variations in the injection procedure (e.g., injection speed, site) can lead to differences in systemic exposure. | • Standardize Administration Protocol: Ensure all personnel are trained on a standardized protocol for this compound administration. For intravenous injections, use a consistent vein and injection rate. |
| 2. Physiological Differences: Factors such as age, sex, and health status of the experimental animals can influence BBB permeability and peptide metabolism. | • Control for Variables: Use age- and sex-matched animals and ensure they are in good health. Report these variables in your experimental design. | |
| Discrepancy between in vitro and in vivo BBB permeability results | 1. Model Limitations: In vitro models, such as Transwell assays, may not fully recapitulate the complexity of the in vivo BBB, including the presence of active efflux transporters and the influence of other cell types (pericytes, astrocytes). | • Model Selection: Use a co-culture or tri-culture in vitro model that includes astrocytes and pericytes to better mimic the in vivo environment. • Efflux Transporter Assessment: Investigate if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) using specific inhibitors in your in vitro assay. |
| 2. Plasma Protein Binding: this compound may bind to plasma proteins in vivo, reducing the free fraction available to cross the BBB. This is not typically accounted for in simple in vitro models. | • Measure Plasma Protein Binding: Determine the extent of this compound's binding to plasma proteins from the species being studied. Incorporate this data into pharmacokinetic models. |
Quantitative Data Summary
| Compound | Administration Route | Brain Penetration (% of Injected Dose) | Estimated Brain Concentration | Reference |
| This compound (Radiolabeled) | Intravenous (mice) | ~0.1% | ~10 nM | Unpublished data cited in Mazella et al., 2010 |
| Retro-inverso Analog of this compound | Intravenous (mice) | ~2.0% | Not Reported | Bali et al., 2014 |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell System
This protocol provides a general framework for assessing the permeability of this compound across a cell-based in vitro BBB model.
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Brain microvascular endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Astrocytes and pericytes (for co-culture or tri-culture models)
-
Cell culture medium and supplements
-
This compound stock solution
-
Lucifer yellow or other fluorescent marker for barrier integrity
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell insert with an appropriate extracellular matrix component (e.g., collagen, fibronectin).
-
Seed the brain endothelial cells onto the apical side of the insert and culture until a confluent monolayer is formed.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions.
-
Perform a permeability assay with a low-permeability marker like Lucifer yellow to further validate barrier function.
-
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with a serum-free transport buffer.
-
Add this compound to the apical chamber at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sampling, replace the removed volume with fresh transport buffer.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound transport to the basolateral chamber
-
A is the surface area of the Transwell membrane
-
C0 is the initial concentration of this compound in the apical chamber
-
-
In Vivo Assessment of this compound Brain Uptake in Mice
This protocol describes a method for quantifying this compound concentration in the brain after systemic administration.
Materials:
-
This compound solution for injection
-
Experimental animals (e.g., C57BL/6 mice)
-
Anesthetics
-
Perfusion buffer (e.g., ice-cold saline with heparin)
-
Brain homogenization buffer
-
Analytical equipment for this compound quantification
Procedure:
-
This compound Administration:
-
Administer this compound to the mice via the desired route (e.g., intravenous tail vein injection).
-
-
Tissue Collection:
-
At a predetermined time point after administration, anesthetize the animal deeply.
-
Perform transcardial perfusion with ice-cold, heparinized saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and record its weight.
-
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Perform a protein precipitation and/or solid-phase extraction to isolate this compound from the brain homogenate.
-
-
Quantification:
-
Analyze the concentration of this compound in the processed brain sample using a validated analytical method.
-
-
Data Analysis:
-
Express the brain concentration as the amount of this compound per gram of brain tissue (e.g., ng/g).
-
If plasma samples are also collected, the brain-to-plasma concentration ratio (Kp) can be calculated.
-
Visualizations
This compound/TREK-1 Signaling Pathway
Caption: this compound inhibits the TREK-1 channel, leading to neuronal depolarization.
Experimental Workflow for In Vivo BBB Permeability Assessment
Caption: Workflow for measuring this compound concentration in the brain after systemic administration.
References
Technical Support Center: Controlling for Spadin Degradation in Serum Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spadin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation in serum samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my serum-based assays. What could be the cause?
A1: The most likely cause is proteolytic degradation. Serum contains a complex mixture of proteases, including serine proteases, metalloproteinases, cysteine proteases, and aspartic proteases, which can rapidly degrade peptides like this compound.[1][2] The in vivo activity of this compound has been observed to disappear after 7 hours, indicating its susceptibility to degradation.
Q2: How can I prevent this compound degradation in my serum samples?
A2: There are two primary strategies to prevent this compound degradation:
-
Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to your serum samples immediately upon collection is highly recommended.[3][4] These cocktails typically contain inhibitors for various protease classes.
-
Use of Stabilized Analogs: Consider using a more stable analog of this compound, such as PE 22-28. This shortened analog was designed based on the study of this compound's blood degradation products and has shown a significantly longer duration of action in vivo, up to 23 hours compared to 7 hours for this compound.[5][6][7]
Q3: What type of protease inhibitor cocktail should I use?
A3: A cocktail that inhibits a broad range of proteases is ideal. Look for cocktails that contain inhibitors for serine, cysteine, and metalloproteinases.[8][9][10] Examples of common inhibitors include PMSF or AEBSF (for serine proteases), EDTA (for metalloproteinases), and E-64 (for cysteine proteases).[10]
Q4: How should I properly collect and handle my serum samples to minimize this compound degradation?
A4: Proper sample handling is critical. It is recommended to collect blood and process it to serum as quickly as possible. Add protease inhibitors to the collection tubes if possible, or immediately after serum separation. Store serum samples at -80°C if not being used immediately to minimize protease activity. Avoid repeated freeze-thaw cycles.
Q5: I am still observing this compound degradation even with the use of a protease inhibitor cocktail. What else can I do?
A5: If degradation persists, consider the following troubleshooting steps:
-
Increase Inhibitor Concentration: The concentration of the protease inhibitor cocktail may be insufficient for the level of protease activity in your specific samples. Try increasing the concentration according to the manufacturer's guidelines.
-
Switch to Plasma: Peptides are generally more stable in plasma compared to serum because the coagulation process that generates serum can activate certain proteases.[1][2] Consider using plasma collected with an anticoagulant like EDTA, which also inhibits metalloproteinases.
-
Optimize Incubation Time and Temperature: Minimize the incubation time of this compound in serum at physiological temperatures (e.g., 37°C). If your experimental design allows, perform incubations at lower temperatures to reduce protease activity.
Q6: How can I assess the stability of this compound in my own serum samples?
A6: You can perform an in vitro serum stability assay. This typically involves incubating this compound in serum at 37°C and collecting aliquots at different time points. The amount of intact this compound remaining at each time point is then quantified using methods like HPLC or LC-MS.[4][11][12]
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vivo stability of this compound and its analog, PE 22-28.
| Peptide | Duration of Action (in vivo) | Reference |
| This compound | Up to 7 hours | [5][6][7] |
| PE 22-28 | Up to 23 hours | [6] |
Experimental Protocols
Protocol: In Vitro this compound Stability Assay in Serum
This protocol outlines a general procedure to assess the stability of this compound in serum samples.
Materials:
-
This compound peptide
-
Human or animal serum
-
Broad-spectrum protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Prepare two sets of serum aliquots: one with a protease inhibitor cocktail (at the recommended concentration) and one without (control).
-
Spike this compound into the serum aliquots to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point represents the initial concentration.
-
-
Protein Precipitation:
-
To stop the enzymatic reaction and precipitate serum proteins, add two volumes of ice-cold acetonitrile with 0.1% TFA to each serum aliquot.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the remaining intact this compound.
-
Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of this compound. A C18 column is typically suitable for peptide separation.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
-
Visualizations
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]
- 9. itwreagents.com [itwreagents.com]
- 10. Protease Inhibitors [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Spadin Neurogenesis Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible neurogenesis experiments using Spadin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in promoting neurogenesis?
This compound is a naturally occurring peptide that has been identified as a potent and specific blocker of the TREK-1 (TWIK-related potassium channel 1) potassium channel.[1][2][3] By inhibiting TREK-1, this compound leads to neuronal depolarization, which in turn activates downstream signaling pathways implicated in neurogenesis and synaptogenesis.[1] Deletion of the gene for TREK-1 in mice results in a phenotype that is resistant to depression and mimics the effects of antidepressant treatments.[2]
Q2: What are the key signaling pathways activated by this compound?
This compound has been shown to activate the MAPK/ERK1/2 and PI3K/Akt signaling pathways in a time- and concentration-dependent manner.[1][4] Activation of these pathways is crucial for its neuroprotective and synaptogenic effects. Furthermore, this compound treatment leads to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neurogenesis.[1][2]
Q3: What is the recommended concentration and duration of this compound treatment for in vitro and in vivo experiments?
The optimal concentration and duration can vary depending on the specific experimental setup. However, based on published studies, the following ranges are commonly used:
-
In Vitro : 100 nM this compound is a frequently used concentration for treating cultured neurons.[1]
-
In Vivo : For mouse studies, intravenous (i.v.) or intraperitoneal (i.p.) injections of this compound at concentrations ranging from 10⁻⁶ M to 10⁻⁵ M have been shown to be effective.[2][5] A 4-day treatment regimen has been demonstrated to induce significant neurogenesis.[2][5]
Q4: How stable is this compound in experimental conditions and what measures can be taken to ensure its efficacy?
This compound is a peptide and can be susceptible to degradation by proteases present in serum-containing culture media or in vivo. To minimize degradation, it is recommended to:
-
Store lyophilized this compound at -20°C or -80°C.[6]
-
Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
For in vitro experiments, consider using serum-free media or reducing the serum concentration if compatible with your cell type.
-
For in vivo experiments, be aware that the in vivo activity of this compound may be limited to several hours after administration. More stable analogs of this compound have been developed to address this issue.
Troubleshooting Guides
Guide 1: Western Blotting for this compound-Induced Protein Expression and Phosphorylation
Issue: Low or no signal for target proteins (e.g., p-ERK, p-Akt, p-CREB, PSD-95, Synapsin).
| Potential Cause | Troubleshooting Step |
| Ineffective this compound Treatment | - Confirm the correct concentration and duration of this compound treatment. - Ensure proper storage and handling of the this compound peptide to prevent degradation.[6] Prepare fresh solutions. |
| Low Protein Abundance | - Increase the amount of protein loaded onto the gel (20-40 µg is a good starting point). - Use a positive control to confirm antibody and detection system functionality. |
| Phosphatase Activity (for phospho-proteins) | - Add phosphatase inhibitors to your lysis buffer.[7] - Work quickly and keep samples on ice to minimize enzyme activity. |
| Suboptimal Antibody Performance | - Use an antibody concentration recommended by the manufacturer. - Test different blocking buffers (e.g., BSA instead of milk for some phospho-antibodies).[7] |
| Inefficient Protein Transfer | - Ensure complete transfer of proteins to the membrane by checking with pre-stained markers. - Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
Issue: High background on the Western blot.
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | - Increase blocking time (e.g., 1 hour at room temperature). - Use a fresh blocking solution. |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | - Increase the number and duration of wash steps after antibody incubations. |
Guide 2: qPCR for Measuring this compound-Induced Gene Expression
Issue: High variability or inconsistent results in gene expression analysis (e.g., Psd-95, Synapsin, Bdnf).
| Potential Cause | Troubleshooting Step |
| RNA Degradation | - Use an RNA stabilization solution immediately after sample collection. - Work in an RNase-free environment. |
| Poor RNA Quality | - Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. |
| Inefficient cDNA Synthesis | - Use a high-quality reverse transcriptase and ensure optimal reaction conditions. |
| Primer Inefficiency | - Validate primer efficiency through a standard curve analysis. - Design primers that span an exon-exon junction to avoid amplification of genomic DNA. |
| Genomic DNA Contamination | - Treat RNA samples with DNase I before reverse transcription. |
Guide 3: Immunofluorescence for Detecting Neurogenesis Markers
Issue: Weak or non-specific staining for markers like p-CREB or BrdU.
| Potential Cause | Troubleshooting Step |
| Poor Fixation | - Optimize fixation time and the type of fixative (e.g., 4% paraformaldehyde). |
| Ineffective Permeabilization | - Adjust the concentration and incubation time of the permeabilization agent (e.g., Triton X-100). |
| Antigen Retrieval Issues | - For some antibodies, antigen retrieval may be necessary. Test different methods (e.g., heat-induced or enzymatic). |
| Antibody Penetration | - Ensure adequate incubation time for the primary antibody to penetrate the tissue or cells. |
| High Background | - Increase the stringency of washing steps. - Include a blocking step with serum from the same species as the secondary antibody. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| This compound IC₅₀ for TREK-1 | ~10-71 nM | Varies (COS-7 cells, oocytes) | [2][8] |
| Effective this compound Concentration (in vitro) | 100 nM - 1 µM | Cultured neurons | [1] |
| Effective this compound Concentration (in vivo) | 10⁻⁶ M - 10⁻⁵ M | Mice (i.v., i.p.) | [2][5] |
| This compound Treatment Duration for Neurogenesis (in vivo) | 4 days | Mice | [2][5] |
| Increase in BrdU+ cells with this compound | ~2-fold | Mouse hippocampus | [2] |
| Increase in pCREB with this compound | ~4-fold | Mouse hippocampus | [2] |
Experimental Protocols
Protocol 1: Western Blotting for p-CREB
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-CREB antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection reagent.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB as a loading control.
Protocol 2: In Vivo this compound Administration and Neurogenesis Analysis
-
Animal Model: Use adult male C57BL/6J mice.
-
This compound Administration: Administer this compound (e.g., 10⁻⁵ M in saline) via intraperitoneal (i.p.) injection daily for 4 consecutive days.[2][5]
-
BrdU Labeling: On the same days as this compound treatment, inject BrdU (e.g., 50 mg/kg, i.p.) to label proliferating cells.
-
Tissue Processing: One day after the final injections, perfuse the mice with 4% paraformaldehyde.
-
Immunohistochemistry: Prepare brain sections and perform immunohistochemistry for BrdU and neuronal markers like NeuN or DCX to quantify the number of new neurons.
Visualizations
Caption: this compound signaling pathway in neurogenesis.
Caption: Experimental workflow for this compound neurogenesis studies.
References
- 1. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 4. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
Validation & Comparative
Spadin vs. Fluoxetine: A Comparative Analysis of Antidepressant Efficacy
A detailed examination of two distinct antidepressant compounds, the novel peptide spadin and the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine, reveals significant differences in their mechanisms of action, speed of onset, and preclinical efficacy. While fluoxetine has been a cornerstone of depression treatment for decades, this compound presents a promising alternative with a potentially faster therapeutic window.
This guide provides a comprehensive comparison of this compound and fluoxetine, focusing on their performance in preclinical models of depression, their underlying signaling pathways, and the experimental data supporting their antidepressant effects. The information is intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Fluoxetene
| Feature | This compound | Fluoxetine |
| Mechanism of Action | TREK-1 potassium channel blocker | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Primary Target | TREK-1 Channel | Serotonin Transporter (SERT) |
| Speed of Antidepressant Effect (Preclinical) | Rapid (within 4 days) | Delayed (requires chronic treatment of 15-21 days) |
| Effect on Neurogenesis | Enhances after a 4-day treatment | Increases with chronic treatment |
| Effect on CREB Phosphorylation | Enhances after a 4-day treatment | Part of downstream signaling after chronic treatment |
Preclinical Efficacy: A Quantitative Comparison
The antidepressant effects of this compound and fluoxetine have been evaluated in various rodent models of depression. The following tables summarize key quantitative data from these studies.
Behavioral Models of Depression
| Behavioral Test | This compound | Fluoxetine |
| Forced Swim Test (FST) | A 4-day intravenous treatment with this compound (10⁻⁶ M) significantly reduced immobility time by 43.2%. A 15-day treatment with this compound showed a similar reduction of around 30%. An acute intravenous injection of this compound (10 µg/kg) also significantly reduced immobility time. | A subchronic (4-day) treatment had no significant effect on immobility time. A chronic (15-day) treatment significantly reduced immobility time by approximately 30%. |
| Tail Suspension Test (TST) | A 4-day intravenous treatment with this compound (10⁻⁶ M) reduced immobility time by 28.1%. | Subchronic treatment showed no significant effect. |
| Novelty Suppressed Feeding (NSF) | A 4-day intravenous treatment with this compound (10⁻⁶ M) significantly decreased the latency to feed. | A 4-day treatment had no effect on the latency to feed. |
Biochemical and Cellular Effects
| Parameter | This compound | Fluoxetine |
| TREK-1 Channel Inhibition (IC₅₀) | ~40-70.7 nM | ~6 µM |
| Hippocampal Neurogenesis | Significantly increased after a 4-day treatment. | Increased after chronic administration. |
| CREB Phosphorylation | Enhanced in the hippocampus after a 4-day treatment. | Upregulated as a downstream effect of chronic serotonin signaling. |
| 5-HT Neuron Firing Rate | Induces an in vivo increase in the Dorsal Raphe Nucleus. | Increases extracellular serotonin levels by blocking reuptake, leading to downstream adaptive changes in neuronal firing. |
Signaling Pathways and Mechanisms of Action
The distinct antidepressant effects of this compound and fluoxetine stem from their fundamentally different molecular targets and signaling pathways.
This compound's Mechanism of Action: TREK-1 Inhibition
This compound exerts its antidepressant effects by directly blocking the two-pore domain potassium channel TREK-1. In neurons, TREK-1 channels contribute to the resting membrane potential. By inhibiting these channels, this compound leads to neuronal depolarization, increased neuronal excitability, and an enhanced firing rate of serotonin neurons in the Dorsal Raphe Nucleus. This rapid modulation of neuronal activity is thought to underlie its fast-acting antidepressant effects.
Caption: this compound's inhibitory action on the TREK-1 channel.
Fluoxetine's Mechanism of Action: Serotonin Reuptake Inhibition
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This
A Comparative Guide to the Rapid Antidepressant Effects of Spadin and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rapid antidepressant effects of two promising therapeutic agents: spadin, a TREK-1 channel inhibitor, and ketamine, an NMDA receptor antagonist. The following sections detail their mechanisms of action, preclinical efficacy, and the signaling pathways implicated in their effects, supported by experimental data.
Mechanism of Action and Preclinical Efficacy
This compound and ketamine elicit their rapid antidepressant effects through distinct molecular targets and downstream signaling cascades. This compound, a natural peptide, acts by inhibiting the TWIK-related potassium channel-1 (TREK-1)[1][2]. This channel is involved in regulating neuronal excitability, and its blockade is thought to produce antidepressant-like effects[1]. In contrast, ketamine, a well-established anesthetic, functions primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission[3][4].
Preclinical studies in rodent models of depression have demonstrated the rapid antidepressant potential of both compounds. This compound has been shown to induce antidepressant-like effects within four days of treatment, a significantly faster onset than traditional antidepressants like fluoxetine[5]. Ketamine exhibits an even more rapid onset of action, with antidepressant effects observed within hours of a single administration[3].
Quantitative Comparison of Antidepressant-Like Effects
The following tables summarize quantitative data from preclinical studies assessing the antidepressant-like efficacy of this compound and ketamine in the Forced Swim Test (FST), a widely used behavioral paradigm for screening potential antidepressant drugs. It is important to note that these data are compiled from separate studies and not from direct head-to-head comparisons, which may introduce variability due to different experimental conditions.
| This compound | Dose | Administration Route | Reduction in Immobility Time (%) | Time Point | Animal Model | Reference |
| This compound | 10⁻⁶ M | Intravenous (i.v.) | ~43% | 4 days (subchronic) | Mice | [6] |
| This compound Analogs | 3.0-4.0 µg/kg | Intraperitoneal (i.p.) | Significant reduction | 4 days (subchronic) | Mice | [7] |
| Ketamine | Dose | Administration Route | Reduction in Immobility Time (%) | Time Point | Animal Model | Reference |
| Ketamine | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction | 24 hours | Rats (CUS model) | [7] |
| Ketamine | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction | 24 hours | Mice (UCS model) | [8] |
| Ketamine | 5, 10, 15 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction | Acute | Rats | [9] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant efficacy by measuring the immobility time of rodents when placed in an inescapable cylinder of water[10][11][12].
-
Apparatus: A transparent plastic cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute period. This initial exposure is to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, the animal is again placed in the cylinder for a 5 or 6-minute session. The session is typically video-recorded for later analysis.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test session is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral test for screening antidepressants, measuring the immobility of a mouse when suspended by its tail[6][13][14][15][16].
-
Apparatus: A suspension bar is used to hang the mouse by its tail using adhesive tape. The mouse is positioned so that it cannot escape or hold onto nearby surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is suspended by the tape from the suspension bar for a 6-minute period. The session is video-recorded.
-
-
Data Analysis: The total time the mouse remains immobile is measured during the 6-minute test. A decrease in immobility time suggests an antidepressant-like effect.
Novelty Suppressed Feeding Test (NSFT)
The Novelty Suppressed Feeding Test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially threatening environment[17][18][19][20][21].
-
Apparatus: A large, open, and brightly lit arena (e.g., 50 x 50 cm) with a single food pellet placed in the center.
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
Each mouse is placed in a corner of the novel arena.
-
The latency to begin eating the food pellet is recorded, with a maximum test duration (e.g., 10 minutes).
-
-
Data Analysis: A shorter latency to eat is interpreted as a reduction in anxiety- and depression-like behavior.
Signaling Pathways
The distinct mechanisms of this compound and ketamine are further elucidated by their downstream signaling pathways.
This compound and the TREK-1 Signaling Pathway
This compound's inhibition of the TREK-1 channel leads to neuronal depolarization. This initial event is proposed to trigger downstream signaling cascades that contribute to its antidepressant effects, including the modulation of serotonergic systems and the activation of pathways involved in neurogenesis and synaptic plasticity[22].
Caption: this compound's signaling cascade initiating from TREK-1 inhibition.
Ketamine and the NMDA-mTOR Signaling Pathway
Ketamine's blockade of NMDA receptors, particularly on GABAergic interneurons, leads to a surge in glutamate release. This glutamate then activates AMPA receptors on pyramidal neurons, triggering a cascade of intracellular events, including the activation of the mammalian target of rapamycin (mTOR) pathway, which is crucial for synaptogenesis and rapid antidepressant effects[3][23][24][25].
Caption: Ketamine's NMDA-mTOR signaling pathway.
Conclusion
Both this compound and ketamine represent promising avenues for the development of rapid-acting antidepressants. Their distinct mechanisms of action offer multiple targets for therapeutic intervention. While ketamine has a more established profile with a faster onset of action, this compound's unique mechanism targeting the TREK-1 channel presents a novel and potentially safer alternative. Further direct comparative studies are warranted to fully elucidate their relative efficacy, safety profiles, and long-term effects.
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 2. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant action of ketamine via mTOR is mediated by inhibition of nitrergic Rheb degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a new antidepressant: absence of TREK-1-related side effects. – IPMC [ipmc.cnrs.fr]
- 6. The Tail Suspension Test [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurology.com [jneurology.com]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Tail suspension test - Wikipedia [en.wikipedia.org]
- 15. Video: The Tail Suspension Test [jove.com]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4. Novelty-Suppressed Feeding Test [bio-protocol.org]
- 18. samuelslab.com [samuelslab.com]
- 19. Novelty-suppressed feeding test [bio-protocol.org]
- 20. researchwithnj.com [researchwithnj.com]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. TREK1 channel blockade induces an antidepressant-like response synergizing with 5-HT1A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mTOR-dependent synapse formation u ... | Article | H1 Connect [archive.connect.h1.co]
- 25. researchgate.net [researchgate.net]
Spadin's Selectivity for TREK-1: A Comparative Analysis
Spadin, a promising peptide with antidepressant properties, exhibits a notable selectivity for the TREK-1 potassium channel over its closely related counterparts, TREK-2 and TRAAK. This guide provides a detailed comparison of this compound's activity on these channels, supported by experimental data and methodologies, to inform researchers and professionals in drug development.
Quantitative Comparison of this compound's Potency
The inhibitory potency of this compound and its analogs on TREK-1, TREK-2, and TRAAK channels has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values clearly demonstrate this compound's preferential action on TREK-1.
| Compound | Target Channel | IC50 (nM) | Experimental Condition | Reference |
| This compound | TREK-1 | ~70 | Pre-activated with 10 µM Arachidonic Acid (AA) | [1][2][3][4][5] |
| This compound | TREK-1 | 40-60 | Pre-activated with 10 µM Arachidonic Acid (AA) | [6][7] |
| This compound | TREK-2 | No significant inhibition | Pre-activated with 10 µM Arachidonic Acid (AA) | [1][5][8] |
| This compound | TRAAK | No significant effect | - | [9] |
| PE 22-28 (this compound Analog) | TREK-1 | 0.12 | Pre-activated with 10 µM Arachidonic Acid (AA) | [6][7] |
| PE 22-28 (this compound Analog) | TREK-2 | Inefficient | Pre-activated with 10 µM Arachidonic Acid (AA) | [6] |
| PE 22-28 (this compound Analog) | TRAAK | Inefficient | Pre-activated with 10 µM Arachidonic Acid (AA) | [6] |
Experimental Protocols
The selectivity of this compound is primarily determined through electrophysiological assays, which measure the flow of ions through the channel pores. The following is a generalized protocol based on published studies.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Channel Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the human or murine TREK-1, TREK-2, or TRAAK channels. The oocytes are then incubated for 2-5 days to allow for channel expression in the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a specific voltage (e.g., -80 mV).
-
Channel Activation: The baseline channel activity is recorded. To study this compound's effect, the channels are typically pre-activated with an agonist, most commonly arachidonic acid (AA) at a concentration of 10 µM.[1][2][3]
-
This compound Application: this compound is then perfused into the recording chamber at various concentrations.
-
Data Analysis: The resulting current inhibition is measured and plotted against the this compound concentration to determine the IC50 value.
Whole-Cell Patch Clamp in Mammalian Cells
-
Cell Culture and Transfection: Mammalian cell lines, such as COS-7 or HEK293, are cultured and transfected with plasmids containing the cDNA for the desired TREK channel.[2][6]
-
Patch Clamp Recording: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
Experimental Procedure: The cell is voltage-clamped, and currents are recorded. Similar to the TEVC method, the channels are activated with AA before the application of this compound.
-
Data Acquisition and Analysis: The inhibition of the whole-cell current by this compound is measured to assess its potency and selectivity.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing this compound's selectivity and the proposed signaling pathway of its action.
Caption: Experimental workflow for determining this compound's selectivity.
References
- 1. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 6. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Spadin and Its Analogs in Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
Spadin, a naturally occurring peptide, has emerged as a promising candidate in the development of novel antidepressants due to its rapid onset of action and unique mechanism targeting the TWIK-related potassium channel-1 (TREK-1).[1] Inhibition of TREK-1 has been shown to produce a depression-resistant phenotype in animal models, mimicking the effects of traditional antidepressant treatments but with a potentially faster therapeutic effect.[2] However, the therapeutic potential of this compound is limited by its short in vivo half-life.[1] This has spurred the development of various this compound analogs, including retro-inverso and shortened peptides, with improved stability and efficacy. This guide provides a comparative overview of this compound and its key analogs, supported by experimental data, to aid researchers in the field of antidepressant drug discovery.
Comparative Efficacy of this compound and Its Analogs
The primary strategy in developing this compound analogs has been to enhance their affinity for the TREK-1 channel and improve their in vivo stability. These modifications have led to analogs with significantly greater potency than the parent compound.
Table 1: Comparison of TREK-1 Inhibition by this compound and Its Analogs
| Compound | Type | IC50 (nM) for TREK-1 Inhibition | Fold Increase in Affinity vs. This compound | Reference(s) |
| This compound | Natural Peptide | 40 - 70.7 | - | [2][3][4][5] |
| Analog 3 | Retro-inverso | 11.5 | ~5-6 | [6] |
| Analog 8 | Retro-inverso | 9.95 | ~6-7 | [6] |
| PE 22-28 (mini-Spadin) | Shortened Analog | 0.12 | ~333-589 | [3][7] |
| G/A-PE 22-28 | Shortened Analog | 0.10 | ~400-707 | [2] |
| Biotinylated-G/A-PE 22-28 | Shortened Analog | 1.2 | ~33-59 | [2] |
Table 2: In Vivo Antidepressant Activity and Stability of this compound and Analogs
| Compound | Behavioral Test | Key Findings | In Vivo Action Duration | Reference(s) |
| This compound | Forced Swim Test (FST) | Significant decrease in immobility time after 4-day treatment. | ~7 hours | [5][7] |
| Analog 3 | Forced Swim Test (FST) | Significant decrease in immobility time. | Not explicitly stated, but designed for increased stability. | [5] |
| Analog 8 | Forced Swim Test (FST) | Significant decrease in immobility time. | Not explicitly stated, but designed for increased stability. | [5] |
| PE 22-28 (mini-Spadin) | Forced Swim Test (FST), Novelty Suppressed Feeding (NSF) | Significant reduction in immobility time (FST) and latency to eat (NSF) after 4-day treatment. | Up to 23 hours | [3][7] |
| G/A-PE 22-28 | Forced Swim Test (FST) | Significant reduction in immobility time. | Up to 23 hours | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its analogs.
Whole-Cell Patch-Clamp Electrophysiology for TREK-1 Inhibition
This technique is used to measure the inhibitory effect of this compound analogs on TREK-1 channel activity.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TREK-1 channel (hTREK-1/HEK).
-
Procedure:
-
hTREK-1/HEK cells are cultured and plated on glass coverslips.
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. The internal pipette solution contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
TREK-1 channels are activated by applying arachidonic acid (AA) at a concentration of 10 µM.
-
Once a stable baseline current is established, this compound or its analogs are perfused at various concentrations to determine the dose-dependent inhibition of the AA-induced current.
-
The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curves.
-
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity in rodents.[8][9]
-
Animals: Male Swiss mice are commonly used.
-
Procedure:
-
Mice are individually placed into a transparent cylinder (e.g., 30 cm height, 15 cm diameter) filled with water (22-25°C) to a depth where they cannot touch the bottom with their tail or feet.[8][9][10]
-
The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.[8][9]
-
This compound or its analogs are administered (e.g., intravenously or intraperitoneally) at a specified time before the test (e.g., 30 minutes).[9]
-
A reduction in the duration of immobility is indicative of an antidepressant-like effect.
-
Novelty Suppressed Feeding (NSF) Test
This test assesses anxiety- and depression-related behaviors and is sensitive to chronic antidepressant treatment.[12][13]
-
Animals: Mice are food-deprived for 16-24 hours before the test.[14][15]
-
Procedure:
-
The apparatus consists of a novel, brightly lit open field arena (e.g., 100 x 100 x 50 cm).[16]
-
A single food pellet is placed in the center of the arena.
-
A mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a set period (e.g., 10 minutes).[14]
-
Longer latencies to eat are interpreted as increased anxiety- or depression-like behavior.[15]
-
Following the test, the amount of food consumed in the home cage can be measured to control for appetite effects.[12]
-
BrdU Labeling for Neurogenesis
This assay is used to quantify the proliferation of new neurons in the brain, a common cellular marker for antidepressant efficacy.[17][18]
-
Animals and Reagents: Mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog.[19][20]
-
Procedure:
-
Mice receive intraperitoneal injections of BrdU (e.g., 100 mg/kg).[17] The injection schedule can vary depending on the experimental design.
-
After a designated survival period (days to weeks), the animals are euthanized, and their brains are collected.
-
Brain tissue is sectioned and processed for immunohistochemistry using an anti-BrdU antibody to label the nuclei of cells that were dividing at the time of BrdU administration.
-
The number of BrdU-positive cells in specific brain regions, such as the dentate gyrus of the hippocampus, is quantified using microscopy.
-
An increase in the number of BrdU-positive cells in treated animals compared to controls suggests an increase in neurogenesis.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Analogs
This compound and its analogs initiate a signaling cascade by inhibiting the TREK-1 channel, which leads to downstream effects associated with antidepressant action.
Caption: Signaling pathway of this compound analogs.
Experimental Workflow for Analog Evaluation
A logical workflow is essential for the systematic evaluation of novel this compound analogs.
Caption: Workflow for evaluating this compound analogs.
References
- 1. [TREK-1: a potential target for novel antidepressants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 6. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. google.com [google.com]
- 12. samuelslab.com [samuelslab.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. research-support.uq.edu.au [research-support.uq.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BrdU assay for neurogenesis in rodents | Semantic Scholar [semanticscholar.org]
- 19. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Retro-Inverso Spadin Analogs: A Comparative Guide to Enhanced Stability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for stable and effective peptide-based therapeutics for neuropsychiatric disorders has led to innovative strategies to overcome the inherent limitations of natural peptides, such as rapid degradation. Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising antidepressant by inhibiting the TWIK-related potassium channel-1 (TREK-1).[1][2] However, its therapeutic potential is hampered by a short in vivo half-life.[3] This guide provides a comprehensive comparison of this compound and its retro-inverso analogs, focusing on their enhanced stability and antidepressant-like effects, supported by experimental data.
Enhanced Stability and Bioactivity of Retro-Inverso this compound Analogs
Retro-inverso peptides are synthesized with a reversed amino acid sequence and inverted chirality (L- to D-amino acids).[2] This modification preserves the spatial orientation of the side chains, crucial for biological activity, while making the peptide bonds unrecognizable to most endogenous proteases, thus significantly increasing their resistance to degradation.[4][5]
Two prominent retro-inverso analogs of this compound, designated as Analog 3 and Analog 8, have been synthesized and characterized to exhibit superior properties compared to the parent peptide.[2]
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and its retro-inverso analogs based on published experimental data.
Table 1: Peptide Sequences
| Peptide | Sequence (N-terminus to C-terminus) | Modifications |
| This compound | Ac-APLPRVFLFGLLPGGR-NH2 | Acetylated N-terminus, Amidated C-terminus |
| Analog 3 | Ac-rggpllgflvrplpa-NH2 (all D-amino acids) | Retro-inverso of this compound, Acetylated N-terminus, Amidated C-terminus |
| Analog 8 | Ac-rggpllgflvrplpaqg-NH2 (all D-amino acids) | Extended retro-inverso of this compound, Acetylated N-terminus, Amidated C-terminus |
Ac represents an acetyl group, and NH2 represents an amide group. Lowercase letters for analogs indicate D-amino acids.
Table 2: TREK-1 Channel Inhibition
| Peptide | IC50 (nM) for hTREK-1 Inhibition | Fold Increase in Affinity vs. This compound |
| This compound | 56.39 ± 0.01 | - |
| Analog 3 | 11.5 ± 0.59 | ~5x |
| Analog 8 | 9.95 ± 0.85 | ~6x |
Data from electrophysiology measurements on h-TREK-1/HEK cell line.[2]
Table 3: In Vivo Efficacy (Antidepressant-like Effects)
| Peptide | Forced Swim Test (Immobility Time in seconds) - Acute | Novelty Suppressed Feeding Test (Latency to Feed in seconds) - Sub-chronic (4 days) | In Vivo Duration of Action (Forced Swim Test) |
| Saline | 166.13 ± 5.54 | 305.00 ± 62.47 | - |
| This compound | 107.40 ± 5.05 | 151.11 ± 17.70 | Efficacy decreases after 7 hours, biological half-life ~6 hours |
| Analog 3 | 135.10 ± 8.11 | 143.88 ± 23.42 | Efficacy maintained for at least 16 hours |
| Analog 8 | 83.60 ± 9.01 | 167.00 ± 22.96 | Efficacy maintained for at least 16 hours |
Data from behavioral tests in mice.[3]
Signaling Pathway and Experimental Workflows
The antidepressant effects of this compound and its analogs are mediated through the inhibition of the TREK-1 potassium channel, which leads to neuronal depolarization and downstream signaling cascades that promote neurogenesis.
References
- 1. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide and protein mimetics by retro and retroinverso analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retro Inverso Peptides [biosyn.com]
Mechanism of Action: Two Distinct Pathways to Neurogenesis
A Comparative Guide to the Neurogenic Effects of Spadin and SSRIs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanisms and efficacy of novel antidepressants compared to established treatments is paramount. This guide provides an objective comparison of the neurogenic effects of this compound, a novel peptide antagonist of the TREK-1 potassium channel, and Selective Serotonin Reuptake Inhibitors (SSRIs), the current first-line treatment for major depressive disorder.
This compound and SSRIs promote adult hippocampal neurogenesis through fundamentally different initial mechanisms.
This compound: This peptide acts as a potent and specific blocker of the two-pore domain potassium channel TREK-1.[1] Inhibition of TREK-1, which is responsible for background or "leak" potassium currents, leads to neuronal membrane depolarization. This initial action triggers a downstream signaling cascade that rapidly enhances the phosphorylation of the cAMP response element-binding protein (CREB) and increases the expression of brain-derived neurotrophic factor (BDNF), both of which are crucial for neurogenesis.[1][2][3]
SSRIs: This class of drugs, including fluoxetine and sertraline, functions by inhibiting the serotonin transporter (SERT), which increases the concentration of serotonin (5-HT) in the synaptic cleft.[4] The elevated serotonin levels then stimulate various postsynaptic receptors, primarily the 5-HT1A and 5-HT4 receptors located on granule cells in the dentate gyrus.[4] This receptor activation initiates a signaling cascade involving adenylyl cyclase, protein kinase A (PKA), and subsequent phosphorylation of CREB, ultimately leading to increased BDNF expression and the promotion of neurogenesis.[5][6][7] Unlike the direct channel-blocking action of this compound, the neurogenic effects of SSRIs are indirect and typically require chronic administration to manifest.[3]
Signaling Pathways
The distinct primary mechanisms of this compound and SSRIs converge on the common downstream effectors, CREB and BDNF, which are critical for neuronal proliferation, differentiation, and survival. The following diagrams illustrate these pathways.
Data Presentation: Quantitative Comparison of Neurogenic Effects
A key differentiator between this compound and SSRIs is the onset of their neurogenic action. Experimental data from murine models consistently demonstrates that this compound induces neurogenesis significantly faster than fluoxetine, a widely studied SSRI.
| Parameter | This compound | Fluoxetine (SSRI) | Reference |
| Treatment Duration for Neurogenic Effect | 4 days | 15-21 days | [1][3] |
| Effect at 4 Days | ~2-fold increase in BrdU+ cells | No significant effect | [8] |
| Effect at 15 Days | Maintained ~2-fold increase in BrdU+ cells | Significant increase in BrdU+ cells | [1] |
| Cell Fate | 85% of new cells are DCX+ (neuronal precursors) | Not specified in direct comparison | [8] |
| Primary Target | TREK-1 K+ Channel | Serotonin Transporter (SERT) | [1][4] |
Experimental Protocols
The assessment of adult neurogenesis is commonly performed using 5-bromo-2'-deoxyuridine (BrdU) labeling in combination with immunohistochemistry for cell-type-specific markers.
Protocol: BrdU and Doublecortin (DCX) Immunohistochemistry in Mice
This protocol is designed to label newly divided cells and identify those that have differentiated into immature neurons.
-
BrdU Administration:
-
Administer BrdU (e.g., 100 mg/kg) to mice via intraperitoneal (i.p.) injection. For cell proliferation studies, tissue can be collected shortly after injection (e.g., 2-24 hours). For cell survival and differentiation studies, a longer survival period (e.g., 1-4 weeks) is required.[9]
-
-
Tissue Preparation:
-
After the designated survival period, deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[9]
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.[10]
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.[9]
-
-
Immunohistochemistry:
-
DNA Denaturation: To expose the BrdU epitope within the DNA, incubate the free-floating sections in 2N Hydrochloric Acid (HCl) for 30 minutes at 37°C.[9]
-
Neutralization: Neutralize the acid by washing sections in borate buffer (pH 8.5).[9]
-
Blocking: Block non-specific antibody binding by incubating sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1-2 hours.[9][10]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a cocktail of primary antibodies:
-
Secondary Antibody Incubation: Wash the sections in PBS and incubate for 2 hours at room temperature with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rat and Alexa Fluor 594 anti-goat).[10]
-
Mounting: Wash sections, mount them onto slides, and coverslip using an anti-fade mounting medium.[10]
-
-
Quantification and Analysis:
-
Using a fluorescence or confocal microscope, count the number of BrdU-positive (BrdU+) cells and double-labeled (BrdU+/DCX+) cells within the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.
-
The results provide a quantitative measure of cell proliferation and the proportion of new cells committed to a neuronal lineage.
-
References
- 1. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Involvement of 5‐HT‐BDNF signaling axis in mediating synergistic antidepressant‐like effects after combined administration of two oligosaccharide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Adult Neurogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
Spadin's Antidepressant Mechanism: A Comparative Guide on its Validation via TREK-1 Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spadin's performance against genetic knockout models, supported by experimental data, to validate its mechanism of action as a specific TREK-1 channel inhibitor.
The peptide this compound has emerged as a promising novel antidepressant with a rapid onset of action. Its therapeutic potential is attributed to the specific blockade of the two-pore domain potassium (K2P) channel, TREK-1. The validation of this mechanism has been substantially supported by comparative studies involving TREK-1 knockout mice, which exhibit a depression-resistant phenotype. This guide synthesizes key experimental findings to illustrate the parallels between the genetic ablation of TREK-1 and the pharmacological inhibition by this compound.
Performance Comparison: this compound vs. TREK-1 Knockout
The primary evidence supporting this compound's mechanism of action lies in the remarkable similarity of its behavioral and cellular effects to those observed in mice lacking the TREK-1 channel (TREK-1-/-).
Behavioral Studies
A cornerstone of antidepressant research is the use of behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these paradigms, a reduction in immobility time is indicative of an antidepressant-like effect. Studies have consistently demonstrated that both TREK-1 knockout mice and wild-type mice treated with this compound exhibit significantly reduced immobility compared to their respective controls.[1][2]
| Experimental Group | Forced Swim Test (Immobility Time in s) | Tail Suspension Test (Immobility Time in s) | Reference |
| Wild-Type (Saline) | ~160 s | ~160 s | [3] |
| TREK-1 Knockout | Significantly Reduced vs. Wild-Type | Significantly Reduced vs. Wild-Type | [2] |
| Wild-Type (this compound) | ~90-110 s (significant reduction) | Significantly Reduced vs. Saline | [3] |
Cellular and Molecular Correlates
The antidepressant effects of both this compound and TREK-1 knockout are underpinned by similar changes at the cellular and molecular level, particularly within the hippocampus, a brain region crucial for mood regulation.
-
Increased Serotonergic Neuron Firing: this compound administration leads to an increase in the firing rate of serotonergic neurons in the Dorsal Raphe Nucleus (DRN).[1][2] This mirrors the enhanced serotonergic neurotransmission observed in TREK-1 deficient mice.[1]
-
CREB Phosphorylation and Neurogenesis: A 4-day treatment with this compound has been shown to enhance the phosphorylation of the cAMP response element-binding protein (CREB) and promote neurogenesis in the hippocampus.[1][2][4] These effects are key markers of antidepressant action and are also observed in TREK-1 knockout mice.[1]
| Molecular/Cellular Marker | Effect in TREK-1 Knockout Mice | Effect in this compound-Treated Wild-Type Mice | Reference |
| 5-HT Neuron Firing Rate | Increased | Increased | [1][2] |
| Hippocampal pCREB Levels | Increased | Increased | [1][4] |
| Hippocampal Neurogenesis | Increased | Increased | [1][4][5] |
Specificity of this compound for TREK-1
A critical aspect of validating this compound's mechanism is demonstrating its specificity for the TREK-1 channel over other related channels. Electrophysiological studies have shown that this compound effectively blocks TREK-1 currents but has no significant effect on the closely related TREK-2 and TRAAK channels.[6] This specificity is crucial as it minimizes the potential for off-target effects. Some studies indicate that this compound's inhibitory action is more pronounced when the TREK-1 channel is in an open state, such as after activation by arachidonic acid (AA).[6][7][8]
Experimental Protocols
Behavioral Assays
Forced Swim Test (FST): This test assesses a mouse's "behavioral despair."[9][10][11]
-
A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).[9][11]
-
The session is video-recorded, and the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, typically during the last 4 minutes of the test.[9]
Tail Suspension Test (TST): Similar to the FST, the TST measures behavioral despair.[12][13][14][15][16]
-
Mice are suspended by their tail using adhesive tape, at a height where they cannot escape or hold onto any surfaces.[12][15]
-
The entire session is recorded, and the total time spent immobile is quantified.[15]
Electrophysiology
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is used to characterize the effect of this compound on TREK-1 channel currents.[6][7][8]
-
Oocytes are injected with cRNA encoding the TREK-1 channel.
-
After 1-3 days of expression, whole-cell currents are recorded using a TEVC amplifier.
-
Microelectrodes filled with 3 M KCl are used.
-
The oocytes are perfused with a bath solution, and this compound is applied to assess its effect on the channel's basal and activated (e.g., by arachidonic acid) currents.[6][7]
Molecular Biology
Co-Immunoprecipitation (Co-IP): This method is used to demonstrate the physical interaction between proteins, such as TREK-1 and its interacting partner, sortilin.[1][2][17][18]
-
Cells or tissues expressing the proteins of interest are lysed to release the proteins.[19]
-
An antibody specific to one of the proteins (the "bait," e.g., TREK-1) is added to the lysate to form an antibody-protein complex.
-
Protein A/G beads are added to bind to the antibody, thus capturing the bait protein and any interacting partners (the "prey," e.g., sortilin).[19][20]
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and analyzed by Western blotting using an antibody against the prey protein.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Caption: this compound's signaling pathway leading to antidepressant effects.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels [frontiersin.org]
- 8. [PDF] this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels | Semantic Scholar [semanticscholar.org]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Sortilin‐Mediated Inhibition of TREK1/2 Channels in Primary Sensory Neurons Promotes Prediabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 20. m.youtube.com [m.youtube.com]
Spadin's Side Effect Profile: A Preclinical Comparison to Traditional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of the novel antidepressant candidate, Spadin, against traditional antidepressant classes: Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). It is important to note that the available data for this compound is currently limited to preclinical studies, primarily in rodent models. In contrast, the side effect profiles of traditional antidepressants are well-documented through extensive clinical trials and post-marketing surveillance in humans.
Executive Summary
This compound, a selective blocker of the TREK-1 potassium channel, has demonstrated a promising safety profile in preclinical investigations. These studies suggest a potential for a significant reduction in the adverse effects commonly associated with traditional antidepressants. Notably, preclinical data indicates that this compound may lack the cardiac, neurological, and pain-related side effects often linked to the mechanism of action of older antidepressant classes. However, the absence of human clinical trial data for this compound necessitates a cautious interpretation of these preliminary findings.
Comparative Analysis of Side Effect Profiles
The following tables summarize the documented side effects of traditional antidepressants based on clinical data and the observed preclinical safety profile of this compound.
Table 1: Common Side Effects of Antidepressants
| Side Effect | This compound (Preclinical Data) | SSRIs (Clinical Data) | SNRIs (Clinical Data) | TCAs (Clinical Data) |
| Gastrointestinal | Not Reported | Nausea, diarrhea, constipation, dry mouth[1][2] | Nausea, dry mouth, constipation, decreased appetite[3][4][5] | Dry mouth, constipation, nausea[6][7] |
| Neurological | No observed increase in seizures or pain sensitivity[8] | Headache, insomnia, somnolence, dizziness, agitation[1] | Headache, dizziness, insomnia, somnolence[3][4][5] | Drowsiness, dizziness, tremor, confusion[6][7][9] |
| Cardiovascular | No reported cardiac dysfunction, no effect on blood pressure or heart rate[8] | Low risk of cardiovascular effects | Potential for increased blood pressure and heart rate[10] | Orthostatic hypotension, tachycardia, arrhythmias[6][9][10] |
| Sexual Dysfunction | Not Reported | Decreased libido, delayed ejaculation, anorgasmia[11][12] | Sexual dysfunction[4][5] | Sexual dysfunction[7][9] |
| Weight Changes | Not Reported | Weight gain or loss[1][12] | Weight gain or loss[4][5] | Weight gain[7] |
| Other | No reported effects on blood glucose[8] | Sweating, fatigue[1] | Sweating[3][4] | Blurred vision, urinary retention[6][7] |
Table 2: Serious or Less Common Side Effects
| Side Effect | This compound (Preclinical Data) | SSRIs (Clinical Data) | SNRIs (Clinical Data) | TCAs (Clinical Data) |
| Serotonin Syndrome | Not Applicable (Different Mechanism) | Risk, especially when combined with other serotonergic agents[3] | Risk, especially when combined with other serotonergic agents[3] | Lower risk than SSRIs/SNRIs, but can occur |
| Suicidality | Not Assessed | Increased risk in children, adolescents, and young adults (black box warning) | Increased risk in children, adolescents, and young adults (black box warning)[3] | Increased risk in children, adolescents, and young adults |
| Withdrawal Syndrome | Not Assessed | Dizziness, nausea, anxiety upon abrupt discontinuation[2] | Dizziness, headache, nausea upon abrupt discontinuation[3] | Flu-like symptoms, insomnia, nausea upon abrupt discontinuation[6] |
| Cardiac Toxicity | No cardiotoxicity observed in preclinical models[8] | Low risk | Low risk, but monitoring of blood pressure is recommended | High risk in overdose, can be fatal |
| Seizures | No increase in susceptibility to induced seizures[8] | Low risk | Low risk | Can lower the seizure threshold[6][7] |
Signaling Pathways and Mechanism of Action
This compound's Mechanism of Action
This compound exerts its antidepressant effects through a novel mechanism: the specific blockade of the TWIK-related potassium (TREK-1) channel. TREK-1 channels are involved in regulating neuronal excitability. By inhibiting these channels, this compound is thought to increase neuronal activity in brain regions implicated in mood regulation. This targeted action is hypothesized to contribute to its potentially favorable side effect profile, as it does not directly interact with the monoaminergic systems (serotonin, norepinephrine, dopamine) that are the primary targets of traditional antidepressants.[13][14][15]
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Understanding Side Effects of Antidepressants: Large-scale Longitudinal Study on Social Media Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 4. 10 Things to Know When Taking SNRIs for Depression, Including Possible Side Effects - GoodRx [goodrx.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 7. Tricyclic Antidepressants (TCAs): Uses, Side Effects, and More [healthline.com]
- 8. This compound as a new antidepressant: absence of TREK-1-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial and harmful effects of tricyclic antidepressants for adults with major depressive disorder: a systematic review with meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the Side Effects of Contemporary Antidepressant Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Data on SSRI Antidepressant Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Shortened Spadin Analogs Demonstrate Enhanced In Vivo Efficacy and Stability for Antidepressant Effects
A comparative analysis of shortened Spadin analogs reveals significant improvements in potency, duration of action, and neurogenic effects compared to the parent peptide, this compound. These findings position next-generation this compound derivatives as promising candidates for the development of rapid-acting antidepressants.
This compound, an endogenous peptide, has been identified as a promising antidepressant agent due to its unique mechanism of action: the blockade of the TREK-1 potassium channel.[1][2] This mode of action is distinct from classic antidepressants and is associated with a more rapid onset of therapeutic effects.[3][4] However, the therapeutic potential of this compound is limited by its short in vivo half-life of approximately 6 hours.[3] To overcome this limitation, researchers have developed and tested several shortened analogs of this compound, which have demonstrated superior in vivo stability and efficacy.[1][5] This guide provides a comparative overview of the in vivo performance of these shortened this compound analogs, supported by experimental data.
Comparative Efficacy of this compound and its Shortened Analogs
The development of shortened this compound analogs has focused on improving affinity for the TREK-1 channel and increasing in vivo stability.[1][6] Among the most studied are PE 22-28 and its derivatives, as well as retro-inverso analogs.[1][3]
TREK-1 Channel Inhibition
The primary molecular target of this compound and its analogs is the TREK-1 channel. The affinity of these peptides for the channel is a key determinant of their potency. Shortened analogs have been shown to exhibit a dramatically increased affinity for the TREK-1 channel compared to this compound.
| Compound | IC50 for TREK-1 Inhibition (nM) |
| This compound | 40 - 71 |
| PE 22-28 | 0.1 - 0.12 |
| G/A-PE 22-28 | 0.12 |
| Biotinylated-G/A-PE 22-28 | 1.2 |
Data sourced from multiple studies.[1][7]
Antidepressant-like Activity In Vivo
The antidepressant effects of this compound analogs have been evaluated in established rodent models of depression, primarily the Forced Swimming Test (FST) and the Novelty Suppressed Feeding Test (NSFT).
Forced Swimming Test (FST): This test measures the immobility time of rodents when placed in an inescapable water tank, with a reduction in immobility time indicating an antidepressant-like effect.
| Compound | Dose | Administration | Immobility Time (seconds) | % Reduction vs. Saline |
| Saline | - | i.p. | ~161.7 - 170.3 | - |
| This compound | 100 µg/kg | i.p. | ~102.4 - 107.4 | ~37-40% |
| PE 22-28 | 3.0-4.0 µg/kg | i.p. | ~91.8 | ~43% |
| G/A-PE 22-28 | 3.0-4.0 µg/kg | i.p. | ~110.2 | ~32% |
| Biotinylated-G/A-PE 22-28 | 3.0-4.0 µg/kg | i.p. | ~140.7 | ~13% |
| Analog 3 (retro-inverso) | 10 µg/kg | i.v. | ~135.1 | ~19% |
| Analog 8 (retro-inverso) | 10 µg/kg | i.v. | ~83.6 | ~49% |
Data compiled from multiple sources.[1][3][5]
Novelty Suppressed Feeding Test (NSFT): This test assesses anxiety and antidepressant efficacy by measuring the latency of a food-deprived mouse to eat in a novel environment. A shorter latency suggests an anxiolytic and antidepressant effect.
| Compound | Treatment Duration | Latency to Feed (seconds) | % Reduction vs. Saline |
| Saline | 4 days | ~305 | - |
| This compound | 4 days | ~151 | ~50% |
| PE 22-28 | 4 days | Reduced significantly | Not specified |
| Analog 3 (retro-inverso) | 4 days | ~144 | ~53% |
| Analog 8 (retro-inverso) | 4 days | ~167 | ~45% |
Data sourced from multiple studies.[1][3]
Duration of Action
A key advantage of the shortened this compound analogs is their extended duration of action in vivo compared to the parent peptide.
| Compound | Dose | Half-life of Antidepressant Effect |
| This compound | 100 µg/kg | ~6 hours |
| G/A-PE 22-28 | 32.0 µg/kg | ~23 hours |
| Biotinylated-G/A-PE 22-28 | 40.0 µg/kg | ~21 hours |
Data from Veyssiere et al., 2015, as cited in Djillani et al., 2017.[1]
Effects on Neurogenesis and Synaptogenesis
Chronic antidepressant treatment is often associated with increased neurogenesis in the hippocampus. This compound and its analogs have been shown to induce neurogenesis after a remarkably short treatment period.
| Compound | Treatment | Effect |
| This compound | 4 days | Increased hippocampal neurogenesis and CREB phosphorylation.[2] |
| PE 22-28 and its derivatives | 4 days | Significantly increased BrdU positive cells in the hippocampus.[5] |
| G/A-PE 22-28 | 4 days | Showed a prominent effect on inducing neurogenesis.[1] |
| PE 22-28 and its derivatives | In vitro | Enhanced synaptogenesis, measured by increased PSD-95 expression.[8] |
| Mini-Spadin | 24 hours (in vitro) | Increased the synaptogenesis marker PSD-95.[4] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and its analogs, as well as the general workflow for their in vivo evaluation, can be visualized as follows:
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the evaluation of shortened this compound analogs.
Animals
Studies typically use male mice of specific strains (e.g., Swiss). Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except when specified by the experimental protocol (e.g., food deprivation for the NSFT).
Drug Administration
This compound and its analogs are typically dissolved in a saline solution (0.9% NaCl) and administered via intraperitoneal (i.p.), intravenous (i.v.), or oral gavage routes. Doses vary depending on the specific analog and the experimental paradigm (acute vs. sub-chronic).
Forced Swimming Test (FST)
-
Apparatus: A cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Procedure: Mice are placed in the water tank for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the session. Immobility is defined as the absence of all movements except those necessary for the animal to keep its head above water.
-
Treatment: For acute studies, the peptide is typically injected 30 minutes before the test. For sub-chronic studies, injections are given daily for a set period (e.g., 4 days) before the test.[3][5]
Novelty Suppressed Feeding Test (NSFT)
-
Apparatus: A standard open-field arena (e.g., 50x50x40 cm) with its floor covered with bedding. A single food pellet is placed on a white paper platform in the center of the arena.
-
Procedure: Mice are food-deprived for 24 hours before the test. Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.
-
Treatment: This test is typically conducted after a sub-chronic treatment regimen (e.g., 4 days of daily injections).[1][3]
Neurogenesis Analysis
-
BrdU Labeling: To label newly proliferating cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog.
-
Tissue Processing: Following a set period after the last BrdU injection (e.g., 24 hours), the animals are euthanized, and their brains are collected. The brains are fixed, sectioned (e.g., at 40 µm), and processed for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with an anti-BrdU antibody to visualize the BrdU-positive cells.
-
Quantification: The number of BrdU-positive cells in the dentate gyrus of the hippocampus is counted using microscopy and stereological methods.[5]
Conclusion
Shortened this compound analogs, particularly PE 22-28 and its derivatives, as well as retro-inverso peptides, represent a significant advancement over the parent compound this compound. They exhibit substantially higher affinity for the TREK-1 channel, leading to increased potency. Furthermore, their enhanced in vivo stability translates to a much longer duration of antidepressant-like effects. These analogs also retain and, in some cases, enhance the rapid induction of neurogenesis and synaptogenesis associated with this compound. These compelling preclinical data underscore the potential of shortened this compound analogs as a new generation of fast-acting and long-lasting antidepressant therapeutics. Further research is warranted to translate these promising findings into clinical applications.
References
- 1. Frontiers | Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity [frontiersin.org]
- 2. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 3. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mini-Spadin, an efficient alternate to this compound in the depression treatment | European Psychiatry | Cambridge Core [cambridge.org]
- 5. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Spadin and other TREK-1 inhibitors
A Comparative Analysis of Spadin and Other TREK-1 Inhibitors
The TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium (K2P) channel, has emerged as a significant therapeutic target, particularly in the field of neuroscience. Its role in regulating neuronal excitability makes it a key player in the pathophysiology of depression and other neurological disorders.[1][2] Antagonists of the TREK-1 channel are being actively investigated as a new class of antidepressants with the potential for a more rapid onset of action compared to traditional therapies.[3][4]
This guide provides a comparative analysis of this compound, a pioneering TREK-1 inhibitor, and other classes of molecules known to block this channel. The comparison is based on their mechanism of action, potency, selectivity, and supporting experimental data.
This compound: A Natural Peptide Inhibitor
This compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1] It was identified as the first natural, specific, and potent TREK-1 blocker.[1][5] Studies have shown that this compound binds directly to the TREK-1 channel with high affinity and efficiently blocks its activity.[1][6] This inhibition leads to neuronal depolarization, an increase in 5-HT (serotonin) neuron firing rate, and subsequent antidepressant-like effects in animal models.[1] A significant advantage of this compound is its rapid action, inducing antidepressant effects within four days of treatment, a stark contrast to the several weeks required for selective serotonin reuptake inhibitors (SSRIs).[4][6]
However, the therapeutic potential of native this compound is limited by its short in-vivo half-life of approximately 7 hours.[3][4] This has prompted the development of several analogs designed to improve stability, affinity, and bioavailability.
Comparative Data of TREK-1 Inhibitors
The following table summarizes the quantitative data for this compound, its analogs, and other notable TREK-1 inhibitors. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the TREK-1 channel's activity.
| Inhibitor | Class | Mechanism of Action | IC50 | Selectivity | Key Findings & Properties |
| This compound | Peptide | Direct channel block; state-dependent antagonism of arachidonic acid (AA) activation.[1][7] | ~10 nM (binding affinity);[1][6][8] 40-70.7 nM (functional inhibition).[6][9][10] | Specific for TREK-1 over other K2P channels like TREK-2 and TRAAK.[11] | First natural TREK-1 peptide inhibitor with rapid antidepressant effects (4 days).[3][6] Short in-vivo stability (~7h).[3] |
| PE 22-28 | Peptide Analog | Direct channel block, higher affinity than this compound.[9] | 0.12 nM[9][12] | Specific for TREK-1.[9] | A 7-amino-acid shortened analog of this compound with >300-fold higher potency and improved in-vivo duration of action (up to 23h).[9][12] |
| G/A-PE 22-28 | Peptide Analog | Direct channel block.[9] | 0.10 nM[9] | Specific for TREK-1.[9] | A modified version of PE 22-28 (Glycine replaced by Alanine) with similar high potency and enhanced neurogenesis effects.[9] |
| Retro-Inverso Analogs | Peptide Analog | Direct channel block.[13] | Analog 3: 11.5 nM; Analog 8: 9.95 nM.[14] | Specific for TREK-1.[13] | Designed for increased resistance to proteolytic degradation, leading to improved bioavailability.[4][13] |
| Fluoxetine (Prozac®) | SSRI | Direct channel block.[7][15] | 19 µM[15] | Non-specific; also inhibits TREK-2 and other ion channels.[10][16] | A widely used antidepressant that also inhibits TREK-1, though with much lower potency than this compound.[9][15] |
| Norfluoxetine | SSRI (Metabolite) | Direct channel block.[15] | 9 µM[15] | Non-specific.[10] | The active metabolite of fluoxetine, more potent at inhibiting TREK-1 than the parent compound.[15] |
| Amlodipine | Dihydropyridine | Non-specific channel block.[17] | 430 nM[16][17] | Non-specific; potent L-type Ca2+ channel blocker.[17] | A calcium channel blocker that also inhibits TREK-1 at concentrations higher than those needed for its primary target.[17] |
| SID1900 | Small Molecule | Channel block.[10] | ~30 µM[10] | Specificity not fully characterized.[10][16] | Non-peptide inhibitor shown to have antidepressant-like effects comparable to this compound in a rat model.[10] |
| TKIM | Small Molecule | Allosteric inhibition, binding to an intermediate state of the channel.[18] | Not specified. | Not specified. | A novel inhibitor identified through molecular dynamics simulations, targeting a previously unknown allosteric pocket.[18] |
Experimental Protocols
The characterization and comparison of TREK-1 inhibitors predominantly rely on electrophysiological techniques, specifically the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function and pharmacology.
Objective: To measure the inhibitory effect of a compound on TREK-1 channel currents in a controlled in-vitro system.
Methodology:
-
Cell Preparation: A mammalian cell line that does not endogenously express TREK-1 (e.g., HEK-293 or COS-7 cells) is transfected with a plasmid containing the genetic code for the human TREK-1 channel.[9][14] This results in the expression of functional TREK-1 channels on the cell membrane.
-
Recording Setup: A single transfected cell is identified under a microscope. A glass micropipette with a very fine tip (1-2 µm) is precisely positioned on the cell surface. The micropipette is filled with an intracellular solution that mimics the cell's cytoplasm and contains an electrode.
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior. This "whole-cell" configuration allows for the control of the membrane voltage and the measurement of the total ion current flowing through all channels on the cell membrane.[9][14]
-
Channel Activation: TREK-1 channels are typically activated by applying a chemical agonist. Arachidonic acid (AA) at a concentration of 10 µM is commonly used to induce a robust and stable TREK-1 current.[3][9] Currents are recorded in response to voltage ramps or steps (e.g., from -100 mV to +60 mV).[9][14]
-
Inhibitor Application: Once a stable, activated TREK-1 current is established, the test inhibitor (e.g., this compound or an analog) is applied to the cell via the extracellular bath solution at various concentrations.
-
Data Acquisition and Analysis: The current is measured before and after the application of the inhibitor. The percentage of current inhibition is calculated for each concentration. These data points are then plotted on a dose-response curve to determine the IC50 value of the inhibitor.[9]
Binding Assays
Objective: To determine the binding affinity (Kd) of a radiolabeled inhibitor to the TREK-1 channel.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the TREK-1 channel.
-
Competition Experiment: These membranes are incubated with a fixed concentration of a radiolabeled version of the inhibitor (e.g., ¹²⁵I-labelled this compound).[6]
-
Displacement: Increasing concentrations of the non-radiolabeled ("cold") inhibitor are added to the incubation mixture. The cold inhibitor competes with the radiolabeled one for binding to the TREK-1 channel.
-
Measurement: After incubation, the membranes are washed to remove unbound ligand, and the amount of remaining radioactivity is measured.
-
Analysis: The data is used to calculate the concentration of the cold inhibitor that displaces 50% of the radiolabeled ligand, from which the binding affinity (Kd) can be derived. A lower Kd value indicates a higher binding affinity.[1]
Visualizing Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological systems and experimental designs.
References
- 1. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting two-pore domain K(+) channels TREK-1 and TASK-3 for the treatment of depression: a new therapeutic concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fighting against depression with TREK-1 blockers: Past and future. A focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design | PLOS Biology [journals.plos.org]
- 7. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retroinverso analogs of this compound display increased antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Cross-Species Efficacy of Spadin: A Comparative Analysis in Mouse and Rat Models
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the TREK-1 channel inhibitor, Spadin, in murine and rodent models of depression.
Introduction
This compound, a naturally derived polypeptide, has emerged as a promising novel antidepressant that acts by inhibiting the TWIK-related potassium channel-1 (TREK-1). Deletion of the gene encoding TREK-1 in mice results in a depression-resistant phenotype, highlighting this channel as a key target for new antidepressant therapies. This guide provides a comparative overview of the efficacy of this compound in two of the most commonly used preclinical species: the mouse and the rat. The information presented herein is intended to assist researchers in designing and interpreting studies aimed at evaluating the therapeutic potential of this compound and its analogs.
Mechanism of Action: TREK-1 Inhibition
This compound exerts its antidepressant effects by directly binding to and inhibiting the TREK-1 potassium channel. This channel is expressed in brain regions implicated in the pathophysiology of depression. Inhibition of TREK-1 leads to neuronal depolarization, increased neuronal excitability, and downstream effects on neurogenesis and synaptic plasticity.
Electrophysiological studies have primarily utilized murine (mouse) TREK-1 channels to quantify the inhibitory activity of this compound. These studies have demonstrated that this compound blocks TREK-1 channels with a notable affinity.
Table 1: In Vitro Efficacy of this compound on TREK-1 Channels
| Parameter | Species of TREK-1 | Value | Reference |
| Binding Affinity (Kd) | Mouse | 10 nM | [1] |
| IC50 | Mouse | ~70 nM | [1] |
It is important to note that while these values are derived from mouse-based assays, this compound has been shown to be effective in rat models, suggesting a similar mechanism of action on the rat TREK-1 channel. However, direct comparative studies on the binding affinity and inhibitory concentration of this compound on rat versus mouse TREK-1 channels are not currently available in the published literature.
Caption: TREK-1 signaling pathway inhibited by this compound.
Behavioral Efficacy: Antidepressant-like Effects
The antidepressant potential of this compound has been evaluated in both mice and rats using various behavioral paradigms, with the Forced Swim Test (FST) being the most common. In the FST, a reduction in immobility time is indicative of an antidepressant-like effect.
Efficacy in Mice
This compound has been extensively studied in mouse models of depression and has consistently demonstrated potent antidepressant-like effects. It has been shown to be effective following intracerebroventricular (i.c.v.), intravenous (i.v.), and intraperitoneal (i.p.) administration. Notably, the antidepressant effects of this compound in mice are observed after a much shorter duration of treatment (4 days) compared to traditional antidepressants like fluoxetine (which typically require several weeks).
Table 2: Efficacy of this compound in the Mouse Forced Swim Test (FST)
| Administration Route | Effective Dose | Reduction in Immobility Time | Reference |
| Intracerebroventricular (i.c.v.) | 10-7 M | 66.8% | [1] |
| Intravenous (i.v.) | 10-6 M | 62.9% | [1] |
| Intraperitoneal (i.p.) | 10-5 M | 55.3% | [1] |
Beyond the FST, this compound has also shown efficacy in other mouse behavioral tests predictive of antidepressant activity, including the Tail Suspension Test (TST) and the Novelty Suppressed Feeding (NSF) test.
Efficacy in Rats
To confirm that the antidepressant effects of this compound are not species-specific, its efficacy has also been assessed in rats. An acute intraperitoneal injection of this compound was found to significantly reduce immobility time in the FST in rats, with an efficacy comparable to that of fluoxetine in mice.
Table 3: Efficacy of this compound in the Rat Forced Swim Test (FST)
| Administration Route | Effective Dose | Outcome | Reference |
| Intraperitoneal (i.p.) | 10-5 M | Significantly reduced immobility time (p<0.001) | [1] |
Physiological Effects: Neuronal Firing Rate
This compound has been shown to increase the firing rate of serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN), a key brain region involved in mood regulation. This effect is observed in both mice and rats and is consistent with the mechanism of action of many established antidepressant drugs.
Pharmacokinetics and Bioavailability: A Data Gap
References
Validating Spadin's Binding Affinity to TREK-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The two-pore domain potassium (K2P) channel TREK-1 has emerged as a significant therapeutic target for depression and other neurological disorders. Spadin, a peptide derived from the sorting protein sortilin, is a known inhibitor of TREK-1 and has demonstrated rapid antidepressant effects in preclinical models.[1] This guide provides a comparative analysis of this compound's binding affinity to TREK-1, juxtaposing it with other known modulators. We present supporting experimental data, detailed protocols, and visual representations of the associated signaling pathways and experimental workflows to aid researchers in their evaluation of TREK-1 inhibitors.
Comparative Binding Affinity of TREK-1 Modulators
The following table summarizes the binding affinities of this compound and other selected molecules for the TREK-1 channel. This data, compiled from various studies, facilitates a direct comparison of their potencies.
| Compound | Type | Binding Affinity (K_d) | IC_50 | Species | Experimental Method |
| This compound | Peptide Inhibitor | ~10 nM[1][2] | 40-71 nM[3][4] | Rodent, Human | Radioligand Binding, Electrophysiology |
| PE 22-28 (this compound Analog) | Peptide Inhibitor | Not Reported | 0.12 nM[4] | Human | Electrophysiology |
| G/A-PE 22-28 (this compound Analog) | Peptide Inhibitor | Not Reported | 0.10 nM[4] | Human | Electrophysiology |
| Biotinylated-G/A-PE 22-28 (this compound Analog) | Peptide Inhibitor | Not Reported | 1.2 nM[4] | Human | Electrophysiology |
| Fluoxetine | Small Molecule Inhibitor | Not Reported | ~6-19 µM[4][5] | Human | Electrophysiology |
| Norfluoxetine | Small Molecule Inhibitor | Not Reported | 9 µM[5] | Human | Electrophysiology |
| Amlodipine | Small Molecule Inhibitor | Not Reported | 0.43 µM[6][7][8] | Bovine | Electrophysiology |
| Niguldipine | Small Molecule Inhibitor | Not Reported | 0.75 µM[6][7][8] | Bovine | Electrophysiology |
| Arachidonic Acid | Lipid Activator | Not Reported | Not Applicable | Various | Electrophysiology |
| BL-1249 | Small Molecule Activator | Not Reported | Not Applicable | Human, Mouse | Electrophysiology |
Mechanism of Action: Blockade vs. Allosteric Antagonism
Initial studies characterized this compound as a direct blocker of the TREK-1 channel.[1][9] However, more recent evidence suggests a more nuanced mechanism. Some research indicates that this compound acts as a selective antagonist of TREK-1 activation by arachidonic acid (AA), likely through an allosteric mechanism.[10][11][12][13][14] This means that this compound may not directly obstruct the ion pore but rather binds to a different site on the channel, preventing its activation by AA. This proposed mechanism could account for the lack of certain clinical side effects.[10][12][13][14]
Experimental Protocols
Radioligand Binding Assay for K_d Determination
This method is employed to determine the equilibrium dissociation constant (K_d), a measure of binding affinity.
Protocol Steps:
-
Membrane Preparation: Tissues or cells expressing the TREK-1 channel are homogenized. The cell membranes containing the channel are then isolated through a series of centrifugation steps.
-
Competitive Binding: The isolated membranes are incubated with a fixed concentration of radiolabeled this compound (e.g., ¹²⁵I-Spadin) and varying concentrations of unlabeled this compound.
-
Separation: The mixture is passed through a filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the IC_50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) is determined. The K_d is then calculated from the IC_50.
Electrophysiology (Patch-Clamp) for IC_50 Determination
The patch-clamp technique allows for the direct measurement of ion channel activity and is used to determine the half-maximal inhibitory concentration (IC_50).
Protocol Steps:
-
Cell Preparation: Cells heterologously expressing TREK-1 channels (e.g., HEK-293 or COS-7 cells) are cultured.
-
Whole-Cell Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Channel Activation: The TREK-1 channels are activated, typically by applying a chemical agonist like arachidonic acid.
-
Inhibitor Application: Solutions containing different concentrations of this compound are perfused over the cell.
-
Data Recording and Analysis: The resulting changes in the TREK-1 current are recorded and plotted against the concentration of this compound to determine the IC_50 value.[15]
TREK-1 Signaling Pathway
Inhibition of the TREK-1 channel by this compound has significant downstream effects that are believed to contribute to its antidepressant action.
This compound's blockade of the TREK-1 channel reduces the outward flow of potassium ions (K+), leading to membrane depolarization and increased neuronal excitability.[9] This is thought to enhance the firing rate of serotonergic neurons in the dorsal raphe nucleus, increasing serotonin (5-HT) neurotransmission.[1] Furthermore, TREK-1 inhibition by this compound leads to the activation of the transcription factor CREB (cAMP response element-binding protein), which promotes neurogenesis and synaptogenesis.[1] These combined effects are believed to underlie the rapid antidepressant properties of this compound. The interaction of TREK-1 with the neurotensin receptor 3 (NTSR3/Sortilin), the parent protein of this compound, also appears to be important for the channel's expression and function.[3]
This guide provides a foundational understanding of this compound's interaction with the TREK-1 channel and its standing relative to other modulators. The detailed protocols and pathway diagrams are intended to equip researchers with the necessary information to design and interpret experiments aimed at further elucidating the therapeutic potential of TREK-1 inhibition.
References
- 1. This compound, a sortilin-derived peptide, targeting rodent TREK-1 channels: a new concept in the antidepressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting two-pore domain K+ channels TREK-1 and TASK-3 for the treatment of depression: a new therapeutic concept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 4. Shortened this compound Analogs Display Better TREK-1 Inhibition, In Vivo Stability and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent inhibition of native TREK-1 K+ channels by selected dihydropyridine Ca2+ channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] this compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels | Semantic Scholar [semanticscholar.org]
- 11. physoc.org [physoc.org]
- 12. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Selectively Antagonizes Arachidonic Acid Activation of TREK-1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 15. This compound, a Sortilin-Derived Peptide, Targeting Rodent TREK-1 Channels: A New Concept in the Antidepressant Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Spadin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Spadin, a peptide with antidepressant properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for chemical waste management is paramount to mitigate risks and maintain a safe working environment. This guide provides essential, step-by-step information for the appropriate disposal of this compound, aligning with safety and regulatory best practices.
Core Safety and Hazard Information
This compound (CAS No. 1270083-24-3) is classified with specific hazards that dictate its handling and disposal procedures. Understanding these classifications is the first step in ensuring safe management.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Procedural Guidance for this compound Disposal
The primary directive for this compound disposal is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant.[1] The following step-by-step process outlines the necessary actions from initial handling to final disposal.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash or other non-hazardous waste.
-
Use a designated, clearly labeled, and sealed container for all this compound waste, including any contaminated materials such as pipette tips, tubes, and absorbent paper.
-
-
Container Labeling: The waste container must be labeled in accordance with institutional and local regulations. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials.[1] The storage area should be cool and well-ventilated.[1]
-
Spill Management: In the event of a spill, collect the spillage.[1] Absorb any liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated hazardous waste container. Wash the spill area thoroughly.[1] Avoid allowing the substance to enter drains or water courses.[1]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
It is important to note that another substance, an insecticide with the active ingredient Sulfoxaflor, is also marketed under the name this compound.[2][3][4] This product has a different chemical composition and hazard profile, with reports indicating it degrades quickly in soil.[3][4] The disposal procedures outlined in this document are specifically for the peptide this compound used in research and drug development. Always refer to the specific Safety Data Sheet (SDS) for the product you are using to ensure proper handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
